Product packaging for Einecs 302-119-6(Cat. No.:CAS No. 94089-19-7)

Einecs 302-119-6

Cat. No.: B12673449
CAS No.: 94089-19-7
M. Wt: 299.4 g/mol
InChI Key: OYPHBXANXOZUEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Einecs 302-119-6 is a useful research compound. Its molecular formula is C20H29NO and its molecular weight is 299.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H29NO B12673449 Einecs 302-119-6 CAS No. 94089-19-7

Properties

CAS No.

94089-19-7

Molecular Formula

C20H29NO

Molecular Weight

299.4 g/mol

IUPAC Name

N-butylbutan-1-amine;2-phenylphenol

InChI

InChI=1S/C12H10O.C8H19N/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-3-5-7-9-8-6-4-2/h1-9,13H;9H,3-8H2,1-2H3

InChI Key

OYPHBXANXOZUEU-UHFFFAOYSA-N

Canonical SMILES

CCCCNCCCC.C1=CC=C(C=C1)C2=CC=CC=C2O

Origin of Product

United States

Foundational & Exploratory

Identity of Substance with EINECS 302-119-6 Undetermined

Author: BenchChem Technical Support Team. Date: November 2025

A thorough search has failed to identify the chemical substance corresponding to the European Inventory of Existing Commercial Chemical Substances (EINECS) number 302-119-6. As a result, the requested in-depth technical guide on its physicochemical properties cannot be provided.

Initial and subsequent targeted searches for this EINECS number did not yield any specific chemical identity. Publicly available chemical databases and scientific literature do not appear to contain information linked to this identifier. The lack of a defined substance prevents the compilation of data regarding its physical and chemical characteristics, such as melting point, boiling point, solubility, and density.

Consequently, it is not possible to furnish experimental protocols for determining these properties or to create the requested diagrams for signaling pathways or experimental workflows. The core requirement of identifying the substance is a prerequisite for gathering the necessary scientific data for the technical guide.

It is possible that the provided EINECS number contains a typographical error or pertains to a substance that is not widely documented in the public domain. Researchers, scientists, and drug development professionals are advised to verify the EINECS number and consult proprietary or specialized chemical registration databases for further information. Without a confirmed chemical identity, a comprehensive technical guide on the physicochemical properties of Einecs 302-119-6 cannot be constructed.

An In-depth Technical Guide to the Synthesis and Purification of Enoxaparin Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Enoxaparin sodium, a low molecular weight heparin (LMWH), is a crucial anticoagulant medication used in the prevention and treatment of thromboembolic disorders.[1][2] Its production is a complex multi-step process involving the controlled chemical depolymerization of heparin, which is typically derived from porcine intestinal mucosa.[3][4][5] This technical guide provides a detailed overview of the synthesis and purification methods for enoxaparin sodium, complete with experimental protocols, quantitative data, and process visualizations to aid researchers and professionals in the field.

Core Synthesis Pathway

The industrial synthesis of enoxaparin sodium primarily involves three key stages: salification of heparin sodium, followed by esterification, and finally, alkaline depolymerization.[4][6]

  • Salification: The process begins with the conversion of heparin sodium into a quaternary ammonium salt, typically benzethonium heparinate.[3][7] This step is crucial for rendering the heparin soluble in organic solvents, a necessary condition for the subsequent esterification reaction.

  • Esterification: The heparin quaternary ammonium salt is then reacted with benzyl chloride to form a heparin benzyl ester.[3][4][7] This esterification step sets the stage for the controlled depolymerization.

  • Alkaline Depolymerization: The heparin benzyl ester undergoes alkaline depolymerization, usually with sodium hydroxide.[4][8] This is a critical step where the long heparin chains are cleaved into the shorter fragments characteristic of enoxaparin. The reaction conditions, including temperature, time, and alkali concentration, must be carefully controlled to achieve the desired molecular weight distribution.[8] The process results in the formation of a unique 1,6-anhydro structure at the reducing end of some of the oligosaccharide chains, a characteristic feature of enoxaparin.[8][9]

Enoxaparin_Synthesis cluster_synthesis Synthesis Pathway Heparin_Sodium Heparin Sodium (from Porcine Mucosa) Benzethonium_Heparinate Benzethonium Heparinate (Quaternary Ammonium Salt) Heparin_Sodium->Benzethonium_Heparinate Salification (Benzethonium Chloride) Heparin_Benzyl_Ester Heparin Benzyl Ester Benzethonium_Heparinate->Heparin_Benzyl_Ester Esterification (Benzyl Chloride) Crude_Enoxaparin Crude Enoxaparin Sodium Heparin_Benzyl_Ester->Crude_Enoxaparin Alkaline Depolymerization (NaOH)

Caption: Core synthesis pathway of enoxaparin sodium.

Detailed Experimental Protocols

The following protocols are synthesized from various patented and published methods.

Synthesis of Crude Enoxaparin Sodium

1. Preparation of Heparin-Benzethonium Chloride Salt:

  • Dissolve 4 kg of heparin sodium in 40 kg of purified water.[7]

  • In a separate container, dissolve 4-8 kg of benzethonium chloride in 50 L of purified water.[7]

  • Under stirring at room temperature, slowly add the heparin sodium solution to the benzethonium chloride solution.[7]

  • Continue stirring for 1-5 hours at room temperature.[7]

  • The resulting precipitate is collected by centrifugation and washed repeatedly with purified water until the filtrate shows no significant turbidity with a 10% silver nitrate solution.[7]

  • The precipitate is then vacuum-dried at 50-60°C for 24 hours to obtain the heparin benzethonium chloride salt with a water content of less than 5%.[7]

2. Preparation of Heparin Benzyl Ester:

  • The dried heparin benzethonium chloride salt is dissolved in an inert solvent such as dichloromethane.[10]

  • Benzyl chloride is added to the solution, and the reaction is carried out at a temperature between room temperature and 35°C for approximately 25 hours.[10]

  • The crude heparin benzyl ester is then precipitated by the addition of a sodium acetate solution in methanol.[10]

  • The precipitate is collected by filtration, washed with methanol, and dried.[10]

3. Alkaline Depolymerization to Crude Enoxaparin Sodium:

  • The heparin benzyl ester is dissolved in purified water.[8]

  • A solution of sodium hydroxide is added, and the reaction mixture is heated to a controlled temperature, typically around 62°C, for a specific duration, for instance, 1.5 hours.[8]

  • After the reaction, the mixture is cooled to room temperature and neutralized with hydrochloric acid.[8]

  • Sodium chloride is added to the solution to a concentration of about 10%.[8]

  • The crude enoxaparin sodium is then precipitated by the addition of methanol.[8]

  • The final precipitate is collected by filtration and dried.[8]

Purification of Enoxaparin Sodium

The crude enoxaparin sodium contains impurities such as residual solvents, salts, and oligosaccharides outside the desired molecular weight range. Therefore, a multi-step purification process is essential.

Purification Methods Overview:

  • Alcohol Precipitation: This is a common method used to separate the enoxaparin sodium from impurities. By adjusting the concentration of alcohol (e.g., ethanol or methanol) in the solution, impurities can be selectively precipitated.[11][12][13]

  • Centrifugation: This technique is employed to separate the precipitated enoxaparin sodium from the liquid phase containing dissolved impurities.[11][12][13]

  • Chromatography: Anion-exchange chromatography is a powerful technique for purifying enoxaparin sodium, allowing for the separation of molecules based on their charge and achieving a product with a specific molecular weight distribution.[7]

  • Filtration: Microfiltration and ultrafiltration can be used to remove particulate matter and to fractionate the enoxaparin based on molecular size.[11][14]

  • Decolorization: In some processes, a decolorization step using agents like hydrogen peroxide or activated carbon is included to improve the product's appearance.[4][11]

Enoxaparin_Purification cluster_purification Purification Workflow Crude_Enoxaparin Crude Enoxaparin Sodium Solution Centrifugation Centrifugation Crude_Enoxaparin->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Precipitation Alcohol Precipitation (Methanol or Ethanol) Supernatant->Precipitation Purified_Precipitate Purified Precipitate Precipitation->Purified_Precipitate Dissolution Dissolution in Purified Water Purified_Precipitate->Dissolution Filtration Membrane Filtration (e.g., 0.1 µm) Dissolution->Filtration Drying Spray or Freeze Drying Filtration->Drying Final_Product Finished Enoxaparin Sodium Drying->Final_Product

References

The Biological Activity of Low Molecular Weight Heparins: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core biological activities of low molecular weight heparins (LMWHs). It is designed to be a valuable resource for researchers, scientists, and drug development professionals working with these complex biologics. This guide details their primary anticoagulant effects, explores their multifaceted non-anticoagulant properties, and provides detailed experimental protocols and data for their characterization.

Introduction to Low Molecular Weight Heparins

Low molecular weight heparins are a class of anticoagulant medications derived from unfractionated heparin (UFH) through enzymatic or chemical depolymerization.[1] This process results in shorter polysaccharide chains, with an average molecular weight of less than 8000 Da.[1][2] This structural difference from UFH is responsible for their distinct pharmacokinetic and pharmacodynamic properties, including a more predictable anticoagulant response and a lower incidence of side effects such as heparin-induced thrombocytopenia (HIT).[1] While primarily known for their role in preventing and treating thromboembolic events, LMWHs exhibit a range of other biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.[1][3]

Anticoagulant Activity

The principal biological activity of LMWHs is their anticoagulant effect, which is central to their clinical use in conditions such as deep vein thrombosis (DVT) and pulmonary embolism (PE).[4]

Mechanism of Action

LMWHs exert their anticoagulant effect primarily by activating antithrombin (AT), a natural inhibitor of coagulation proteases.[2] The binding of LMWH to AT is mediated by a specific pentasaccharide sequence present on the heparin chain.[5] This binding induces a conformational change in AT, accelerating its ability to inactivate coagulation factors, most notably Factor Xa and, to a lesser extent, thrombin (Factor IIa).[5][6]

The preferential inhibition of Factor Xa over Factor IIa is a hallmark of LMWHs and is attributed to their shorter chain length. While the pentasaccharide sequence is sufficient for binding to AT and inactivating Factor Xa, the formation of a ternary complex to inactivate thrombin requires a longer heparin chain of at least 18 saccharide units to bridge both AT and thrombin.[5][6] As a significant portion of LMWH chains are shorter than this, their anti-IIa activity is reduced compared to UFH.[7] This differential activity is reflected in the anti-Xa/anti-IIa ratio, which is significantly higher for LMWHs than for UFH.[8]

Coagulation Cascade Signaling Pathway

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. LMWHs primarily intervene in the common pathway by potentiating the inhibition of Factor Xa, a critical enzyme that converts prothrombin to thrombin.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI XIa XIa XI->XIa IX IX XIa->IX IXa IXa IX->IXa X X IXa->X VIIIa, Ca2+, PL TF Tissue Factor (III) VIIa VIIa TF_VIIa TF-VIIa Complex TF->TF_VIIa VII VII VII->VIIa VIIa->TF_VIIa TF_VIIa->X Xa Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin Va, Ca2+, PL Thrombin Thrombin Prothrombin->Thrombin II -> IIa Fibrinogen Fibrinogen Thrombin->Fibrinogen XIII XIII Thrombin->XIII Fibrin Fibrin Fibrinogen->Fibrin I -> Ia Cross-linked Fibrin Cross-linked Fibrin Fibrin->Cross-linked Fibrin XIIIa XIIIa XIII->XIIIa XIIIa->Fibrin LMWH LMWH-Antithrombin Complex LMWH->Xa Inhibition LMWH->Thrombin Less Inhibition

Coagulation cascade and LMWH intervention.

Quantitative Data on LMWH Properties

The various LMWHs available clinically differ in their manufacturing processes, resulting in variations in their mean molecular weight and anti-Xa/anti-IIa activity ratios.[4] These differences can influence their pharmacokinetic and pharmacodynamic profiles.

LMWHMean Molecular Weight (Da)Anti-Xa/Anti-IIa Ratio
Ardeparin5500 - 65001.7-2.4 : 1
Bemiparin36008 : 1
Dalteparin5600 - 64002.7 : 1
Enoxaparin45002.7-4 : 1
Nadroparin43003.6 : 1
Parnaparin4000 - 60002.3 : 1
Reviparin3900≥ 3.6 : 1
Tinzaparin5500 - 75001.9-2.8 : 1

Note: Data compiled from multiple sources.[4][9][10][11][12]

Experimental Protocols for Anticoagulant Activity

The anticoagulant activity of LMWHs is typically assessed using chromogenic assays that measure the inhibition of specific coagulation factors.

Anti-Factor Xa Assay (Chromogenic)

This assay is the gold standard for monitoring LMWH therapy.

Principle: The assay measures the ability of LMWH in a plasma sample to potentiate the AT-mediated inhibition of a known amount of added Factor Xa. The residual Factor Xa activity is then determined by its ability to cleave a chromogenic substrate, releasing a colored compound that is measured spectrophotometrically. The color intensity is inversely proportional to the LMWH concentration.[10]

Methodology:

  • Sample Preparation: Patient plasma (citrate-anticoagulated) is collected and centrifuged to obtain platelet-poor plasma.

  • Reagent Preparation:

    • Factor Xa reagent is reconstituted to a known concentration.

    • A chromogenic substrate specific for Factor Xa is prepared.

    • Antithrombin (AT) may be included in the Factor Xa reagent or as a separate reagent to ensure sufficient AT for the reaction.

  • Assay Procedure: a. A defined volume of patient plasma is incubated with a known excess of Factor Xa and AT at 37°C for a specific time. b. The chromogenic substrate is added, and the mixture is incubated for a further period. c. The reaction is stopped, and the absorbance is read at 405 nm.

  • Calibration: A standard curve is generated using known concentrations of the specific LMWH being tested.

  • Data Interpretation: The anti-Xa activity of the patient sample is determined by interpolating its absorbance value on the standard curve and is expressed in IU/mL.

Anti_Xa_Workflow start Start plasma Patient Plasma (with LMWH) start->plasma reagents Add excess Factor Xa and Antithrombin plasma->reagents incubate1 Incubate at 37°C reagents->incubate1 substrate Add Chromogenic Substrate incubate1->substrate incubate2 Incubate at 37°C substrate->incubate2 stop_read Stop Reaction & Read Absorbance (405nm) incubate2->stop_read calculate Calculate Anti-Xa Activity (vs. Standard Curve) stop_read->calculate end End calculate->end

Workflow for Anti-Factor Xa Assay.
Anti-Factor IIa Assay (Chromogenic)

This assay measures the ability of a heparin to inhibit thrombin (Factor IIa) and is more relevant for UFH but can be used to characterize the anti-IIa activity of LMWHs.

Principle: Similar to the anti-Xa assay, this assay measures the AT-potentiated inhibition of a known amount of added thrombin. The residual thrombin activity is quantified using a thrombin-specific chromogenic substrate.

Methodology:

  • Sample Preparation: As for the anti-Xa assay.

  • Reagent Preparation:

    • Thrombin (Factor IIa) reagent is reconstituted.

    • A chromogenic substrate specific for thrombin is prepared.

    • Antithrombin (AT) is added.

  • Assay Procedure: a. Patient plasma is incubated with a known amount of thrombin and AT at 37°C. b. The chromogenic substrate is added, and the mixture is incubated. c. The reaction is stopped, and absorbance is measured at 405 nm.

  • Calibration and Interpretation: A standard curve is generated, and the anti-IIa activity is determined.

Non-Anticoagulant Biological Activities

Beyond their effects on coagulation, LMWHs possess a range of biological activities that are of increasing interest for their therapeutic potential.[1] These effects are often independent of their anticoagulant properties.

Anti-Inflammatory Effects

LMWHs have demonstrated significant anti-inflammatory properties in various preclinical and clinical studies.[3]

Mechanisms of Anti-inflammatory Action:

  • Inhibition of Inflammatory Signaling Pathways: LMWHs can inhibit the Toll-like receptor 4 (TLR4)-MyD88-NF-κB signaling pathway, a key pathway in the inflammatory response to pathogens and tissue damage.[1] By doing so, they can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1]

  • Modulation of Cytokine Activity: LMWHs can directly bind to and inhibit the activity of pro-inflammatory cytokines like IL-6 and interferon-gamma (IFNγ).[7]

  • Inhibition of Leukocyte Adhesion and Migration: LMWHs can interfere with the function of selectins (P-selectin and L-selectin), which are adhesion molecules involved in the recruitment of leukocytes to sites of inflammation.[4]

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription LMWH LMWH LMWH->TLR4 Inhibition LMWH->NFkB Inhibition

References

Einecs 302-119-6 structural elucidation and characterization

Author: BenchChem Technical Support Team. Date: November 2025

Einecs 302-119-6, chemically known as 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-2-buten-1-one, and more commonly referred to as β-damascenone, is a significant compound in the fragrance and flavor industries. This technical guide provides a comprehensive overview of its structural elucidation and characterization for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

β-Damascenone is a member of the rose ketones family, which also includes damascones and ionones.[1] It is a cyclic monoterpene ketone characterized by a 2,6,6-trimethylcyclohexa-1,3-diene ring substituted with a crotonoyl group.[2] This structure leads to its distinct and potent aroma, making it a key contributor to the scent of roses, despite its low natural concentrations.[1][3]

Table 1: Physicochemical Properties of β-Damascenone

PropertyValueReference
Molecular FormulaC₁₃H₁₈O[4]
Molecular Weight190.28 g/mol [2]
AppearancePale yellow to yellow liquid[2]
OdorFloral, fruity[2]
Boiling Point274.00 to 276.00 °C @ 760.00 mm Hg[2]
Density0.945-0.952 g/cm³ (20°C)[2][5]
Refractive Index1.508-1.514 (20°C)[2][5]
Solubility1 ml in 10 ml 95% alcohol (ethanol)[2]
Vapor Pressure0.85 Pa @ 20°C[5]
Flash Point>100°C[5]

Structural Elucidation and Spectroscopic Characterization

The structural confirmation of β-damascenone relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of β-damascenone.

Table 2: ¹H NMR Spectral Data for β-Damascenone (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
6.73dq15.6, 6.91H
6.17dq15.6, 1.71H
1.99t6.62H
1.92dd6.9, 1.63H
1.73 – 1.65m2H
1.51s3H
1.49 – 1.44m2H
1.02s6H
Reference:[6]

Table 3: ¹³C NMR Spectral Data for β-Damascenone (101 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
202.4C=O
146.0C
140.3CH
134.8CH
130.6C
38.9CH₂
33.5CH₂
31.3C
29.02 x CH₃
21.4CH₃
19.0CH₂
18.5CH₃
Reference:[6]
Mass Spectrometry (MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for both separating β-damascenone from complex mixtures, such as essential oils, and for providing information about its molecular weight and fragmentation pattern.[3]

Table 4: Key Mass Spectral Fragments for β-Damascenone

m/zRelative Intensity
190[M]⁺ (Molecular Ion)
175
121
105
91
77
69
Reference:[3]
Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule.

Table 5: Infrared (IR) Absorption Bands for β-Damascenone

Wavenumber (cm⁻¹)Functional Group
1647C=O (Ketone)
1442C-H bend
1378C-H bend
1290C-O stretch
1238C-O stretch
973C=C bend (trans)
Reference:[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To separate and identify β-damascenone in a sample.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as HP-5 or DB-5, is typically used.[7]

  • Carrier Gas: Helium.[7]

  • Injection: The sample is injected into the GC inlet where it is vaporized.

  • Temperature Program: A temperature ramp is employed to separate compounds based on their boiling points. A typical program might start at a lower temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 290°C).[7]

  • Detection: The separated compounds enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented. The mass-to-charge ratio of the fragments is detected, producing a mass spectrum.

  • Data Analysis: The retention time and the mass spectrum of the sample are compared to a known standard of β-damascenone for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the detailed molecular structure of β-damascenone.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz).

  • Sample Preparation: A small amount of purified β-damascenone is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃).[6]

  • Acquisition: ¹H and ¹³C NMR spectra are acquired.

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the peaks are analyzed to assign the protons and carbons in the molecule.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups in β-damascenone.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: The analysis is often performed on the neat liquid sample using an Attenuated Total Reflectance (ATR) accessory.[6]

  • Acquisition: The IR spectrum is recorded over a range of wavenumbers (e.g., 4000-400 cm⁻¹).

  • Data Analysis: The positions and intensities of the absorption bands are correlated with known vibrational frequencies of functional groups.

Synthesis and Biosynthesis

β-Damascenone can be obtained through chemical synthesis or is produced naturally in various plants.

Chemical Synthesis Workflow

One common synthetic route involves the cyclization of citral to form α-cyclogeranic acid, followed by a series of reactions to introduce the butenone side chain and form the final product.[8]

G cluster_synthesis Chemical Synthesis of β-Damascenone Citral Citral alpha_Cyclogeranic_Acid α-Cyclogeranic Acid Citral->alpha_Cyclogeranic_Acid Oxidation & Cyclization Cyclogeranenone Cyclogeranenone alpha_Cyclogeranic_Acid->Cyclogeranenone Thionyl Chloride alpha_Damascone α-Damascone Cyclogeranenone->alpha_Damascone Allyl Magnesium Chloride Epoxidation Epoxidation alpha_Damascone->Epoxidation Epoxidation Ring_Opening Ring Opening Epoxidation->Ring_Opening Alkaline Ring Opening Dehydration Dehydration Ring_Opening->Dehydration Catalytic Dehydration beta_Damascenone β-Damascenone Dehydration->beta_Damascenone

A simplified workflow for the chemical synthesis of β-damascenone.
Biosynthetic Pathway

In nature, damascenones are derived from the degradation of carotenoids.[1] The biosynthesis of β-damascenone starts from the common isoprenoid precursors, isopentenyl pyrophosphate (IPP) and farnesyl pyrophosphate (FPP).

G cluster_biosynthesis Biosynthesis of β-Damascenone Precursors IPP_FPP IPP & FPP GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP_FPP->GGPP Phytoene Phytoene GGPP->Phytoene Phytoene Synthase beta_Carotene β-Carotene Phytoene->beta_Carotene Multiple Steps Zeaxanthin Zeaxanthin beta_Carotene->Zeaxanthin β-Carotene Ring Hydroxylase Violaxanthin Violaxanthin Zeaxanthin->Violaxanthin Zeaxanthin Epoxidase Degradation Carotenoid Degradation Violaxanthin->Degradation beta_Damascenone β-Damascenone Degradation->beta_Damascenone

An overview of the biosynthetic pathway leading to β-damascenone.

Isomeric Forms

It is important to distinguish β-damascenone from its isomers, such as α-damascone and δ-damascone, which differ in the position of the double bonds within the cyclohexene ring and the butenone side chain.[5]

G cluster_isomers Isomeric Relationship of Damascones and Damascenones Rose_Ketones Rose Ketones Damascones Damascones Rose_Ketones->Damascones Damascenones Damascenones Rose_Ketones->Damascenones alpha_Damascone α-Damascone Damascones->alpha_Damascone beta_Damascone β-Damascone Damascones->beta_Damascone delta_Damascone δ-Damascone Damascones->delta_Damascone beta_Damascenone β-Damascenone Damascenones->beta_Damascenone

Logical relationship between damascones and damascenones.

References

In Vitro Anticoagulant Effects of Enoxaparin Sodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enoxaparin sodium, a low molecular weight heparin (LMWH), is a widely utilized anticoagulant for the prevention and treatment of thromboembolic disorders.[1] Unlike unfractionated heparin (UFH), from which it is derived, enoxaparin has a more predictable pharmacokinetic profile and a greater specificity for inhibiting Factor Xa.[1][2] This technical guide provides an in-depth overview of the in vitro anticoagulant effects of enoxaparin sodium, focusing on its mechanism of action, detailed experimental protocols for its evaluation, and a summary of its quantitative effects on key coagulation parameters.

Mechanism of Action

Enoxaparin exerts its anticoagulant effect indirectly by potentiating the activity of antithrombin III (ATIII), a natural inhibitor of several coagulation proteases.[1] The core mechanism involves a high-affinity binding of a specific pentasaccharide sequence within enoxaparin to ATIII.[3] This binding induces a conformational change in ATIII, accelerating its inhibitory activity primarily against Factor Xa (FXa) and to a lesser extent, Factor IIa (thrombin).[1][4] The preferential inhibition of FXa is a hallmark of LMWHs like enoxaparin, with an anti-Xa to anti-IIa activity ratio of approximately 4:1.[2] By inhibiting FXa, enoxaparin effectively reduces the conversion of prothrombin to thrombin, a critical step in the coagulation cascade, thereby preventing the formation of a fibrin clot.[4][5]

Key In Vitro Anticoagulation Assays

The anticoagulant activity of enoxaparin is primarily assessed through a panel of in vitro assays that measure its effect on different stages of the coagulation cascade. The most common assays include:

  • Chromogenic Anti-Factor Xa (Anti-Xa) Assay: This is the gold standard for measuring enoxaparin activity. It quantifies the inhibition of FXa by the enoxaparin-ATIII complex.

  • Activated Partial Thromboplastin Time (aPTT): This assay evaluates the integrity of the intrinsic and common pathways of coagulation. While less sensitive to LMWHs than UFH, it is still used to assess the overall anticoagulant effect.[6]

  • Prothrombin Time (PT): This test assesses the extrinsic and common pathways. Enoxaparin has a minimal effect on PT.

  • Thrombin Generation Assay (TGA): This global hemostasis assay provides a comprehensive assessment of the overall potential to generate thrombin in a plasma sample, offering insights into the initiation, propagation, and termination phases of coagulation.

Experimental Protocols

Sample Preparation (General)

For most in vitro coagulation assays, platelet-poor plasma (PPP) is the required sample.

  • Blood Collection: Whole blood should be collected in a tube containing 3.2% sodium citrate anticoagulant, with a blood-to-anticoagulant ratio of 9:1.[7]

  • Centrifugation: To obtain PPP, the citrated whole blood is subjected to a double centrifugation process. The first centrifugation is typically at 2,500 x g for 15 minutes.[7]

  • Plasma Aspiration: The supernatant (plasma) is carefully aspirated, avoiding the buffy coat layer containing platelets.

  • Second Centrifugation: The collected plasma is then centrifuged again under the same conditions to further deplete the platelet count.[8]

  • Storage: The resulting PPP can be used immediately or stored frozen at -20°C or lower for later analysis.[8]

Chromogenic Anti-Factor Xa (Anti-Xa) Assay

This assay measures the residual FXa activity after its inhibition by the enoxaparin-ATIII complex. The residual FXa cleaves a chromogenic substrate, releasing a colored compound that is measured spectrophotometrically.

  • Principle: The amount of color produced is inversely proportional to the anti-Xa activity of enoxaparin in the sample.[9]

  • Materials:

    • Platelet-Poor Plasma (PPP)

    • Enoxaparin calibrators and controls

    • Antithrombin III (ATIII) solution (can be included in the reagent kit)

    • Factor Xa reagent

    • Chromogenic substrate for FXa (e.g., S-2765)[9]

    • Reaction buffer

    • Stopping reagent (e.g., 30% acetic acid)[9]

    • Microplate reader capable of measuring absorbance at 405 nm

  • Procedure:

    • Add 16 µL of ATIII solution to each well of a microplate.[9]

    • Add the enoxaparin-containing plasma samples, calibrators, and controls to the wells and incubate at 37°C for 1 minute.[9]

    • Add 32 µL of Factor Xa solution to each well and incubate at 37°C for 1 minute.[9]

    • Add 80 µL of the chromogenic substrate solution to each well and incubate at 37°C for 4 minutes.[9]

    • Stop the reaction by adding 120 µL of the stopping reagent.[9]

    • Measure the absorbance at 405 nm.

    • Construct a calibration curve using the calibrators and determine the anti-Xa activity of the samples in IU/mL.

Activated Partial Thromboplastin Time (aPTT) Assay

This clotting assay measures the time it takes for a clot to form after the addition of a contact activator and calcium.

  • Principle: Enoxaparin prolongs the aPTT by inhibiting factors in the intrinsic and common pathways.

  • Materials:

    • Platelet-Poor Plasma (PPP)

    • aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids)[7]

    • Calcium chloride (CaCl2) solution (e.g., 0.025 M)

    • Coagulometer

  • Procedure:

    • Pipette 50 µL of the plasma sample or control into a cuvette.[10]

    • Incubate the cuvette at 37°C for 3 minutes.[10]

    • Add 50 µL of the aPTT reagent to the cuvette.[10]

    • Incubate the mixture at 37°C for a specified time (typically 3-5 minutes, depending on the reagent).[10]

    • Rapidly add 50 µL of pre-warmed CaCl2 solution and simultaneously start the timer on the coagulometer.[10]

    • Record the clotting time in seconds.

Prothrombin Time (PT) Assay

This clotting assay measures the time it takes for a clot to form after the addition of thromboplastin (a source of tissue factor and phospholipids) and calcium.

  • Principle: Enoxaparin has a minimal effect on the PT as it primarily targets the intrinsic pathway.

  • Materials:

    • Platelet-Poor Plasma (PPP)

    • PT reagent (thromboplastin)

    • Calcium chloride (may be included in the PT reagent)

    • Coagulometer

  • Procedure:

    • Pipette 50 µL of the plasma sample or control into a cuvette.

    • Incubate the cuvette at 37°C for a specified time (e.g., 1-2 minutes).

    • Add 100 µL of the pre-warmed PT reagent (containing calcium) to the cuvette and simultaneously start the timer.

    • Record the clotting time in seconds.

Thrombin Generation Assay (TGA)

This assay measures the dynamics of thrombin generation over time in plasma after the initiation of coagulation.

  • Principle: Enoxaparin reduces the amount and rate of thrombin generation.

  • Materials:

    • Platelet-Poor Plasma (PPP)

    • Tissue factor (TF) and phospholipid reagent

    • Fluorogenic substrate for thrombin

    • Calcium chloride solution

    • Thrombin calibrator

    • Fluorometer with a dedicated software for TGA analysis

  • Procedure:

    • Pipette the plasma sample into a microplate well.

    • Add the TF/phospholipid reagent to initiate coagulation.

    • Add the fluorogenic substrate and calcium chloride solution.

    • Place the plate in a fluorometer pre-heated to 37°C.

    • Continuously monitor the fluorescence signal over time.

    • The software calculates key parameters such as Lag Time, Endogenous Thrombin Potential (ETP), Peak Thrombin, and Time to Peak.[11]

Quantitative Data Summary

The in vitro anticoagulant effects of enoxaparin are dose-dependent. The following tables summarize the typical effects observed in various assays.

Table 1: Effect of Enoxaparin on Anti-Xa Activity

Enoxaparin Concentration (IU/mL)Typical Anti-Xa Activity (IU/mL)Therapeutic Range Application
0.2 - 0.40.2 - 0.4Prophylaxis[8]
0.4 - 1.10.4 - 1.1Treatment[8]

Table 2: Effect of Enoxaparin on aPTT

Enoxaparin Concentration (IU/mL)aPTT ProlongationNotes
Therapeutic LevelsModest prolongationThe sensitivity of aPTT to enoxaparin varies significantly between different reagents.[6][12]
1.0 mg/kg (subcutaneous dose equivalent)aPTT values of 45 seconds or less in most patients.[4]

Table 3: Effect of Enoxaparin on Thrombin Generation Assay (TGA) Parameters

ParameterEffect of EnoxaparinReference
Lag Time (LT) Prolonged[11]
Endogenous Thrombin Potential (ETP) Reduced[11]
Peak Thrombin (Peak) Reduced[11][13]
Time to Peak (TTP) Prolonged[11]

Note: The exact quantitative effects can vary based on the specific assay conditions, reagents, and the plasma donor population.

Mandatory Visualizations

Coagulation Cascade

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa Contact Activation XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa X X IXa->X VIIIa, PL, Ca2+ TF Tissue Factor TF_VIIa TF-VIIa Complex VII VII VIIa VIIa VII->VIIa TF TF_VIIa->X Xa Xa X->Xa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa, Va, PL, Ca2+ Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Crosslinked_Fibrin Crosslinked_Fibrin Fibrin->Crosslinked_Fibrin XIIIa

Caption: The intrinsic, extrinsic, and common pathways of the coagulation cascade.

Enoxaparin's Mechanism of Action

Enoxaparin_Mechanism Enoxaparin Enoxaparin Enox_ATIII Enoxaparin-ATIII Complex Enoxaparin->Enox_ATIII Binds to ATIII Antithrombin III (ATIII) ATIII->Enox_ATIII Potentiates Xa Factor Xa Enox_ATIII->Xa Inhibits (Major) Thrombin Factor IIa (Thrombin) Enox_ATIII->Thrombin Inhibits (Minor) Prothrombin Prothrombin Inhibited_Xa Inhibited Xa Fibrinogen Fibrinogen Inhibited_Thrombin Inhibited Thrombin Prothrombin->Thrombin Activated by Xa Fibrin Fibrin Clot Fibrinogen->Fibrin Converted by Thrombin

Caption: Enoxaparin potentiates ATIII to inhibit Factor Xa and Thrombin.

Experimental Workflow for In Vitro Anticoagulant Assessment

Experimental_Workflow start Start: Whole Blood Collection (3.2% Citrate) centrifuge1 Centrifuge (e.g., 2500g, 15 min) start->centrifuge1 aspirate1 Aspirate Plasma centrifuge1->aspirate1 centrifuge2 Re-centrifuge Plasma aspirate1->centrifuge2 ppp Platelet-Poor Plasma (PPP) centrifuge2->ppp spike Spike PPP with varying concentrations of Enoxaparin ppp->spike assays Perform Coagulation Assays spike->assays anti_xa Anti-Xa Assay assays->anti_xa aptt aPTT Assay assays->aptt tga Thrombin Generation Assay assays->tga data Data Analysis: Dose-Response Curves anti_xa->data aptt->data tga->data end End: Determine In Vitro Anticoagulant Effect data->end

Caption: A general workflow for assessing the in vitro anticoagulant effects of Enoxaparin.

Conclusion

Enoxaparin sodium exhibits a potent and predictable in vitro anticoagulant effect, primarily through the ATIII-mediated inhibition of Factor Xa. The chromogenic anti-Xa assay remains the most accurate method for quantifying its activity, while global assays like the thrombin generation assay provide a more comprehensive understanding of its impact on overall hemostasis. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and drug development professionals investigating the anticoagulant properties of enoxaparin and other related compounds.

References

Enoxaparin Sodium: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the pharmacokinetic and pharmacodynamic properties of enoxaparin sodium, a low molecular weight heparin (LMWH). It is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of key processes to support research and development activities.

Pharmacokinetics

Enoxaparin exhibits a predictable pharmacokinetic profile, which is a key advantage over unfractionated heparin (UFH).[1][2] Its properties allow for subcutaneous administration with a reliable dose-response relationship, often without the need for routine coagulation monitoring.[1][3]

Absorption

Following subcutaneous (SC) administration, enoxaparin is rapidly and completely absorbed, with a mean absolute bioavailability of approximately 100% in healthy volunteers.[4][5] The absorption is linear and proportional to the administered dose.[4] Peak plasma anti-Factor Xa (anti-Xa) activity is typically achieved between 3 to 5 hours after SC injection.[4][6][7] Steady-state concentrations are generally reached within 3 to 4 days of repeated dosing.[4][5]

Distribution

The apparent volume of distribution (Vd) of enoxaparin's anti-Xa activity is approximately 4.3 to 5.24 liters, indicating that the drug is primarily confined to the bloodstream.[5][8][9] Unlike UFH, enoxaparin exhibits less binding to plasma proteins.[1][3]

Metabolism

Enoxaparin is primarily metabolized in the liver.[8][10] The main metabolic pathways are desulfation and depolymerization, which break down the larger polysaccharide chains into smaller, lower molecular weight fragments with significantly reduced or no biological potency.[4][8]

Excretion

Enoxaparin and its metabolites are mainly eliminated by the kidneys.[4][10] The renal clearance of active fragments accounts for about 10% of the administered dose, with a total renal excretion of both active and inactive fragments reaching 40% of the dose.[4][6] The elimination half-life is approximately 4.5 to 5 hours after a single SC dose and extends to about 7 hours after repeated dosing.[4][7] Clearance is significantly influenced by renal function; it is reduced in patients with severe renal impairment (creatinine clearance <30 ml/min), which can lead to drug accumulation and an increased risk of bleeding.[9][11][12]

Summary of Pharmacokinetic Parameters
ParameterValueUnitsCitations
Bioavailability (SC) ~100%[4]
Time to Peak (Tmax) (SC) 3 - 5hours[4][6][7]
Volume of Distribution (Vd) 4.3 - 5.24L[8][9]
Elimination Half-life (t½) 4.5 - 7hours[4][7]
Clearance ~0.74L/h[4]
Primary Route of Elimination RenalN/A[4][8][10]
Primary Site of Metabolism LiverN/A[4][8][10]

Pharmacodynamics

Enoxaparin's anticoagulant effect is mediated through its interaction with the endogenous anticoagulant protein, antithrombin (AT).

Mechanism of Action

Enoxaparin binds to antithrombin, inducing a conformational change that accelerates the natural inhibitory activity of AT.[13][14][15] The enoxaparin-AT complex primarily targets and irreversibly inactivates Factor Xa, a critical enzyme in the coagulation cascade that catalyzes the conversion of prothrombin to thrombin.[6][10][13] By inhibiting Factor Xa, enoxaparin effectively prevents the generation of thrombin and the subsequent formation of a fibrin clot.[4][6]

Compared to UFH, enoxaparin has a higher ratio of anti-Xa to anti-Factor IIa (thrombin) activity, typically around 14:1.[4][6] This is because only the longer heparin chains can form the ternary bridge required to efficiently inactivate thrombin, whereas binding to AT is sufficient to inactivate Factor Xa.[16] This selective action on Factor Xa contributes to its predictable anticoagulant response and favorable safety profile.[1][13]

G Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibr Fibr Fibrinogen->Fibr Thrombin Fibrin Fibrin (Clot) FactorX Factor X FactorXa Factor Xa FactorX->FactorXa Activation Enoxaparin Enoxaparin Enox_AT Enoxaparin-AT Complex Enoxaparin->Enox_AT AT Antithrombin (AT) AT->Enox_AT Inhibit_Xa INHIBITION Enox_AT->Inhibit_Xa Potentiates Inhibit_IIa Inhibition (less potent) Enox_AT->Inhibit_IIa Potentiates Inhibit_Xa->FactorXa Inhibit_IIa->Thrombin

Caption: Enoxaparin's Mechanism of Action.
Pharmacodynamic Effects

Enoxaparin produces a dose-dependent increase in anti-Xa activity, which is considered the most reliable measure of its anticoagulant effect.[9] It also prolongs the activated partial thromboplastin time (aPTT) and Thrombin Time (TT), although to a lesser extent than UFH and with more variability.[4][6] Therefore, aPTT is not recommended for routine monitoring of enoxaparin therapy.[12]

Summary of Pharmacodynamic Parameters
ParameterDescriptionTypical Therapeutic Range (Peak)Citations
Anti-Factor Xa Activity Primary measure of enoxaparin's effect.0.5 - 1.2 IU/mL (twice-daily dosing) 1.0 - 2.0 IU/mL (once-daily dosing)[12][17][18]
Anti-Xa / Anti-IIa Ratio Ratio of inhibitory activity against Factor Xa vs. Thrombin.~14:1[4][5][6]
aPTT Measures intrinsic and common coagulation pathways.Not recommended for monitoring; may be prolonged.[4][6][12]

Experimental Protocols

Measurement of Anti-Factor Xa Activity: Chromogenic Assay

The anti-Factor Xa chromogenic assay is the gold standard for measuring enoxaparin concentration in plasma.[19][20][21]

  • Principle: This is a functional assay that quantifies the inhibitory effect of the enoxaparin-AT complex on a known amount of Factor Xa.[20] Patient plasma, containing enoxaparin and antithrombin, is incubated with a known excess amount of Factor Xa. The enoxaparin-AT complexes in the plasma neutralize a portion of the Factor Xa. The amount of residual, active Factor Xa is then measured by adding a chromogenic substrate that is specifically cleaved by Factor Xa, releasing a colored compound (p-nitroaniline). The color intensity is inversely proportional to the enoxaparin concentration in the sample.[18][20]

  • Methodology:

    • Sample Collection: Venous blood is collected in a light blue-top tube containing 3.2% sodium citrate. To ensure accurate results, a full draw is required to maintain the correct blood-to-anticoagulant ratio.[18]

    • Sample Processing: Platelet-poor plasma is essential, as platelets can interfere with the assay. The sample is double-centrifuged (e.g., at 3500 RPM for 10-15 minutes). After the first spin, the plasma is carefully transferred to a new tube, avoiding the buffy coat, and then centrifuged a second time. The resulting platelet-poor plasma is then frozen if not tested immediately.[18]

    • Assay Procedure: The patient's plasma is mixed with excess Factor Xa and a chromogenic substrate in an automated coagulation analyzer.

    • Calibration: The analyzer is calibrated using standards with known concentrations of enoxaparin to create a standard curve.

    • Quantification: The amount of color change in the patient sample is compared to the standard curve to determine the anti-Xa activity, typically reported in IU/mL.[20]

G Plasma Patient Plasma (contains Enoxaparin-AT) Incubation Incubation Plasma->Incubation FactorXa Factor Xa (known excess) FactorXa->Incubation Complex Inactive Enoxaparin-AT-Xa Complex Incubation->Complex ResidualXa Residual Active Factor Xa Incubation->ResidualXa Color Color Release (p-nitroaniline) ResidualXa->Color Substrate Chromogenic Substrate Substrate->Color Cleavage Measure Measure Absorbance (Inversely proportional to Enoxaparin concentration) Color->Measure

Caption: Principle of the Anti-Xa Chromogenic Assay.
Pharmacokinetic/Pharmacodynamic Study Protocol

This section outlines a typical experimental design for a clinical study evaluating the pharmacokinetics and pharmacodynamics of enoxaparin.

  • Objectives: To determine the pharmacokinetic profile (e.g., Cmax, Tmax, AUC, t½) and the pharmacodynamic response (anti-Xa activity) of a specific enoxaparin dosing regimen.

  • Study Design: A randomized, open-label, crossover, or parallel-group study design may be used.[22]

    • Population: Healthy adult volunteers or a specific patient population (e.g., patients with renal impairment, obesity).[11][22]

    • Drug Administration: Enoxaparin administered subcutaneously at a specified dose (e.g., 1.0 mg/kg or 1.5 mg/kg).[22]

    • Blood Sampling: Serial blood samples are collected at predetermined time points. For PK analysis, this typically includes pre-dose (0 hours) and multiple post-dose time points (e.g., 0.5, 1, 2, 3, 4, 5, 6, 8, 12, 24 hours) to capture the full concentration-time curve. For PD monitoring, peak levels are typically drawn 3-5 hours post-dose after the third or fourth dose to ensure steady-state has been reached.[9][12][19]

    • Bioanalysis: Plasma samples are analyzed for anti-Xa activity using a validated chromogenic assay as described above.

    • Data Analysis:

      • PK Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.

      • PD Analysis: The time course of anti-Xa activity is analyzed.

      • PK/PD Modeling: The relationship between enoxaparin concentration (PK) and its anticoagulant effect (PD) is modeled to characterize the dose-response relationship.[9]

G Screening Subject Screening & Enrollment Dosing Enoxaparin Administration (SC) Screening->Dosing Sampling Serial Blood Sampling (Pre-defined time points) Dosing->Sampling Processing Sample Processing (Double Centrifugation to get Platelet-Poor Plasma) Sampling->Processing Analysis Bioanalysis (Anti-Xa Chromogenic Assay) Processing->Analysis Data Data Interpretation (PK/PD Modeling) Analysis->Data

References

A Technical Guide to the Molecular Weight Determination of Enoxaparin Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enoxaparin sodium, a low molecular weight heparin (LMWH), is a critical anticoagulant drug prized for its predictable pharmacokinetic profile.[1][2] Unlike unfractionated heparin, from which it is derived via chemical or enzymatic depolymerization, enoxaparin has a lower average molecular weight, which is a critical quality attribute directly linked to its therapeutic efficacy and safety.[3][4] The inherent heterogeneity and polydispersity of this biological drug product necessitate robust and precise analytical methodologies for the determination of its molecular weight (MW) and MW distribution.[1][5] This technical guide provides an in-depth overview of the core analytical techniques, with a primary focus on the compendial method of Size Exclusion Chromatography (SEC), supplemented by advanced methodologies that offer a more comprehensive structural characterization.

Introduction to Enoxaparin Sodium

Enoxaparin sodium is the sodium salt of a depolymerized heparin produced through the alkaline depolymerization of heparin benzyl ester, which is sourced exclusively from porcine intestinal mucosa.[6][7][8] It is a complex mixture of oligosaccharide chains of varying lengths.[6][7][9] The majority of these chains feature a 4-enopyranose uronate structure at the non-reducing end, a characteristic structural feature resulting from the depolymerization process.[6][7] A significant portion of the chains, typically between 15% and 25%, contain a 1,6-anhydro derivative at their reducing end.[6][7][9]

The anticoagulant activity of enoxaparin is mediated through its binding to antithrombin III, which potentiates the inhibition of coagulation factors, primarily Factor Xa and to a lesser extent, Factor IIa (thrombin).[2][10] The ratio of anti-Factor Xa to anti-Factor IIa activity is a key functional parameter and is intrinsically linked to the molecular weight distribution of the oligosaccharide chains.[6]

Core Analytical Technique: Size Exclusion Chromatography (SEC)

The United States Pharmacopeia (USP) and other major pharmacopeias mandate the use of Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), for the determination of the weight-average molecular weight (Mw) and the molecular weight distribution of enoxaparin sodium.[1][8][11] This technique separates molecules based on their hydrodynamic volume in solution. Larger molecules are excluded from the pores of the stationary phase and thus elute earlier, while smaller molecules penetrate the pores to varying extents and elute later.

Challenges in SEC Analysis of Enoxaparin

The accurate determination of enoxaparin's molecular weight by SEC is not without its challenges:

  • Structural Heterogeneity: Enoxaparin is not a single molecular entity but a complex mixture of glycosaminoglycan chains of varying lengths and sulfation patterns.[1][12]

  • Lack of Structurally Defined Calibrants: The accuracy of SEC is highly dependent on the quality of the calibration standards.[1][5] Due to the inherent difficulty in isolating or synthesizing monodisperse, structurally defined heparin oligosaccharides that span the entire molecular weight range of enoxaparin, the USP provides well-characterized, but still heterogeneous, calibrant mixtures (USP Enoxaparin Sodium Molecular Weight Calibrant A and B).[1][12]

  • Polydispersity: Enoxaparin exhibits a broad distribution of molecular weights, and accurately characterizing this distribution is as important as determining the average molecular weight.[3]

Quantitative Data Summary

The molecular weight and its distribution are critical quality attributes for enoxaparin sodium, with specific ranges defined by the USP.

ParameterUSP SpecificationRepresentative Value
Weight-Average Molecular Weight (Mw) 3,800 – 5,000 Da4,500 Da[6][7][9]
Percentage of chains < 2000 Da 12.0% – 20.0%~16%[6][7]
Percentage of chains 2000 – 8000 Da 68.0% – 82.0%~74%[6][7]
Percentage of chains > 8000 Da Not more than 18.0%<18%[6][7]
Degree of Sulfation Not less than 1.8 per disaccharide unit≥1.8[6][7]
1,6-anhydro derivative content 15% - 25%~20%[6][7][9]

Experimental Protocol: USP Method for Enoxaparin MW Determination by SEC

This section outlines a detailed experimental protocol based on the USP monograph and common practices in the field.

Materials and Reagents
  • Enoxaparin Sodium sample

  • USP Enoxaparin Sodium RS

  • USP Enoxaparin Sodium Molecular Weight Calibrant A RS

  • USP Enoxaparin Sodium Molecular Weight Calibrant B RS

  • Mobile Phase: 0.5 M Lithium Nitrate solution. Prepare with carbon dioxide-free water, filter through a 0.45 µm or smaller porosity membrane filter, and degas.

Chromatographic System
  • HPLC System: A high-performance liquid chromatograph equipped with a differential refractive index (RI) detector.

  • Columns: A TSKgel guard column SWxl (6 mm I.D. × 4 cm) followed by two TSKgel G2000 SWxl (7.8 mm I.D × 30 cm) and TSKgel G3000 SWxl (7.8 mm I.D. × 30 cm) columns in series.[1]

  • Column Temperature: Ambient.

  • Flow Rate: Approximately 0.6 mL/min, maintained at a constant rate.[13]

  • Injection Volume: 20 µL.[8]

Preparation of Solutions
  • Standard Solution: Prepare a solution of USP Enoxaparin Sodium RS in the Mobile Phase at a concentration of approximately 10 mg/mL.[8]

  • Sample Solution: Prepare a solution of the Enoxaparin Sodium sample in the Mobile Phase at a concentration of approximately 10 mg/mL.[8]

  • Calibrant Solutions: Reconstitute one vial of USP Enoxaparin Sodium Molecular Weight Calibrant A RS and one vial of USP Enoxaparin Sodium Molecular Weight Calibrant B RS each in 1 mL of Mobile Phase.[8][14]

Chromatographic Procedure
  • System Equilibration: Equilibrate the chromatographic system with the Mobile Phase until a stable baseline is achieved.

  • Calibration:

    • Separately inject 20 µL of the reconstituted USP Enoxaparin Sodium Molecular Weight Calibrant A RS and USP Enoxaparin Sodium Molecular Weight Calibrant B RS.[8][14]

    • Record the chromatograms and measure the retention times of the individual peaks in the calibrants.

    • Plot the logarithm of the peak molecular weights of the calibrants against their respective retention times.

    • Fit the data to a third-order polynomial equation to generate a calibration curve using a suitable GPC software.[13][14]

  • Sample Analysis:

    • Inject the Standard solution and the Sample solution in duplicate.[8]

    • Record the chromatograms for a sufficient duration to ensure the complete elution of all components, including salt and solvent peaks.[8]

  • Data Analysis:

    • Using the same GPC software, calculate the weight-average molecular weight (Mw) for the Standard and Sample solutions based on the calibration curve.

    • Determine the percentage of enoxaparin chains with molecular weights lower than 2000 Da, between 2000 and 8000 Da, and greater than 8000 Da for each injection of the Sample solution.[6]

    • Average the duplicate values for the Sample solution.[8]

Advanced and Complementary Analytical Techniques

While SEC is the standard method, a multi-faceted approach employing orthogonal techniques is often necessary for a comprehensive characterization of enoxaparin, especially in the context of biosimilar development.

  • Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) provide detailed information on the composition and sequence of the oligosaccharide chains.[4][15][16][17] However, the high degree of sulfation and the complexity of the mixture present significant analytical challenges.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR are powerful tools for identifying and quantifying the structural signatures of enoxaparin, including the characteristic 1,6-anhydro linkage.[15]

  • SEC with Advanced Detectors: Coupling SEC with multi-angle laser light scattering (MALS) and triple detector array (TDA) systems can provide absolute molecular weight determination without the need for column calibration with reference standards.[18][19]

Visualizations

Workflow for Enoxaparin MW Determination by SEC

Enoxaparin_MW_Determination_Workflow cluster_prep Solution Preparation cluster_analysis SEC Analysis cluster_data Data Processing & Analysis Sample_Prep Sample Solution (10 mg/mL in Mobile Phase) Injection Inject 20 µL onto SEC System Sample_Prep->Injection Standard_Prep Standard Solution (USP RS) (10 mg/mL in Mobile Phase) Standard_Prep->Injection Calibrant_Prep Calibrant Solutions (USP Calibrants A & B in Mobile Phase) Calibrant_Prep->Injection Separation Chromatographic Separation (Size Exclusion Mechanism) Injection->Separation Detection Refractive Index (RI) Detection Separation->Detection Calibration_Curve Generate Calibration Curve (log(MW) vs. Retention Time) Detection->Calibration_Curve Calibrant Data MW_Calculation Calculate Weight-Average MW (Mw) Detection->MW_Calculation Sample & Standard Data Calibration_Curve->MW_Calculation Distribution_Analysis Determine MW Distribution (<2kDa, 2-8kDa, >8kDa) MW_Calculation->Distribution_Analysis Report Final Report & Comparison to Specifications Distribution_Analysis->Report

Caption: Workflow for Enoxaparin MW determination by SEC.

Interplay of Analytical Techniques for Enoxaparin Characterization

Enoxaparin_Characterization Enoxaparin Enoxaparin Sodium (Complex Mixture) SEC Size Exclusion Chromatography (SEC) Enoxaparin->SEC MS Mass Spectrometry (LC-MS) Enoxaparin->MS NMR Nuclear Magnetic Resonance (NMR) Enoxaparin->NMR MW_Distribution MW & Distribution (Compendial Method) SEC->MW_Distribution Composition Oligosaccharide Composition & Sequence MS->Composition Structural_ID Structural Features (e.g., 1,6-anhydro) NMR->Structural_ID

Caption: Orthogonal analytical techniques for enoxaparin characterization.

Conclusion

The determination of molecular weight and its distribution is a cornerstone of quality control for enoxaparin sodium. While Size Exclusion Chromatography remains the indispensable compendial method, a comprehensive understanding of this complex drug product for both quality assurance and biosimilar development necessitates the integration of orthogonal analytical techniques. A thorough and well-executed analytical strategy, grounded in the principles outlined in this guide, is paramount for ensuring the safety and efficacy of enoxaparin sodium for patients worldwide.

References

Spectroscopic Analysis of Einecs 302-119-6: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations to identify the chemical substance corresponding to Einecs 302-119-6 have been inconclusive. Publicly available chemical databases and regulatory resources did not yield a definitive identification for this European Inventory of Existing Commercial Chemical Substances number. Therefore, a detailed spectroscopic analysis, as requested, cannot be provided at this time.

For researchers, scientists, and drug development professionals, the unique identification of a chemical substance is the foundational step for any subsequent analysis. This identification typically involves cross-referencing identifiers such as the Einecs number, CAS (Chemical Abstracts Service) number, and the IUPAC (International Union of Pure and Applied Chemistry) name. In this instance, the provided Einecs number did not resolve to a specific chemical entity within the searched databases.

A comprehensive technical guide on the spectroscopic analysis of a compound would typically include the following sections, which are contingent on the successful identification of the substance:

Compound Identification and Physicochemical Properties

This section would provide the definitive chemical name, CAS number, molecular formula, and structure of the compound. A summary of its key physicochemical properties, such as molecular weight, melting point, boiling point, and solubility, would be presented in a tabular format for clarity.

Table 1: Physicochemical Properties of [Identified Compound]

PropertyValue
IUPAC Name[To Be Determined]
CAS Number[To Be Determined]
Molecular Formula[To Be Determined]
Molecular Weight[To Be Determined]
Melting Point[To Be Determined]
Boiling Point[To Be Determined]
Solubility[To Be Determined]

Spectroscopic Data

A detailed presentation of the spectroscopic data is crucial for structural elucidation and characterization. This would include data from various techniques, summarized in tables for easy comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR data provide detailed information about the carbon-hydrogen framework of the molecule.

Table 2: ¹H NMR Spectroscopic Data for [Identified Compound]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
[Data][Data][Data][Data]

Table 3: ¹³C NMR Spectroscopic Data for [Identified Compound]

Chemical Shift (δ, ppm)Assignment
[Data][Data]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: IR Spectroscopic Data for [Identified Compound]

Wavenumber (cm⁻¹)IntensityAssignment
[Data][Data][Data]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 5: Mass Spectrometry Data for [Identified Compound]

m/zRelative Intensity (%)Assignment
[Data][Data][Data]
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is particularly useful for compounds with chromophores.

Table 6: UV-Vis Spectroscopic Data for [Identified Compound]

λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Solvent
[Data][Data][Data]

Experimental Protocols

This section would provide detailed methodologies for the acquisition of the presented spectroscopic data. This ensures reproducibility and allows other researchers to validate the findings. The protocols would include details on sample preparation, instrumentation, and data processing parameters.

Signaling Pathways and Experimental Workflows

Should the identified compound have known biological activity, this section would visualize the relevant signaling pathways. Similarly, the workflows for key experiments would be diagrammatically represented for enhanced understanding.

Example Diagram: Hypothetical Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing Compound Compound Identification Dissolution Dissolution in appropriate solvent Compound->Dissolution NMR NMR Spectroscopy Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis Processing Data Analysis and Interpretation NMR->Processing IR->Processing MS->Processing UV_Vis->Processing

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

The critical first step of identifying the chemical substance associated with this compound could not be completed. We recommend that researchers, scientists, and drug development professionals verify the provided identifier. Once a confirmed chemical identity is established, the comprehensive spectroscopic analysis outlined above can be pursued. For further assistance, providing a correct CAS number or chemical name is essential.

Methodological & Application

Application Notes and Protocols for Enoxaparin Sodium Dosage Calculation in in vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enoxaparin sodium, a low molecular weight heparin (LMWH), is a widely used anticoagulant for the prevention and treatment of thromboembolic disorders. Its primary mechanism of action involves the potentiation of antithrombin III, which subsequently inactivates coagulation Factor Xa and, to a lesser extent, Factor IIa (thrombin).[1][2] This targeted inhibition of the coagulation cascade makes enoxaparin a valuable tool for in vivo research in thrombosis and hemostasis. These application notes provide detailed protocols for the use of enoxaparin sodium in common preclinical models of thrombosis, including dosage guidelines, administration techniques, and methods for assessing efficacy and safety.

Data Presentation: Enoxaparin Sodium Dosage and Monitoring

The following tables summarize recommended starting doses of enoxaparin sodium for various in vivo models and the typical therapeutic ranges for monitoring its anticoagulant effect. It is crucial to note that optimal dosage can vary depending on the specific animal strain, age, and the desired level of anticoagulation. Therefore, pilot dose-response studies are highly recommended for each new experimental setup.

Table 1: Recommended Starting Doses of Enoxaparin Sodium for in vivo Thrombosis Models

Animal ModelIndicationRoute of AdministrationRecommended Starting DoseFrequencyReference
Mouse Ferric Chloride-Induced Arterial ThrombosisSubcutaneous (SC)5 mg/kgSingle dose prior to injury[3]
Deep Vein Thrombosis (DVT) ProphylaxisSubcutaneous (SC)1 mg/kgOnce daily[4]
Deep Vein Thrombosis (DVT) TreatmentSubcutaneous (SC)1 mg/kgEvery 12 hours[5][6]
Rat Ferric Chloride-Induced Arterial ThrombosisIntravenous (IV)100 U/kgSingle dose prior to injury[7]
Inferior Vena Cava (IVC) Ligation DVT ModelSubcutaneous (SC)1 mg/kgOnce daily[4]
Cerebral Ischemia (MCAO model)Subcutaneous (SC)10 mg/kgTwice daily[8]

Table 2: Monitoring Parameters for Enoxaparin Sodium in in vivo Studies

ParameterAssaySample TypeCollection Time PointTherapeutic Range (suggested)Reference
Anticoagulant Effect Anti-Factor Xa AssayCitrated Plasma3-4 hours post-SC dose0.5 - 1.2 IU/mL (twice-daily dosing)[9]
1.0 - 2.0 IU/mL (once-daily dosing)[9]
Bleeding Risk Tail Bleeding TimeWhole Blood1-2 hours post-doseDependent on baseline and experimental goalsN/A

Experimental Protocols

I. Murine Ferric Chloride-Induced Carotid Artery Thrombosis Model

This model is widely used to study arterial thrombosis in vivo.

Materials:

  • Enoxaparin sodium solution (sterile, for injection)

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Surgical instruments (forceps, scissors)

  • Doppler flow probe

  • Filter paper (1x2 mm)

  • Ferric chloride (FeCl₃) solution (e.g., 10% in distilled water)

  • Saline (0.9% NaCl, sterile)

Procedure:

  • Animal Preparation: Anesthetize the mouse via intraperitoneal injection of a ketamine/xylazine cocktail.[10] Ensure a proper level of anesthesia is achieved by monitoring the pedal withdrawal reflex.

  • Surgical Exposure: Place the mouse in a supine position. Make a midline cervical incision and carefully dissect the soft tissues to expose the left common carotid artery.[11]

  • Baseline Blood Flow: Place a Doppler flow probe around the exposed carotid artery to measure baseline blood flow.[12]

  • Enoxaparin Administration: Administer enoxaparin sodium or vehicle control subcutaneously at the predetermined dose.

  • Thrombus Induction: After the desired pre-treatment time (e.g., 30-60 minutes), apply a piece of filter paper saturated with FeCl₃ solution to the surface of the carotid artery for 3 minutes.[11][12]

  • Monitoring: Remove the filter paper and continuously monitor blood flow using the Doppler probe until complete occlusion occurs or for a predetermined observation period (e.g., 60 minutes).[12]

  • Data Analysis: The primary endpoint is the time to vessel occlusion. Thrombus formation can also be assessed histologically after perfusion-fixation of the vessel.

II. Rat Inferior Vena Cava (IVC) Ligation Model of Deep Vein Thrombosis

This model is a common method for inducing DVT.

Materials:

  • Enoxaparin sodium solution

  • Male Sprague-Dawley rats (250-300 g)

  • Anesthetic

  • Surgical instruments

  • Suture material (e.g., 4-0 silk)

Procedure:

  • Animal Preparation: Anesthetize the rat and place it in a supine position.

  • Surgical Exposure: Perform a midline laparotomy to expose the abdominal contents. Gently retract the intestines to visualize the inferior vena cava.[13]

  • IVC Ligation: Carefully dissect the IVC just below the renal veins. Ligate the IVC completely with a silk suture.[13][14] Ligation of the side branches is also performed to ensure complete stasis.[14]

  • Enoxaparin Administration: Administer enoxaparin sodium or vehicle control subcutaneously at the desired dose and time points (prophylactic or therapeutic).

  • Thrombus Formation and Harvesting: After a predetermined period (e.g., 24 or 48 hours), re-anesthetize the animal and expose the IVC. Excise the thrombosed segment of the IVC.

  • Data Analysis: The primary endpoints are the weight and length of the formed thrombus.[14] Histological analysis of the thrombus and vein wall can also be performed.

III. Assessment of Anticoagulant Efficacy: Anti-Factor Xa Assay

This assay measures the inhibitory effect of enoxaparin on Factor Xa, providing a quantitative measure of its anticoagulant activity.

Materials:

  • Blood collection tubes with 3.2% sodium citrate

  • Centrifuge

  • Chromogenic anti-Factor Xa assay kit

  • Microplate reader

Procedure:

  • Blood Collection: At 3-4 hours following subcutaneous enoxaparin administration, collect blood via cardiac puncture or from the retro-orbital sinus into citrate tubes.[9]

  • Plasma Preparation: Immediately centrifuge the blood at 2000 x g for 15 minutes to obtain platelet-poor plasma.

  • Assay Performance: Perform the anti-Xa assay according to the manufacturer's instructions. This typically involves incubating the plasma sample with a known amount of excess Factor Xa. The residual Factor Xa activity is then measured using a chromogenic substrate. The color intensity is inversely proportional to the enoxaparin concentration.[15]

  • Data Analysis: Calculate the anti-Xa activity (in IU/mL) by comparing the absorbance of the sample to a standard curve generated with known concentrations of enoxaparin.

IV. Assessment of Bleeding Risk: Mouse Tail Bleeding Time

This assay is a common method to evaluate the potential for increased bleeding as a side effect of anticoagulant therapy.

Materials:

  • Mouse restrainer

  • Scalpel or sharp blade

  • Beaker with saline (37°C)

  • Filter paper

  • Timer

Procedure:

  • Animal Restraint: Gently restrain the mouse, allowing the tail to be accessible.

  • Tail Transection: Using a sharp scalpel, transect 3 mm of the distal tail tip.

  • Bleeding Measurement: Immediately immerse the tail in the pre-warmed saline and start the timer.

  • Endpoint: Record the time until bleeding ceases for at least 30 seconds. Blot the tail tip on filter paper to confirm cessation of bleeding. A cut-off time (e.g., 20 minutes) should be established to prevent excessive blood loss.

  • Data Analysis: Compare the bleeding time of enoxaparin-treated mice to that of vehicle-treated controls.

Mandatory Visualizations

Enoxaparin_Mechanism_of_Action cluster_coagulation Coagulation Cascade cluster_inhibition Inhibition by Enoxaparin Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Converts Fibr Fibr Fibrinogen->Fibr Fibrin Fibrin Clot FactorX Factor X FactorXa Factor Xa FactorX->FactorXa Intrinsic & Extrinsic Pathways FactorXa->Prothrombin Activates Enoxaparin Enoxaparin ATIII Antithrombin III (ATIII) Enoxaparin->ATIII Binds to Enox_ATIII Enoxaparin-ATIII Complex ATIII->Enox_ATIII Enox_ATIII->Thrombin Inhibits (less potent) Enox_ATIII->FactorXa Inhibits Experimental_Workflow_DVT_Model cluster_prep Preparation cluster_procedure Experimental Procedure cluster_analysis Analysis Animal_Acclimation Animal Acclimation (Rat) Anesthesia Anesthesia Animal_Acclimation->Anesthesia Enoxaparin_Prep Enoxaparin Dose Preparation Treatment Enoxaparin or Vehicle Administration (SC) Enoxaparin_Prep->Treatment Surgery IVC Ligation Surgery Anesthesia->Surgery Surgery->Treatment Thrombus_Formation Thrombus Formation (24-48h) Treatment->Thrombus_Formation Bleeding_Time Bleeding Time Assay (Satellite Group) Treatment->Bleeding_Time AntiXa_Assay Anti-Xa Assay (Satellite Group) Treatment->AntiXa_Assay Euthanasia Euthanasia & Thrombus Harvesting Thrombus_Formation->Euthanasia Thrombus_Analysis Measure Thrombus Weight & Length Euthanasia->Thrombus_Analysis

References

Experimental protocols for Enoxaparin sodium in animal models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for utilizing Enoxaparin sodium in various animal models to study its effects on thrombosis, inflammation, and cancer. The protocols are designed to offer a starting point for researchers to adapt to their specific experimental needs.

I. Anti-Thrombotic Effects of Enoxaparin Sodium

A. Deep Vein Thrombosis (DVT) Model in Mice (Inferior Vena Cava Stenosis)

This model mimics venous thrombosis initiated by blood flow disturbances.

Experimental Protocol:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Anesthesia: Administer an appropriate anesthetic cocktail (e.g., ketamine/xylazine) intraperitoneally.

  • Surgical Procedure:

    • Perform a midline laparotomy to expose the inferior vena cava (IVC).

    • Carefully dissect the IVC from the surrounding tissues.

    • To induce stenosis, place a 30-gauge needle alongside the IVC and tie a 5-0 silk suture around both the IVC and the needle.

    • Carefully remove the needle, leaving the suture to create a stenosis of the IVC.[1]

    • Close the abdominal incision in layers.

  • Enoxaparin Sodium Administration:

    • Administer Enoxaparin sodium subcutaneously at a prophylactic dose. A common dose used in mice is 1 mg/kg.[2]

    • The first dose can be administered either pre- or post-surgery depending on the study design.

  • Thrombus Assessment:

    • At a predetermined time point (e.g., 48 hours post-surgery), euthanize the mice.

    • Re-open the abdomen and carefully excise the IVC segment containing the thrombus.

    • Gently remove the thrombus from the vessel.

    • Blot the thrombus dry and measure its wet weight.[2][3]

Quantitative Data:

Treatment GroupAnimal ModelEnoxaparin Sodium DoseOutcome MeasureResultReference
Control (Saline)Mice (C57BL/6)N/AThrombus Weight (mg)~10-12 mg[2]
EnoxaparinMice (C57BL/6)1 mg/kg SCThrombus Weight (mg)Significant reduction[2]

Experimental Workflow:

DVT_Model_Workflow cluster_pre_op Pre-Operative cluster_op Surgical Procedure cluster_post_op Post-Operative Anesthesia Anesthetize Mouse Laparotomy Midline Laparotomy Anesthesia->Laparotomy Expose_IVC Expose IVC Laparotomy->Expose_IVC Stenosis Induce IVC Stenosis Expose_IVC->Stenosis Closure Suture Abdomen Stenosis->Closure Enoxaparin Administer Enoxaparin (e.g., 1 mg/kg SC) Closure->Enoxaparin Euthanasia Euthanize at Endpoint (e.g., 48h) Enoxaparin->Euthanasia Thrombus_Excision Excise Thrombus Euthanasia->Thrombus_Excision Thrombus_Weight Measure Thrombus Weight Thrombus_Excision->Thrombus_Weight

Workflow for the murine deep vein thrombosis model.

II. Anti-Inflammatory Effects of Enoxaparin Sodium

A. Carrageenan-Induced Paw Edema in Rats

This is a classic model of acute inflammation.

Experimental Protocol:

  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200g).

  • Grouping: Divide animals into control, Enoxaparin-treated, and standard drug (e.g., Diclofenac sodium) groups.

  • Drug Administration:

    • Administer Enoxaparin sodium intraperitoneally (IP) at the desired dose (e.g., 200 mcg/kg) 30 minutes before carrageenan injection.[4]

    • Administer the vehicle (e.g., normal saline) to the control group.

    • Administer the standard anti-inflammatory drug to the positive control group.

  • Induction of Edema:

    • Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[4]

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

    • Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Quantitative Data:

Treatment GroupAnimal ModelEnoxaparin Sodium DoseOutcome MeasureResultReference
Control (Saline)RatN/APaw Edema Inhibition (%)0%[4]
EnoxaparinRat200 mcg/kg IPPaw Edema Inhibition at 3h (%)66%[4]
Diclofenac SodiumRat25 mg/kgPaw Edema Inhibition at 3h (%)78%[4]

Experimental Workflow:

Paw_Edema_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment cluster_induction Inflammation Induction cluster_measurement Measurement Grouping Group Animals Drug_Admin Administer Enoxaparin/Vehicle Grouping->Drug_Admin Carrageenan_Inject Inject Carrageenan into Paw Drug_Admin->Carrageenan_Inject Measure_Paw_Volume Measure Paw Volume (0, 1, 2, 3, 4h) Carrageenan_Inject->Measure_Paw_Volume Calculate_Inhibition Calculate % Inhibition Measure_Paw_Volume->Calculate_Inhibition

Workflow for the carrageenan-induced paw edema model.

III. Anti-Cancer Effects of Enoxaparin Sodium

A. Colon Cancer Liver Metastasis Model in Mice

This model is used to study the effect of Enoxaparin on the metastatic spread of colon cancer cells to the liver.

Experimental Protocol:

  • Animal Model: Immunocompromised mice (e.g., BALB/c or nude mice).

  • Cell Line: Murine colon carcinoma cells (e.g., MCA38).

  • Tumor Cell Injection:

    • Anesthetize the mice.

    • Perform a laparotomy to expose the portal vein.

    • Inject tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS) directly into the portal vein.

    • Close the incision.

  • Enoxaparin Sodium Administration:

    • Administer Enoxaparin sodium intravenously or subcutaneously. A dose of 200 µ g/mouse/day has been shown to be effective.

    • Treatment can be initiated before or after tumor cell injection.

  • Assessment of Liver Metastasis:

    • Euthanize the mice at a predetermined endpoint (e.g., 14-21 days).

    • Excise the liver and count the number of visible metastatic nodules on the surface.

    • The liver can also be weighed and processed for histological analysis to confirm the presence and extent of metastases.

Quantitative Data:

Treatment GroupAnimal ModelEnoxaparin Sodium DoseOutcome MeasureResultReference
Control (Vehicle)MiceN/ALiver Tumor GrowthBaseline[5]
EnoxaparinMice200 µ g/mouse/day Inhibition of Liver Tumor GrowthStrong inhibition (p=0.001)[5]

Experimental Workflow:

Cancer_Metastasis_Workflow cluster_pre_injection Pre-Injection cluster_injection Tumor Cell Injection cluster_post_injection Post-Injection Anesthesia Anesthetize Mouse Laparotomy Laparotomy Anesthesia->Laparotomy Portal_Vein_Injection Inject Tumor Cells into Portal Vein Laparotomy->Portal_Vein_Injection Closure Suture Incision Portal_Vein_Injection->Closure Enoxaparin_Admin Administer Enoxaparin Closure->Enoxaparin_Admin Euthanasia Euthanize at Endpoint Enoxaparin_Admin->Euthanasia Assess_Metastasis Assess Liver Metastasis Euthanasia->Assess_Metastasis

Workflow for the colon cancer liver metastasis model.

IV. Signaling Pathways

A. Inhibition of Heparanase Signaling

Enoxaparin's anti-cancer effects are partly attributed to its inhibition of heparanase, an enzyme that degrades heparan sulfate proteoglycans in the extracellular matrix. This degradation releases various growth factors that promote tumor growth and angiogenesis.

Heparanase_Pathway Enoxaparin Enoxaparin Heparanase Heparanase Enoxaparin->Heparanase Inhibits HSPG Heparan Sulfate Proteoglycans (HSPG) in ECM Heparanase->HSPG Degrades Growth_Factors Release of Growth Factors (e.g., VEGF, FGF) HSPG->Growth_Factors Releases Tumor_Growth Tumor Growth & Angiogenesis Growth_Factors->Tumor_Growth Promotes

Inhibition of Heparanase signaling by Enoxaparin.

B. Inhibition of TLR4-MyD88-NF-κB Signaling

Enoxaparin exerts anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway, which leads to a reduction in the production of pro-inflammatory cytokines.

TLR4_Pathway Enoxaparin Enoxaparin TLR4 TLR4 Enoxaparin->TLR4 Inhibits LPS LPS LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) NFkB->Cytokines Induces

References

Application Notes and Protocols for the Quantification of Enoxaparin Sodium in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the quantitative analysis of Enoxaparin sodium in plasma, intended for researchers, scientists, and professionals in drug development. The protocols outlined below are based on established analytical techniques and offer comprehensive guidance on experimental procedures and data interpretation.

Chromogenic Anti-Factor Xa Assay

The chromogenic anti-factor Xa (anti-Xa) assay is the most widely accepted and utilized method for monitoring Enoxaparin therapy.[1][2] This functional assay measures the ability of Enoxaparin to inhibit Factor Xa, which is directly proportional to its concentration in plasma.[3][4]

Principle

Enoxaparin enhances the activity of antithrombin (AT), which in turn inhibits Factor Xa. In the assay, a known amount of excess Factor Xa is added to a plasma sample containing Enoxaparin. The Enoxaparin-AT complex will neutralize a portion of the Factor Xa. The remaining, uninhibited Factor Xa then cleaves a chromogenic substrate, releasing a colored compound (p-nitroaniline) that can be measured spectrophotometrically at 405 nm.[5][6] The amount of color produced is inversely proportional to the Enoxaparin concentration in the sample.[4][5]

Experimental Protocol

1. Sample Preparation:

  • Collect whole blood in a light blue top tube containing 3.2% sodium citrate.[7]

  • To obtain platelet-poor plasma, centrifuge the blood sample. For accurate results, a double-centrifugation step is critical to minimize platelet contamination.[8]

    • Initial Centrifugation: 3500 RPM for 12 minutes.[8]

    • Plasma Transfer: Carefully transfer the plasma to a new tube, avoiding the buffy coat.[8]

    • Second Centrifugation: 3500 RPM for 12 minutes.[8]

  • Transfer the final plasma supernatant to a clean tube for analysis. If not analyzed immediately, freeze the plasma at -20°C or below.[8]

2. Assay Procedure (based on a typical kit):

  • Add antithrombin III solution to each well of a microplate and incubate at 37°C for 1 minute to allow the formation of the Enoxaparin-antithrombin complex.[5]

  • Add Factor Xa solution to each well and incubate for a further 1 minute at 37°C.[5]

  • Introduce the chromogenic substrate solution (e.g., S-2765) to each well and incubate at 37°C for 4 minutes.[5]

  • Stop the reaction by adding a stopping solution (e.g., 30% acetic acid).[9]

  • Measure the absorbance at 405 nm using a microplate reader.[5]

3. Calibration and Quantification:

  • A standard curve is constructed using known concentrations of Enoxaparin calibrators.[6]

  • The anti-Xa activity of the unknown samples is determined by interpolating their absorbance values from the standard curve.[5]

Workflow Diagram

Chromogenic_Anti_Xa_Assay cluster_sample_prep Sample Preparation cluster_assay_procedure Assay Procedure blood_collection Whole Blood Collection (3.2% Sodium Citrate) centrifuge1 First Centrifugation (3500 RPM, 12 min) blood_collection->centrifuge1 plasma_transfer1 Plasma Transfer centrifuge1->plasma_transfer1 centrifuge2 Second Centrifugation (3500 RPM, 12 min) plasma_transfer1->centrifuge2 final_plasma Platelet-Poor Plasma centrifuge2->final_plasma add_at Add Antithrombin III (Incubate 37°C, 1 min) final_plasma->add_at Add to Assay Plate add_fx Add Factor Xa (Incubate 37°C, 1 min) add_at->add_fx add_substrate Add Chromogenic Substrate (Incubate 37°C, 4 min) add_fx->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction read_absorbance Read Absorbance (405 nm) stop_reaction->read_absorbance quantification Quantification vs. Standard Curve read_absorbance->quantification Calculate Concentration

Caption: Workflow for Enoxaparin quantification using a chromogenic anti-Xa assay.

Quantitative Data Summary
ParameterValueReference
Therapeutic Range (Twice Daily Dosing)0.5 - 1.0 IU/mL[10]
Therapeutic Range (Once Daily Dosing)1.0 - 2.0 IU/mL[10]
Prophylactic Range0.2 - 0.4 U/mL[7][8]
Peak Sampling Time4 hours post-administration[10][11][12]
Accuracy (Recovery)98.0% - 102.0%[9]
Precision (RSD)< 2.0%[9]

High-Performance Liquid Chromatography (HPLC)

Chromatographic methods, particularly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), offer an alternative for the quantification of Enoxaparin. These methods are valued for their specificity and ability to separate Enoxaparin from other plasma components.

Principle

RP-HPLC separates compounds based on their hydrophobic interactions with a stationary phase. A liquid mobile phase is used to carry the sample through a column packed with a nonpolar material. Enoxaparin, being a polar molecule, has a short retention time. Detection is often achieved using a UV-Visible or a Refractive Index (RI) detector.

Experimental Protocol

1. Sample Preparation (Extraction from Plasma):

  • Spike plasma with a known concentration of Enoxaparin standard.

  • Add acetonitrile and sonicate for 10 minutes.[13]

  • Centrifuge the mixture at 1500 rpm for 15 minutes to precipitate proteins.[13]

  • Collect the supernatant for analysis.

2. Chromatographic Conditions (Example Method):

  • Column: USP-L8 (250 mm x 4.6 mm, 10 µm)[14]

  • Mobile Phase: Methanol and ultrapure water (7:93 v/v)[14]

  • Flow Rate: 1.0 mL/min[14]

  • Detection: Refractive Index (RI) Detector[14]

  • Injection Volume: 20 µL[14]

3. Calibration and Quantification:

  • Prepare a series of standard solutions of Enoxaparin in the mobile phase.

  • Inject the standards to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample and determine the concentration from the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis spike_plasma Spike Plasma with Enoxaparin Standard add_acetonitrile Add Acetonitrile & Sonicate spike_plasma->add_acetonitrile centrifuge Centrifuge (1500 RPM, 15 min) add_acetonitrile->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant inject_sample Inject Sample into HPLC System collect_supernatant->inject_sample Analyze Extract separation Chromatographic Separation inject_sample->separation detection Detection (RI) separation->detection data_acquisition Data Acquisition detection->data_acquisition quantification Quantification vs. Standard Curve data_acquisition->quantification Calculate Concentration

Caption: Workflow for Enoxaparin quantification in plasma using HPLC.

Quantitative Data Summary
ParameterValueReference
Linearity Range5 - 50 µg/mL[15]
Limit of Detection (LOD)0.351 ppm (µg/mL)[14]
Limit of Quantification (LOQ)1.063 ppm (µg/mL)[14]
Recovery97.05% - 99.14%[15]
Precision (%RSD)< 2.0%[15]

UV-Visible Spectrophotometry

A simpler, though less specific, method for the estimation of Enoxaparin in plasma is UV-Visible spectrophotometry. This method is rapid and cost-effective but may be more susceptible to interference from other plasma components.

Principle

This method involves the direct measurement of the absorbance of Enoxaparin in a solution at its wavelength of maximum absorbance (λmax). For Enoxaparin in water, the λmax is observed at 231 nm.[13]

Experimental Protocol

1. Sample Preparation (Extraction from Plasma):

  • Transfer 1 mL of plasma into a centrifuge tube.

  • Spike with a known amount of Enoxaparin working standard solution.

  • Add 5 mL of acetonitrile and sonicate for 10 minutes.[13]

  • Centrifuge at 1500 rpm for 15 minutes.[13]

  • Collect the supernatant for analysis.

2. Measurement:

  • Prepare a calibration curve by diluting a standard stock solution of Enoxaparin to obtain concentrations in the range of 10-650 µg/mL.[13]

  • Measure the absorbance of the standards and the sample supernatant at 231 nm against a water blank.[13]

3. Quantification:

  • Determine the concentration of Enoxaparin in the sample by comparing its absorbance to the calibration curve.

Workflow Diagram

UV_Vis_Workflow cluster_sample_prep Sample Preparation cluster_measurement Spectrophotometric Measurement spike_plasma Spike Plasma with Enoxaparin Standard add_acetonitrile Add Acetonitrile & Sonicate spike_plasma->add_acetonitrile centrifuge Centrifuge (1500 RPM, 15 min) add_acetonitrile->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant measure_absorbance Measure Absorbance at 231 nm collect_supernatant->measure_absorbance Analyze Extract quantification Quantification vs. Calibration Curve measure_absorbance->quantification Calculate Concentration

Caption: Workflow for Enoxaparin quantification in plasma by UV-Vis spectrophotometry.

Quantitative Data Summary
ParameterValueReference
Linearity Range10 - 650 µg/mL[13]
Wavelength of Max. Absorbance (λmax)231 nm[13]
Limit of Detection (LOD)0.8952 µg/mL[13]
Recovery93.81% - 97.34%[13]

Disclaimer: These protocols are intended for guidance and may require optimization for specific laboratory conditions and equipment. It is recommended to validate the chosen method according to the relevant regulatory guidelines (e.g., ICH).

References

Cell-based Assays for Studying the Effects of Enoxaparin Sodium: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enoxaparin sodium is a low molecular weight heparin (LMWH) primarily known for its anticoagulant properties.[1][2] Its mechanism of action involves binding to antithrombin III, which potentiates the inhibition of coagulation Factor Xa and to a lesser extent, Factor IIa (thrombin).[2][3] Beyond its well-established role in thrombosis management, emerging research has highlighted its pleiotropic effects, including anti-inflammatory, anti-angiogenic, and anti-cancer activities.[4][5] Cell-based assays are indispensable tools for elucidating the molecular mechanisms underlying these effects and for evaluating the therapeutic potential of Enoxaparin sodium in various disease contexts.

This document provides detailed application notes and protocols for a range of cell-based assays to study the effects of Enoxaparin sodium on cellular processes such as proliferation, apoptosis, inflammation, and angiogenesis.

Key Cellular Effects of Enoxaparin Sodium

Enoxaparin sodium has been shown to exert a variety of effects on different cell types in vitro. These include:

  • Cytotoxicity and Anti-proliferative Effects: Enoxaparin sodium can induce cytotoxic effects and inhibit cell proliferation in a dose-dependent manner in various cell types, including cancer cells.[6][7]

  • Induction of Apoptosis: It can promote apoptosis, or programmed cell death, in certain cancer cell lines.[8][9]

  • Anti-inflammatory Properties: Enoxaparin sodium has demonstrated anti-inflammatory effects by modulating the production of inflammatory cytokines and inhibiting the activation of inflammatory signaling pathways.[4][10][11]

  • Modulation of Angiogenesis: The effect of Enoxaparin on angiogenesis, the formation of new blood vessels, can be either inhibitory or stimulatory depending on the experimental context.[12][13]

Data Presentation: Summary of Quantitative Data

The following tables summarize the quantitative effects of Enoxaparin sodium observed in various cell-based assays as reported in the literature.

Table 1: Cytotoxicity and Anti-Proliferative Effects of Enoxaparin Sodium

Cell LineAssayConcentration RangeIncubation TimeObserved EffectReference
Human Peripheral Blood Mononuclear Cells (PBMCs)MTT, LDH Release0.5 - 100 mg/L72 hoursSignificant decrease in cell viability in a dose-dependent manner.[6][6]
SW480 (Colon Cancer)MTTVarious concentrationsNot specifiedSignificant reduction in cell viability.[8][9][8][9]
H357 (Oral Squamous Cell Carcinoma)MTS10, 20, 40, 80 U/mL48 and 72 hoursSignificant inhibition of proliferation at 80 U/mL.[7][7]
A549 (Lung Adenocarcinoma)BrdUNot specifiedNot specifiedInhibition of cell proliferation.[14][14]
L929 (Mouse Fibroblast)MTT250 - 4000 IU48 hoursCytotoxic effects at 2000 IU and 4000 IU.[15][15]

Table 2: Pro-Apoptotic Effects of Enoxaparin Sodium

Cell LineAssayConcentration(s)Incubation TimeObserved EffectReference
SW480 (Colon Cancer)ELISA for Caspase-331, 250, 1000 µg/mLNot specifiedSignificant increase in Caspase-3 levels.[9][9]
C6 (Glioma)Annexin V Binding Assay200 µMNot specifiedInfluences apoptosis following glutamate exposure.[16][16]
A549 (Lung Adenocarcinoma)Not specifiedNot specified24 hoursEnhanced doxorubicin-induced apoptosis.[14][14]
L929 (Mouse Fibroblast)Acridine Orange/Propidium Iodide Staining2000 IU, 4000 IU48 hoursInduced apoptotic morphology at high doses.[15][15]

Table 3: Anti-inflammatory Effects of Enoxaparin Sodium

Cell/Tissue TypeAssayConcentration(s)Observed EffectReference
SW480 (Colon Cancer)ELISA for TNF-α31, 250, 1000 µg/mLSignificant reduction in TNF-α levels.[9][9]
Human Endothelial CellsMonocyte Adhesion Assay, Western Blot16 µg/mLReduced high glucose-induced monocyte adhesion and expression of cell adhesion molecules.[17][17]
Neutrophils (from COVID-19 patients)Real-time qPCR, ELISANot specifiedDown-regulated expression of inflammatory genes (RELA, SYK, ERK, PKC) and reduced NET formation.[18][18]
Rabbit Knee Model (in vivo)ImmunohistochemistryNot specifiedReduced expression of IL-6 and TNF-α.[11][11]

Table 4: Effects of Enoxaparin Sodium on Angiogenesis

Model SystemAssayConcentration(s)Observed EffectReference
L-1 Sarcoma Cells (in vivo mouse model)Cutaneous Angiogenesis TestNot specifiedSignificantly diminished neovascular response.[13][13]
L-1 Sarcoma Cells (in vivo mouse model)Measurement of VEGF and bFGFNot specifiedDecreased VEGF and bFGF content in lesions.[12][12]
Human Sera (from patients post-hip surgery)Serum-induced Angiogenesis (SIA) Test40 mg daily (in vivo)Increased angiogenic activity of sera after 14 days of treatment.[19][19]

Experimental Protocols

Cell Viability and Proliferation Assays

These assays are fundamental for determining the cytotoxic and anti-proliferative effects of Enoxaparin sodium.

Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of Enoxaparin sodium in culture medium. Remove the old medium from the wells and add 100 µL of the Enoxaparin sodium solutions or control medium.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Principle: This assay quantifies cell death by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves mixing the supernatant with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) after a specified incubation time.

  • Data Analysis: Calculate the percentage of cytotoxicity based on positive and negative controls.

Apoptosis Assays

These assays are used to determine if cell death induced by Enoxaparin sodium occurs through apoptosis.

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Enoxaparin sodium as described previously.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric substrate.

Protocol:

  • Cell Lysis: After treatment with Enoxaparin sodium, lyse the cells to release their contents.

  • Assay Reaction: Use a commercial Caspase-3 assay kit. Add the cell lysate to a reaction buffer containing a Caspase-3 specific substrate conjugated to a chromophore or fluorophore.

  • Incubation and Measurement: Incubate the reaction and then measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Quantify Caspase-3 activity relative to a standard curve or control.

Anti-inflammatory Assays

These assays assess the ability of Enoxaparin sodium to modulate inflammatory responses.

Principle: ELISA is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.

Protocol:

  • Cell Culture and Stimulation: Culture relevant cells (e.g., macrophages, endothelial cells) and stimulate them with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence or absence of Enoxaparin sodium.

  • Supernatant Collection: Collect the cell culture supernatant after a specified incubation period.

  • ELISA Procedure: Use a commercial ELISA kit for the cytokine of interest and follow the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Determine the cytokine concentration from a standard curve.

Principle: RT-qPCR is used to measure the mRNA expression levels of inflammatory genes.

Protocol:

  • RNA Extraction: After treating cells with Enoxaparin sodium, extract total RNA using a suitable method (e.g., TRIzol).

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • qPCR: Perform qPCR using the cDNA, gene-specific primers for the inflammatory genes of interest (e.g., RELA, SYK, ERK, PKC), and a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: Analyze the amplification data to determine the relative expression of the target genes, often normalized to a housekeeping gene.

Angiogenesis Assays

These in vitro assays are used to evaluate the effect of Enoxaparin sodium on key steps of angiogenesis.

Principle: This assay measures the ability of a confluent monolayer of endothelial cells to migrate and close a "scratch" or wound.

Protocol:

  • Cell Seeding: Seed endothelial cells in a 6-well plate and grow them to full confluency.

  • Scratch Creation: Create a "scratch" in the cell monolayer using a sterile pipette tip.

  • Treatment: Wash the wells to remove detached cells and add fresh medium containing different concentrations of Enoxaparin sodium.

  • Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24 hours).

  • Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Principle: This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane extract (e.g., Matrigel).

Protocol:

  • Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.

  • Cell Seeding and Treatment: Seed endothelial cells onto the Matrigel-coated wells in the presence of various concentrations of Enoxaparin sodium.

  • Incubation: Incubate the plate for 4-18 hours to allow for tube formation.

  • Image Acquisition: Visualize and capture images of the tube-like structures using a microscope.

  • Data Analysis: Quantify angiogenesis by measuring parameters such as the number of tubes, tube length, and branching points.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Enoxaparin Sodium

Enoxaparin sodium's effects on cells are mediated through various signaling pathways. Its anti-inflammatory and anti-cancer effects, in particular, have been linked to the modulation of key signaling cascades.

Enoxaparin_Signaling Enoxaparin Enoxaparin sodium PAR1 PAR-1 Enoxaparin->PAR1 Inhibits NFkB NF-κB Enoxaparin->NFkB Inhibits PI3K PI3K PAR1->PI3K MAPK MAPK/ERK PAR1->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation MMP2 MMP-2 MAPK->MMP2 MAPK->Proliferation Migration Cell Migration MMP2->Migration Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammatory_Cytokines Inflammation Inflammation Inflammatory_Cytokines->Inflammation

Caption: Signaling pathways modulated by Enoxaparin sodium.

Experimental Workflow for Cell Viability Assessment

The following diagram illustrates a typical workflow for assessing the effect of Enoxaparin sodium on cell viability using the MTT assay.

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h for attachment seed_cells->incubate_24h treat_enoxaparin Treat with Enoxaparin sodium (various concentrations) incubate_24h->treat_enoxaparin incubate_treatment Incubate for desired time (e.g., 24, 48, 72h) treat_enoxaparin->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and calculate cell viability read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the MTT cell viability assay.

Logical Relationship of Enoxaparin's Multi-faceted Effects

This diagram illustrates the interconnectedness of Enoxaparin sodium's primary anticoagulant function and its other observed cellular effects.

Enoxaparin_Effects_Relationship Enoxaparin Enoxaparin sodium Anticoagulant Anticoagulant Effect (Inhibition of Factor Xa, IIa) Enoxaparin->Anticoagulant Anti_inflammatory Anti-inflammatory Effect Enoxaparin->Anti_inflammatory Anti_cancer Anti-cancer Effect Enoxaparin->Anti_cancer Angiogenesis_Modulation Angiogenesis Modulation Enoxaparin->Angiogenesis_Modulation Cytokine_Reduction Reduced Inflammatory Cytokine Production Anti_inflammatory->Cytokine_Reduction Apoptosis_Induction Induction of Apoptosis Anti_cancer->Apoptosis_Induction Proliferation_Inhibition Inhibition of Proliferation Anti_cancer->Proliferation_Inhibition Migration_Inhibition Inhibition of Migration Anti_cancer->Migration_Inhibition

References

Application Notes and Protocols: The Role of Einecs 302-119-6 (Meldonium Dihydrate) in Acute Coronary Syndrome Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Einecs 302-119-6, chemically known as 3-(2,2,2-trimethylhydrazinium)propionate dihydrate, is the active ingredient in the drug Meldonium (also known as Mildronate).[1][2][3] This compound is a structural analogue of gamma-butyrobetaine (GBB), a precursor in the biosynthesis of carnitine.[3] Primarily used in Eastern European countries, Meldonium is prescribed for various cardiovascular and neurological conditions, including angina pectoris, heart failure, and coronary artery disease.[3] Its application in the context of acute coronary syndrome (ACS) has been a subject of clinical investigation, with studies suggesting a cardioprotective role.[1][4]

Acute coronary syndrome is a term that encompasses a range of conditions associated with sudden, reduced blood flow to the heart, including myocardial infarction (ST-elevation myocardial infarction [STEMI] and non-ST-elevation myocardial infarction [NSTEMI]) and unstable angina.[5][6] The primary mechanism of action of Meldonium in ACS is attributed to its ability to modulate myocardial energy metabolism. During ischemic events, the heart's energy metabolism shifts from fatty acid oxidation to the more oxygen-efficient glucose oxidation. Meldonium facilitates this shift by inhibiting the biosynthesis of carnitine, which is essential for transporting long-chain fatty acids into the mitochondria.[1] This metabolic modulation is believed to protect cardiac cells from ischemic damage.[1][2]

These application notes provide an overview of the use of this compound in ACS research, summarizing key findings and providing a protocol based on a clinical study.

Mechanism of Action: Modulation of Myocardial Energy Metabolism

The cardioprotective effects of this compound in acute coronary syndrome are primarily linked to its influence on cellular energy metabolism under ischemic conditions. By acting as a structural analogue of gamma-butyrobetaine (GBB), Meldonium competitively inhibits the enzyme gamma-butyrobetaine hydroxylase, which is crucial for the synthesis of L-carnitine.

The resulting decrease in intracellular L-carnitine levels limits the transport of long-chain fatty acids into the mitochondria for beta-oxidation. This forces a metabolic shift towards glycolysis, the breakdown of glucose for energy. Under the oxygen-deprived conditions of myocardial ischemia, glucose oxidation is a more efficient pathway for ATP production compared to fatty acid oxidation, as it consumes less oxygen for the same amount of ATP generated. This metabolic shift is considered a form of "pharmacological preconditioning," preparing the heart muscle to better withstand ischemic stress.[1]

cluster_Mitochondria Mitochondrion cluster_Cytosol Cytosol cluster_Carnitine_Synthesis L-Carnitine Synthesis Fatty_Acid_Oxidation Fatty Acid Oxidation ATP_FAO ATP Fatty_Acid_Oxidation->ATP_FAO High O2 Consumption Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis ATP_Glycolysis ATP Glycolysis->ATP_Glycolysis Low O2 Consumption GBB Gamma-Butyrobetaine (GBB) GBB_Hydroxylase GBB Hydroxylase GBB->GBB_Hydroxylase L_Carnitine L-Carnitine GBB_Hydroxylase->L_Carnitine L_Carnitine->Fatty_Acid_Oxidation Transports Fatty Acids Einecs This compound (Meldonium) Einecs->GBB_Hydroxylase Inhibits Fatty_Acids Long-Chain Fatty Acids Fatty_Acids->Fatty_Acid_Oxidation

Caption: Mechanism of Action of this compound in Myocardial Ischemia.

Key Experimental Findings in Acute Coronary Syndrome

A clinical study involving 140 patients with ST-elevation acute coronary syndrome resulting in Q-wave myocardial infarction of the left ventricle investigated the effects of Meldonium as part of a complex therapy.[4] The findings from this study are summarized below.

Quantitative Data Summary
ParameterMeldonium GroupControl GroupOutcomeReference
Ventricular Arrhythmias Reduction in high-grade ventricular extrasystoles within the first 6 hours after thrombolysis.Not specifiedDecreased probability of fatal arrhythmias.[4]
Oxidative Stress Lowering of blood concentration of lipoperoxide degradation products.Not specifiedReduced oxidative stress.[4]
Cardiac Function Accelerated restoration of left ventricular diastolic function.Not specifiedImproved cardiac function.[4]
Biomarkers Lowering of NT-proBNP concentration in the blood.Not specifiedCorrelates with improved diastolic function.[4]

Experimental Protocols

The following is a generalized protocol based on the methodology of the clinical study investigating the efficacy of this compound in patients with acute coronary syndrome.[4]

Clinical Trial Protocol for Investigating this compound in ACS

1. Patient Population:

  • Enroll patients diagnosed with ST-elevation acute coronary syndrome leading to Q-wave myocardial infarction of the left ventricle.

  • Clearly define inclusion and exclusion criteria. In the cited study, the mean age of the 140 patients was 54.8 ± 3.1 years.[4]

2. Study Design:

  • A randomized controlled trial is the preferred design to minimize bias.

  • The study group receives the complex therapy including this compound.

  • The control group receives the standard complex therapy without this compound.

3. Dosing Regimen:

  • Administer this compound (Meldonium) at a dose of 1 g/day intravenously for the initial 2 weeks of therapy.[4]

  • Following the intravenous administration, continue with oral administration for up to 1.5 months.[4]

4. Data Collection and Analysis:

  • Electrocardiography (ECG): Perform continuous ECG monitoring, especially during the first 6 hours post-thrombolysis, to assess for ventricular arrhythmias.

  • Biochemical Analysis:

    • Measure blood concentrations of lipoperoxide degradation products to assess oxidative stress levels.

    • Measure serum levels of N-terminal pro-B-type natriuretic peptide (NT-proBNP) as a biomarker for heart failure and diastolic dysfunction.

  • Echocardiography: Conduct echocardiograms to evaluate left ventricular diastolic function.

  • Statistical Analysis: Employ appropriate statistical methods to compare the outcomes between the treatment and control groups.

Patient_Selection Patient Selection (ST-Elevation ACS) Randomization Randomization Patient_Selection->Randomization Treatment_Group Treatment Group (Standard Therapy + this compound) Randomization->Treatment_Group Control_Group Control Group (Standard Therapy) Randomization->Control_Group IV_Dosing Intravenous Dosing (1 g/day for 2 weeks) Treatment_Group->IV_Dosing Data_Collection Data Collection (ECG, Biomarkers, Echocardiography) Control_Group->Data_Collection Oral_Dosing Oral Dosing (up to 1.5 months) IV_Dosing->Oral_Dosing Oral_Dosing->Data_Collection Analysis Data Analysis and Comparison Data_Collection->Analysis

Caption: Workflow for a Clinical Study of this compound in ACS.

Conclusion

This compound (Meldonium dihydrate) demonstrates potential as an adjunctive therapy in the management of acute coronary syndrome. Its unique mechanism of shifting myocardial energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation pathway provides a scientific rationale for its cardioprotective effects during ischemia.[1] Clinical evidence suggests that its use in ACS patients may lead to a reduction in ventricular arrhythmias, decreased oxidative stress, and improved left ventricular diastolic function.[4] Further well-designed, large-scale clinical trials are warranted to fully elucidate its therapeutic benefits and establish its role in the standard of care for acute coronary syndrome.

References

Application Notes and Protocols for Monitoring Anti-Factor Xa Activity of Enoxaparin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantitative determination of anti-Factor Xa activity in human plasma as a method for monitoring Enoxaparin, a low molecular weight heparin (LMWH).

Introduction

Enoxaparin is a widely used anticoagulant that exerts its effect by potentiating antithrombin to inhibit coagulation factors, primarily Factor Xa and to a lesser extent Factor IIa (thrombin).[1] Monitoring its anticoagulant effect is crucial in specific patient populations to ensure therapeutic efficacy and minimize the risk of bleeding or thrombotic events.[2][3] Such populations include patients with renal insufficiency, obesity, low body weight, and pregnant women.[2][3] The anti-Factor Xa assay is the gold standard for monitoring Enoxaparin therapy, as it measures the drug's primary mechanism of action.[4] This chromogenic assay is based on the principle that Enoxaparin-bound antithrombin inhibits a known amount of Factor Xa, and the residual Factor Xa activity is inversely proportional to the Enoxaparin concentration in the sample.[5][6]

Principle of the Anti-Factor Xa Assay

The anti-Factor Xa chromogenic assay is a functional plasma-based assay. The patient's plasma, containing Enoxaparin, is incubated with a known excess amount of Factor Xa. The Enoxaparin in the plasma potentiates the activity of endogenous antithrombin, leading to the formation of a complex that neutralizes Factor Xa. A chromogenic substrate, specific for Factor Xa, is then added. The residual Factor Xa cleaves the chromogenic substrate, releasing a colored compound (p-nitroaniline), which can be measured spectrophotometrically. The amount of color produced is inversely proportional to the anti-Xa activity of Enoxaparin in the patient sample.[5][6] The concentration is determined by comparing the result to a standard curve prepared with known concentrations of Enoxaparin.

Quantitative Data Summary

The therapeutic ranges for Enoxaparin can vary based on the indication (prophylaxis or treatment) and the dosing regimen. The following tables summarize key quantitative data for monitoring Enoxaparin's anti-Factor Xa activity.

Table 1: Therapeutic Ranges for Anti-Factor Xa Activity of Enoxaparin

IndicationDosing RegimenPeak Anti-Factor Xa Level (IU/mL)Trough Anti-Factor Xa Level (IU/mL)
Venous Thromboembolism (VTE) Prophylaxis40 mg once daily0.2 - 0.5[7][8]0.1 - 0.2[7]
VTE Treatment1 mg/kg every 12 hours0.6 - 1.0[8][9]Not routinely monitored
VTE Treatment1.5 mg/kg once daily1.0 - 2.0[8][10]Not routinely monitored
Unstable Angina/NSTEMI1 mg/kg every 12 hours0.5 - 1.2[11]Not routinely monitored

Table 2: Typical Enoxaparin Dosing and Expected Peak Anti-Factor Xa Levels

Patient PopulationProphylactic DoseExpected Peak Anti-Xa (IU/mL)Therapeutic DoseExpected Peak Anti-Xa (IU/mL)
General Adult40 mg once daily0.38[2]1 mg/kg every 12 hours0.6 - 1.0[8]
Obese (Morbidly)0.5 mg/kg dailyTarget: 0.2 - 0.60.8 - 1 mg/kg every 12 hoursTarget: 0.6 - 1.0
Renal Impairment (CrCl <30 mL/min)30 mg once dailyMonitoring recommended1 mg/kg once dailyMonitoring recommended
PregnancyStandard prophylactic or therapeutic dosesMonitoring recommendedStandard therapeutic dosesMonitoring recommended

Experimental Protocols

Sample Collection and Processing

Proper sample collection and processing are critical for accurate anti-Factor Xa measurements.

  • Sample Type: Citrated platelet-poor plasma.

  • Blood Collection:

    • Draw blood into a light blue-top tube containing 3.2% sodium citrate.

    • The ratio of blood to anticoagulant should be 9:1.

    • Gently invert the tube 3-4 times to ensure proper mixing.

  • Timing of Sample Collection:

    • Peak Level: Draw the blood sample 4 hours after subcutaneous administration of Enoxaparin.[3][12] This timing is crucial as it corresponds to the peak plasma concentration of the drug.

    • Trough Level: Draw the blood sample immediately before the next scheduled dose.

  • Sample Processing:

    • Centrifuge the blood sample at 1500 x g for 15 minutes at room temperature to separate the plasma.

    • Carefully transfer the supernatant (plasma) to a clean plastic tube, avoiding contamination from the buffy coat (platelet and white blood cell layer).

    • For platelet-poor plasma, a double centrifugation step is recommended: centrifuge the collected plasma again at 1500 x g for 15 minutes.[13]

    • The resulting platelet-poor plasma can be used immediately for the assay or stored frozen at -20°C or below for later analysis.[13]

Anti-Factor Xa Chromogenic Assay Protocol

This protocol is a general guideline. Specific details may vary depending on the commercial kit used. Always refer to the manufacturer's instructions for the specific assay kit.

  • Materials:

    • Anti-Factor Xa assay kit (containing Factor Xa reagent, chromogenic substrate, and assay buffer)

    • Enoxaparin calibrators and controls

    • Patient platelet-poor plasma samples

    • Microplate reader capable of reading absorbance at 405 nm

    • Incubator set to 37°C

    • Precision pipettes and tips

  • Assay Procedure:

    • Preparation: Bring all reagents, calibrators, controls, and patient samples to room temperature before use.

    • Calibration Curve: Prepare a series of Enoxaparin calibrators according to the kit instructions to generate a standard curve. This typically involves diluting a stock calibrator to concentrations spanning the expected therapeutic range (e.g., 0.0, 0.2, 0.5, 1.0, 1.5 IU/mL).

    • Sample Dilution: Patient plasma samples may require dilution with the assay buffer if the anti-Xa activity is expected to be above the upper limit of the standard curve.

    • Assay Plate Setup:

      • Pipette the assay buffer into the appropriate wells of a microplate.

      • Add the calibrators, controls, and patient plasma samples to their designated wells.

    • Factor Xa Addition: Add the Factor Xa reagent to all wells. Mix gently and incubate the plate at 37°C for the time specified in the kit protocol (typically 3-5 minutes).

    • Chromogenic Substrate Addition: Add the chromogenic substrate to all wells. Mix gently and incubate at 37°C for the time specified in the kit protocol (typically 3-10 minutes).

    • Stop Reaction (if applicable): Some kits may require the addition of a stop solution (e.g., citric acid) to terminate the reaction.

    • Absorbance Measurement: Read the absorbance of each well at 405 nm using a microplate reader.

    • Data Analysis:

      • Construct a standard curve by plotting the absorbance values of the calibrators against their known concentrations.

      • Determine the anti-Factor Xa activity (in IU/mL) of the patient samples and controls by interpolating their absorbance values from the standard curve.

Visualizations

Signaling Pathway of Factor Xa Inhibition by Enoxaparin

cluster_coagulation Coagulation Cascade Enoxaparin Enoxaparin Antithrombin Antithrombin (AT) Enoxaparin_AT_Complex Enoxaparin-AT Complex Enoxaparin->Enoxaparin_AT_Complex Binds to Antithrombin->Enoxaparin_AT_Complex FactorXa_inactive Inactive Factor Xa Enoxaparin_AT_Complex->FactorXa_inactive Inhibits FactorXa_active Active Factor Xa Prothrombin Prothrombin FactorXa_active->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Activates Fibrin Fibrin (Clot) Thrombin->Fibrin Converts Fibrinogen Fibrinogen

Caption: Inhibition of Factor Xa by the Enoxaparin-Antithrombin complex.

Experimental Workflow for Anti-Factor Xa Assay

start Start blood_collection Blood Collection (3.2% Sodium Citrate Tube) start->blood_collection centrifugation1 First Centrifugation (1500 x g, 15 min) blood_collection->centrifugation1 plasma_separation Plasma Separation centrifugation1->plasma_separation centrifugation2 Second Centrifugation (Platelet-Poor Plasma) plasma_separation->centrifugation2 assay_setup Assay Setup (Calibrators, Controls, Samples) centrifugation2->assay_setup reagent_addition Add Factor Xa Reagent Incubate at 37°C assay_setup->reagent_addition substrate_addition Add Chromogenic Substrate Incubate at 37°C reagent_addition->substrate_addition read_absorbance Read Absorbance (405 nm) substrate_addition->read_absorbance data_analysis Data Analysis (Standard Curve) read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for the chromogenic anti-Factor Xa assay.

References

Application Notes and Protocols: Enoxaparin Sodium in Cancer-Associated Thrombosis (CAT) Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cancer-associated thrombosis (CAT) is a significant cause of morbidity and mortality in oncology patients, with venous thromboembolism (VTE) being a leading cause of death in those receiving outpatient chemotherapy.[1][2] Enoxaparin sodium, a low-molecular-weight heparin (LMWH), is a cornerstone in the management and prophylaxis of CAT.[3][4] Its established anticoagulant efficacy, predictable pharmacokinetics, and favorable safety profile make it a primary choice for clinicians.[5][6] Beyond its antithrombotic properties, emerging evidence reveals that enoxaparin possesses pleiotropic, non-anticoagulant effects, including anti-inflammatory, anti-angiogenic, and anti-metastatic activities, making it a subject of intense investigation in cancer biology.[7][8][9]

These application notes provide an overview of enoxaparin's mechanisms and its use in preclinical and clinical CAT research, along with detailed protocols for key experimental assays.

Mechanism of Action

Enoxaparin's effects in the context of cancer are multifaceted, stemming from both its primary anticoagulant function and its influence on various cellular processes that drive cancer progression and metastasis.

Anticoagulant Effects

The principal mechanism of enoxaparin is the potentiation of antithrombin III (ATIII), a natural anticoagulant.[6][10] The enoxaparin-ATIII complex has a much greater affinity for inhibiting activated Factor X (Factor Xa) than Factor IIa (thrombin).[6][11] By neutralizing Factor Xa, enoxaparin effectively blocks the conversion of prothrombin to thrombin, a critical step in the coagulation cascade, thereby preventing fibrin clot formation.[10]

Anticoagulant_Mechanism_of_Enoxaparin cluster_coagulation Coagulation Cascade cluster_inhibition Inhibition Pathway Prothrombin Prothrombin Thrombin Thrombin Fibrin_Clot Fibrin Clot Thrombin->Fibrin_Clot converts Fibrinogen Fibrinogen Factor_Xa Factor Xa Factor_Xa->Thrombin converts Enoxaparin Enoxaparin ATIII Antithrombin III Enoxaparin_ATIII Enoxaparin-ATIII Complex Enoxaparin_ATIII->Thrombin inhibits (Low Affinity) Enoxaparin_ATIII->Factor_Xa inhibits (High Affinity) EnoxaparinATIII EnoxaparinATIII EnoxaparinATIII->Enoxaparin_ATIII Pleiotropic_Effects_of_Enoxaparin cluster_signaling Cancer Cell Signaling cluster_metastasis Metastasis & Adhesion cluster_inflammation Inflammation Enoxaparin Enoxaparin PAR1 PAR-1 Enoxaparin->PAR1 inhibits P_Selectin P-Selectin Enoxaparin->P_Selectin inhibits Heparanase Heparanase Enoxaparin->Heparanase inhibits Inflammatory_Cytokines TNF-α, IL-6 Enoxaparin->Inflammatory_Cytokines inhibits PI3K_Akt PI3K/Akt Pathway PAR1->PI3K_Akt MAPK_ERK MAPK/ERK Pathway PAR1->MAPK_ERK Proliferation_Migration Proliferation & Migration PI3K_Akt->Proliferation_Migration MAPK_ERK->Proliferation_Migration Cell_Adhesion Cell Adhesion & Metastasis P_Selectin->Cell_Adhesion Heparanase->Cell_Adhesion Inflammation_Node Inflammation Inflammatory_Cytokines->Inflammation_Node In_Vivo_Metastasis_Workflow cluster_injection Tumor Inoculation (Day 0) start Start acclimatize 1. Animal Acclimatization & Randomization start->acclimatize pretreat 2. Pre-treatment (s.c.) - Enoxaparin - Vehicle Control acclimatize->pretreat inject_cells 4. Tail Vein Injection of Tumor Cells pretreat->inject_cells prepare_cells 3. Prepare Tumor Cell Suspension prepare_cells->inject_cells daily_treat 5. Daily Dosing & Monitoring (14-21 days) inject_cells->daily_treat euthanize 6. Euthanize & Excise Lungs daily_treat->euthanize quantify 7. Fix Lungs & Quantify Metastatic Nodules euthanize->quantify analyze 8. Statistical Analysis quantify->analyze end End analyze->end

References

Troubleshooting & Optimization

Technical Support Center: Overcoming In Vitro Resistance to Enoxaparin Sodium

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with enoxaparin sodium in vitro. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and resistance mechanisms encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My in vitro anticoagulant assay shows a reduced response to enoxaparin. What are the potential causes?

A1: Reduced in vitro efficacy of enoxaparin can stem from several factors. A primary cause is a deficiency in Antithrombin III (ATIII) within your experimental system.[1][2][3] Enoxaparin's anticoagulant activity is dependent on its ability to bind to and potentiate the activity of ATIII.[1][2] Other potential, though less definitively established, factors for reduced cellular response include alterations in cell signaling pathways that enoxaparin may influence, such as the PAR-1, MAPK/ERK, and PI3K/Akt pathways, particularly in the context of its anti-cancer effects.[4][5][6]

Troubleshooting Steps:

  • Assess Antithrombin III Levels: If using plasma or serum in your assay, quantify the ATIII concentration. Low levels will inherently lead to a diminished enoxaparin effect.

  • Supplement with Antithrombin III: In cases of confirmed or suspected ATIII deficiency, supplementing your in vitro system with purified ATIII can restore enoxaparin sensitivity.[1][2]

  • Cell Line Characterization: If working with cell lines, ensure they express the necessary components for enoxaparin's anticoagulant action if that is the focus of your study. For anti-cancer studies, characterize the expression and activation status of pathways like PAR-1, ERK, and Akt.[4][5]

  • Review Assay Protocol: Ensure your anti-Xa assay is correctly calibrated and that reagents are not expired. Contamination of cell culture media with substances that interfere with the assay can also be a factor.

Q2: Can P-glycoprotein (P-gp) mediated efflux cause resistance to enoxaparin in my cell line?

A2: While P-glycoprotein (P-gp) is a well-known efflux pump that contributes to multidrug resistance for many chemotherapeutic agents, there is currently no direct, conclusive evidence to suggest that enoxaparin is a substrate for P-gp or that P-gp mediated efflux is a primary mechanism of enoxaparin resistance.[7] However, given the pleiotropic effects of heparin-like molecules and the broad substrate specificity of P-gp, it remains a theoretical possibility that could be investigated in specific cellular contexts.[8]

Experimental Approach to Investigate P-gp Involvement:

  • Use of P-gp Inhibitors: Co-incubate your cells with enoxaparin and a known P-gp inhibitor, such as verapamil or XR9576.[1][2][9] An increase in the apparent efficacy of enoxaparin in the presence of the inhibitor would suggest potential P-gp involvement.

  • Cell Lines with Varying P-gp Expression: Compare the effects of enoxaparin on a parental cell line with low P-gp expression to a multidrug-resistant variant of the same cell line that overexpresses P-gp.

Q3: I am observing a lack of anti-proliferative or anti-migratory effect of enoxaparin on my cancer cell line. What signaling pathways should I investigate?

A3: Enoxaparin has been shown to exert anti-cancer effects by modulating specific signaling pathways. If you are not observing the expected cellular response, it is crucial to investigate the status of these pathways in your cell line. The primary pathways implicated are:

  • Protease-Activated Receptor 1 (PAR-1): Enoxaparin can interfere with PAR-1 signaling, which is involved in cell proliferation and migration.[4][5]

  • MAPK/ERK Pathway: Downstream of PAR-1, enoxaparin has been shown to decrease the phosphorylation of ERK1/2, a key component of the MAPK pathway that promotes cell growth.[4][6]

  • PI3K/Akt Pathway: Enoxaparin can also inhibit the PI3K/Akt signaling cascade, which is critical for cell survival and proliferation.[4][6][10][11][12][13]

Troubleshooting and Investigative Steps:

  • Western Blot Analysis: Perform western blots to assess the basal expression levels and phosphorylation status of key proteins in these pathways (e.g., PAR-1, p-ERK, total ERK, p-Akt, total Akt) in your cell line.

  • Gene Knockdown Experiments: Use techniques like siRNA to knock down PAR-1 expression and observe if this alters the cellular response to enoxaparin.[5]

Q4: How can I develop an enoxaparin-resistant cell line for my in vitro studies?

A4: While there are no universally established protocols specifically for inducing anticoagulant resistance to enoxaparin in cell lines, you can adapt standard methods for developing drug-resistant cell lines.[14][15][16] This generally involves a process of continuous or intermittent exposure to escalating doses of the drug.

General Protocol Outline:

  • Determine the IC50: First, determine the half-maximal inhibitory concentration (IC50) of enoxaparin for the desired effect (e.g., inhibition of proliferation) in your parental cell line.

  • Stepwise Dose Escalation: Begin by culturing the cells in a medium containing a sub-lethal concentration of enoxaparin (e.g., IC25 or IC50).

  • Monitor and Passage: Monitor the cells for recovery and proliferation. Once the cells have adapted and are growing steadily, passage them and increase the enoxaparin concentration in the culture medium.

  • Repeat Cycles: Repeat this cycle of adaptation and dose escalation over several weeks to months.

  • Characterize the Resistant Phenotype: Once a cell line is established that can proliferate in a significantly higher concentration of enoxaparin, characterize its level of resistance by re-determining the IC50 and comparing it to the parental cell line.

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of Enoxaparin in Cancer Cell Lines

Cell LineCancer TypeAssayEnoxaparin Concentration% Inhibition of ProliferationCitation
A549Lung AdenocarcinomaBrdU ELISA44 µM~40%[17]
A549Lung AdenocarcinomaBrdU ELISA66 µM~50%[17]
SW480Colon CancerMTT Assay125 µg/mlSignificant reduction[8][18]
SW480Colon CancerMTT Assay500 µg/mlSignificant reduction[8][18]
SW480Colon CancerMTT Assay1000 µg/mlSignificant reduction[8][18]
H357Oral Squamous Cell CarcinomaCell Viability Assay100 µg/mlGreatest decrease[19]

Table 2: Troubleshooting Guide for Anti-Xa Assay in In Vitro Experiments

IssuePotential CauseRecommended ActionCitation
Lower than expected anti-Xa activityAntithrombin III deficiency in the sample.Supplement the reaction with purified Antithrombin III.[1][2]
Assay interference from cell culture media components.Run a control with cell culture medium alone to check for interference. Consider a buffer exchange step for the sample.
Incorrect sample collection time (if measuring activity from cell supernatants over time).Optimize the time point for sample collection based on the experimental design.
Higher than expected anti-Xa activityContamination of reagents or samples with other anticoagulants.Ensure dedicated labware and proper handling to avoid cross-contamination.
Evaporation of samples leading to increased concentration.Use appropriate sealing for plates/tubes during incubation.
High variability between replicatesInconsistent pipetting or mixing.Ensure proper calibration of pipettes and thorough but gentle mixing of reagents and samples.[20]
Presence of bubbles in the reaction wells.Centrifuge plates briefly before reading to remove bubbles.[20]

Experimental Protocols

Protocol 1: Chromogenic Anti-Factor Xa (Anti-Xa) Assay for In Vitro Samples

This protocol is adapted for the analysis of enoxaparin activity in cell culture supernatants or plasma/serum samples used in in vitro experiments.

Materials:

  • Chromogenic anti-Xa assay kit (commercial kits are recommended)

  • Enoxaparin sodium standard of known concentration

  • Test samples (cell culture supernatant, plasma, etc.)

  • Assay buffer (as provided in the kit or a suitable buffer like Tris-HCl)

  • Microplate reader capable of reading absorbance at 405 nm

  • 37°C incubator

Procedure:

  • Preparation of Standards and Samples:

    • Prepare a standard curve of enoxaparin in the assay buffer or the same matrix as your samples (e.g., cell culture medium) at concentrations ranging from 0.0 to 1.0 IU/mL.

    • Dilute your test samples as necessary to fall within the range of the standard curve.

  • Assay Reaction:

    • Add a specific volume of the standard or sample to the wells of a 96-well microplate.

    • Add a defined amount of excess Factor Xa to each well.

    • Add a chromogenic substrate for Factor Xa to each well. The unbound Factor Xa will cleave the substrate, releasing a colored product.

    • Incubate the plate at 37°C for the time specified in the kit instructions.

  • Measurement:

    • Stop the reaction by adding a stop solution (often an acid).

    • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • The absorbance is inversely proportional to the anti-Xa activity of enoxaparin in the sample.

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the anti-Xa activity in your test samples by interpolating their absorbance values on the standard curve.

Protocol 2: Western Blot Analysis of PAR-1, p-ERK, and p-Akt

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-PAR-1, anti-p-ERK, anti-total ERK, anti-p-Akt, anti-total Akt, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with enoxaparin at desired concentrations and time points.

    • Lyse the cells in lysis buffer and collect the protein lysate.

    • Quantify the protein concentration using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample and load them onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection:

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels and the loading control.

Mandatory Visualizations

Enoxaparin_Anticoagulant_Pathway cluster_resistance Resistance Mechanism Enoxaparin Enoxaparin ATIII Antithrombin III Enoxaparin->ATIII Binds to and potentiates FactorXa Factor Xa ATIII->FactorXa Inhibits Thrombin Thrombin FactorXa->Thrombin Activates Prothrombin Prothrombin Prothrombin->Thrombin Cleavage Fibrin Fibrin (Clot) Thrombin->Fibrin Converts Fibrinogen Fibrinogen Fibrinogen->Fibrin Cleavage LowATIII Low Antithrombin III LowATIII->ATIII Reduced Levels

Caption: Enoxaparin's anticoagulant mechanism of action and the impact of low Antithrombin III.

Enoxaparin_Anticancer_Signaling cluster_MAPK MAPK/ERK Pathway cluster_PI3K PI3K/Akt Pathway Enoxaparin Enoxaparin PAR1 PAR-1 Receptor Enoxaparin->PAR1 Inhibits ERK ERK1/2 PAR1->ERK PI3K PI3K PAR1->PI3K Proliferation_Migration Cell Proliferation & Migration ERK->Proliferation_Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: Enoxaparin's inhibitory effects on cancer cell signaling pathways.

Experimental_Workflow_Resistance Start Start with Parental Cell Line DetermineIC50 Determine Enoxaparin IC50 Start->DetermineIC50 Culture Culture cells with sub-lethal dose of Enoxaparin DetermineIC50->Culture Monitor Monitor for cell recovery and proliferation Culture->Monitor Passage Passage cells and increase Enoxaparin dose Monitor->Passage Passage->Culture Repeat cycles Resistant Characterize Enoxaparin- Resistant Cell Line Passage->Resistant After multiple cycles

References

Troubleshooting Enoxaparin Sodium Quantification Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Enoxaparin sodium quantification assays. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is divided by analytical technique to provide targeted advice.

Chromogenic Anti-Xa Assay

Question 1: My standard curve has a low R² value or is non-linear. What are the possible causes?

Answer: A poor standard curve is often the first indication of a problem in your assay. Several factors can contribute to this issue:

  • Pipetting Errors: Inaccurate or inconsistent pipetting of standards, reagents, or samples can lead to significant variability.

  • Reagent Preparation: Incorrectly prepared or expired reagents, such as the Factor Xa or the chromogenic substrate, will affect the enzymatic reaction.

  • Incubation Times and Temperatures: Deviation from the recommended incubation times and temperatures can alter the reaction kinetics.

  • Wavelength Reading: Ensure the plate reader is set to the correct wavelength for the chromogenic substrate used (commonly 405 nm).

Troubleshooting Steps:

  • Verify pipette calibration and ensure proper technique.

  • Prepare fresh reagents according to the manufacturer's instructions.

  • Double-check incubation times and the temperature of the incubator or plate reader.

  • Confirm the correct wavelength setting on the plate reader.

Question 2: I am observing high variability between replicate samples. What could be the reason?

Answer: High variability, often indicated by a high coefficient of variation (%CV), can stem from several sources:

  • Inadequate Mixing: Insufficient mixing of reagents and samples in the microplate wells can lead to an uneven reaction.

  • Plate Reader Issues: A malfunctioning or dirty plate reader can give inconsistent absorbance readings.

  • Sample Handling: Inconsistent sample handling, such as variations in thawing time for frozen plasma samples, can introduce variability.

Troubleshooting Steps:

  • Ensure thorough but gentle mixing after each reagent addition.

  • Perform a maintenance check on the plate reader and clean the optical components if necessary.

  • Standardize your sample handling procedures, including thawing and vortexing.

Question 3: My measured Enoxaparin concentrations are consistently lower than expected.

Answer: Consistently low results can be alarming and may point to a systematic issue in the assay:

  • Sample Collection and Handling: Improper sample collection, such as drawing blood from a line previously flushed with heparin, can lead to contamination and inaccurate results.[1] Incorrect timing of sample collection relative to Enoxaparin administration will also lead to misleading results.[2][3][4]

  • Interfering Substances: The presence of interfering substances in the plasma sample, such as high levels of hemoglobin (hemolysis), bilirubin (icterus), or lipids (lipemia), can interfere with the chromogenic assay, often leading to falsely lower reported anti-Xa levels.[5] For instance, plasma hemoglobin levels above 70 mg/dL or bilirubin levels above 16 mg/dL have been shown to cause interference.[5]

  • Reagent Degradation: Degradation of critical reagents, particularly Factor Xa, can result in a weaker signal and consequently lower calculated concentrations.

Troubleshooting Steps:

  • Review and strictly adhere to the protocol for sample collection and handling.

  • Visually inspect plasma samples for signs of hemolysis, icterus, or lipemia. If present, consider sample cleanup steps or using a different analytical method.

  • Use fresh or properly stored reagents.

Question 4: My results are higher than expected, suggesting sample over-anticoagulation.

Answer: Falsely elevated results can be caused by:

  • Presence of Other Anticoagulants: The anti-Xa assay is not entirely specific to Enoxaparin. The presence of other Factor Xa inhibitors, such as rivaroxaban or apixaban, will lead to an overestimation of Enoxaparin's effect.[6]

  • Incorrect Standard Curve: An error in the preparation of the standard curve, such as a dilution error, can lead to inaccurate calculations for the unknown samples.

Troubleshooting Steps:

  • Review the patient's medication profile for any concomitant anticoagulant therapy.

  • Carefully re-prepare and re-run the standard curve.

High-Performance Liquid Chromatography (HPLC)

Question 1: I'm seeing significant peak tailing or broadening in my chromatograms. What should I do?

Answer: Poor peak shape can compromise resolution and the accuracy of quantification. Common causes include:

  • Column Degradation: The stationary phase of the HPLC column can degrade over time, leading to peak tailing.

  • Inappropriate Mobile Phase: A mobile phase with incorrect pH or buffer concentration can cause interactions between the analyte and the stationary phase, resulting in poor peak shape.

  • Sample Overload: Injecting too much sample can saturate the column, leading to peak broadening.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

Troubleshooting Steps:

  • Replace the HPLC column with a new one.

  • Optimize the mobile phase composition, including pH and buffer strength.

  • Reduce the injection volume or dilute the sample.

  • Whenever possible, dissolve the sample in the mobile phase.

Question 2: The retention time of my Enoxaparin peak is shifting between injections.

Answer: Retention time instability can make peak identification and integration difficult. The likely culprits are:

  • Inconsistent Mobile Phase Composition: Poorly mixed or evaporating mobile phase can lead to a drift in retention times.

  • Fluctuations in Flow Rate: A problem with the HPLC pump or a leak in the system can cause the flow rate to vary.

  • Temperature Changes: Variations in the column temperature can affect the retention time.

Troubleshooting Steps:

  • Prepare fresh mobile phase and ensure it is adequately degassed.

  • Check the HPLC system for any leaks and ensure the pump is functioning correctly.

  • Use a column oven to maintain a constant temperature.

Question 3: I am observing high backpressure in my HPLC system.

Answer: A sudden increase in backpressure is a common issue that can shut down the system. The primary causes are:

  • Column or Frit Blockage: Particulate matter from the sample or mobile phase can clog the column inlet frit.

  • Precipitation in the System: Buffer precipitation due to high organic solvent concentration in the mobile phase can block tubing or other components.

Troubleshooting Steps:

  • Reverse-flush the column (if recommended by the manufacturer) or replace the inlet frit.

  • Ensure the mobile phase components are miscible and that the buffer concentration is appropriate for the solvent composition.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Question 1: I am experiencing significant ion suppression or enhancement (matrix effects). How can I mitigate this?

Answer: Matrix effects are a major challenge in LC-MS/MS, where co-eluting compounds from the sample matrix interfere with the ionization of the analyte.

  • Inadequate Sample Preparation: A sample cleanup that is not sufficiently rigorous will leave a high concentration of matrix components.

  • Poor Chromatographic Separation: If the analyte co-elutes with a significant amount of matrix components, ion suppression or enhancement is likely to occur.

Troubleshooting Steps:

  • Incorporate more effective sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

  • Optimize the chromatographic method to achieve better separation of Enoxaparin from the matrix components.

  • Use a stable isotope-labeled internal standard to compensate for matrix effects.

Question 2: The signal intensity for my analyte is low and inconsistent.

Answer: A weak or unstable signal can be due to a variety of factors:

  • Contamination of the Ion Source: The ion source is prone to contamination from non-volatile components in the sample and mobile phase, which can reduce its efficiency.

  • Incorrect Mass Spectrometer Settings: Suboptimal settings for parameters like collision energy or precursor/product ion selection can lead to poor signal.

  • Mobile Phase Incompatibility: Certain mobile phase additives can interfere with ionization.

Troubleshooting Steps:

  • Clean the ion source according to the manufacturer's instructions.

  • Optimize the mass spectrometer parameters for Enoxaparin.

  • Use MS-compatible mobile phase additives, such as formic acid or ammonium formate.

Quantitative Data Summary

The following tables provide a summary of typical quantitative data for Enoxaparin sodium quantification assays. Note that these values can vary depending on the specific method, instrumentation, and laboratory.

Table 1: Performance Characteristics of the Chromogenic Anti-Xa Assay

ParameterTypical Value/RangeReference
Linearity Range0.1 - 2.0 IU/mL[6]
Accuracy (Recovery)90 - 110%[7]
Precision (%CV)< 15%[7]
Limit of Quantification (LOQ)~0.1 IU/mL[3]

Table 2: Performance Characteristics of a Validated RP-HPLC Method

ParameterReported ValueReference
Linearity Range3000 - 7000 µg/mL[8]
Accuracy (Mean Recovery)100.35%[7]
Precision (%RSD)0.01% (Repeatability)[7]
Limit of Detection (LOD)0.351 ppm[7][8]
Limit of Quantification (LOQ)1.063 ppm[7]

Table 3: Common Interferences in the Anti-Xa Assay

Interfering SubstanceEffect on Measured ConcentrationReference
Hemolysis (>70 mg/dL Hemoglobin)Falsely decreased[5]
Icterus (>16 mg/dL Bilirubin)Falsely decreased[5]
LipemiaVariable, often decreased
Other Factor Xa InhibitorsFalsely increased[6]

Experimental Protocols

Chromogenic Anti-Xa Assay Protocol

This is a generalized protocol and should be adapted based on the specific kit manufacturer's instructions.

  • Preparation of Standards and Controls:

    • Reconstitute the Enoxaparin standard to a known concentration.

    • Perform serial dilutions to create a standard curve (e.g., 0.1, 0.25, 0.5, 1.0, 1.5, 2.0 IU/mL).

    • Prepare low, medium, and high concentration quality control samples.

  • Sample Preparation:

    • Collect whole blood in a 3.2% sodium citrate tube.

    • Centrifuge at 1500 x g for 15 minutes to obtain platelet-poor plasma.

    • Store plasma at -20°C or colder if not analyzed immediately.

    • Thaw samples at 37°C for 15 minutes before analysis.

  • Assay Procedure:

    • Add standards, controls, and samples to a 96-well microplate.

    • Add a solution containing a known amount of excess Factor Xa and antithrombin.

    • Incubate to allow Enoxaparin to form a complex with antithrombin, which then inhibits Factor Xa.

    • Add a chromogenic substrate that is cleaved by the residual, uninhibited Factor Xa.

    • Incubate for a specified time to allow for color development.

    • Stop the reaction with an acid solution.

    • Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance versus the concentration of the standards to generate a standard curve.

    • Determine the concentration of Enoxaparin in the unknown samples by interpolating their absorbance values from the standard curve.

Visualizations

Signaling Pathways and Workflows

Enoxaparin_AntiXa_Assay Chromogenic Anti-Xa Assay Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Std_Prep Prepare Standards & Controls Add_Reagents Add Samples, Standards, Factor Xa, and Antithrombin to Plate Std_Prep->Add_Reagents Sample_Prep Prepare Plasma Samples Sample_Prep->Add_Reagents Incubate1 Incubate to allow Enoxaparin-Antithrombin complex to inhibit Factor Xa Add_Reagents->Incubate1 Step 1 Add_Substrate Add Chromogenic Substrate Incubate1->Add_Substrate Step 2 Incubate2 Incubate for Color Development Add_Substrate->Incubate2 Step 3 Stop_Reaction Stop Reaction Incubate2->Stop_Reaction Step 4 Read_Absorbance Read Absorbance at 405 nm Stop_Reaction->Read_Absorbance Step 5 Generate_Curve Generate Standard Curve Read_Absorbance->Generate_Curve Calculate_Conc Calculate Sample Concentrations Generate_Curve->Calculate_Conc Troubleshooting_Logic Troubleshooting Logic for Inaccurate Results Start Inaccurate Results Observed Check_Curve Is the Standard Curve Linear and Accurate (R² > 0.99)? Start->Check_Curve Troubleshoot_Curve Troubleshoot Standard Curve: - Pipetting - Reagent Prep - Incubation Check_Curve->Troubleshoot_Curve No Check_Controls Are Quality Controls within Range? Check_Curve->Check_Controls Yes Troubleshoot_Curve->Start Re-run Assay Troubleshoot_Systematic Systematic Issue: - Reagent Degradation - Instrument Malfunction Check_Controls->Troubleshoot_Systematic No Check_Sample_Specific Investigate Sample-Specific Issues Check_Controls->Check_Sample_Specific Yes Troubleshoot_Systematic->Start Re-run Assay Sample_Handling Review Sample Handling: - Collection Time - Storage - Thawing Check_Sample_Specific->Sample_Handling Interference Check for Interferences: - Hemolysis - Icterus - Lipemia - Other Anticoagulants Check_Sample_Specific->Interference

References

Strategies to minimize bleeding side effects of Enoxaparin sodium in research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the bleeding side effects of Enoxaparin sodium in experimental settings.

Troubleshooting Guides

Issue: Unexpected High Incidence of Bleeding in an Animal Model

Possible Cause 1: Incorrect Dosing

  • Troubleshooting Steps:

    • Verify Dose Calculation: Double-check the allometric scaling calculations used to convert human doses to your animal model. Ensure the correct body weight and species-specific metabolic rates were used.

    • Review Dosing Regimen: Standard therapeutic doses for deep vein thrombosis treatment are typically 1 mg/kg every 12 hours or 1.5 mg/kg once daily.[1] Prophylactic doses are lower, around 40 mg once daily in humans.[1] Ensure your experimental dose aligns with the intended therapeutic level.

    • Consider Patient-Specific Factors (if applicable to the model): Pathological states can alter enoxaparin pharmacokinetics. For instance, renal impairment significantly reduces enoxaparin clearance, increasing bleeding risk.[1][2] If your model involves renal dysfunction, dose adjustments are critical.

Possible Cause 2: Subject Variability

  • Troubleshooting Steps:

    • Assess Renal Function: Enoxaparin is primarily cleared by the kidneys.[1][3][4] Impaired renal function can lead to drug accumulation and increased bleeding.[1][2] Assess baseline and ongoing renal function in your animal models. For subjects with a creatinine clearance below 30 mL/min, dose adjustments are recommended.[1][5]

    • Evaluate Body Weight: Extremes in body weight can affect enoxaparin exposure.[1][2] Lower body weight may lead to higher drug concentrations and increased bleeding risk, while obesity may require dose adjustments to achieve therapeutic efficacy.[2][6][7]

    • Check for Concomitant Medications: The concurrent use of other drugs affecting hemostasis, such as antiplatelet agents or NSAIDs, can increase the risk of bleeding.[1][8]

Possible Cause 3: Improper Administration Technique

  • Troubleshooting Steps:

    • Standardize Injection Site: Subcutaneous administration should be consistent, typically in the anterolateral or posterolateral abdominal wall, to ensure predictable absorption.[1]

    • Avoid Intramuscular Injection: Intramuscular administration should be avoided.[1]

    • Minimize Site Trauma: Do not rub the injection site after administration to reduce the risk of bruising.[1]

Issue: Difficulty in Reversing Enoxaparin's Anticoagulant Effect

Possible Cause 1: Inappropriate Reversal Agent or Dose

  • Troubleshooting Steps:

    • Select the Correct Agent: Protamine sulfate is a commonly used reversal agent but only partially neutralizes the anti-Xa activity of enoxaparin (approximately 60-75%).[9][10] Andexanet alfa and ciraparantag are newer agents with different mechanisms of action that can also reverse enoxaparin's effects.[11][12][13][14][15][16]

    • Administer the Correct Dose: The dose of protamine sulfate depends on the dose of enoxaparin and the time since its last administration.[9][17] For andexanet alfa, dosing is also dependent on the timing and amount of the last enoxaparin dose.[12]

    • Consider the Time Elapsed: The effectiveness of protamine sulfate is time-dependent. If a significant amount of time has passed since the last enoxaparin dose (e.g., >12 hours), its use may not be necessary as the drug's half-life is around 4.5 to 7 hours.[3][9]

Possible Cause 2: Subject-Specific Factors

  • Troubleshooting Steps:

    • Assess Renal Function: In subjects with renal impairment, enoxaparin can accumulate, leading to prolonged therapeutic anti-Xa levels and making reversal more challenging.[9][17]

    • Monitor Coagulation Parameters: Anti-Xa levels can be monitored to assess the degree of anticoagulation before and after administering a reversal agent.[1][9][18] However, anti-Xa levels may not always correlate with clinical bleeding.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of enoxaparin that leads to bleeding?

A1: Enoxaparin is a low molecular weight heparin (LMWH).[1] It exerts its anticoagulant effect by binding to antithrombin III, a natural anticoagulant protein.[3][4][19] This complex then inactivates Factor Xa, a key enzyme in the coagulation cascade.[1][3][19] By inhibiting Factor Xa, enoxaparin prevents the conversion of prothrombin to thrombin, which in turn prevents the formation of a stable fibrin clot.[3] This interference with the clotting process is what can lead to an increased risk of bleeding.[20]

Q2: How can I monitor the anticoagulant effect of enoxaparin to minimize bleeding risk?

A2: While routine monitoring is not always necessary, in high-risk research subjects (e.g., those with renal impairment or extremes in body weight), monitoring anti-Factor Xa levels can be beneficial.[1][2][18] Peak anti-Xa levels should be measured approximately 4 hours after subcutaneous administration.[1][18] A suggested therapeutic range is typically 0.6-1.0 IU/mL.[18]

Q3: What are the key contraindications for using enoxaparin in a research setting?

A3: Enoxaparin should not be used in subjects with:

  • Active major bleeding.[1][21][22]

  • A history of heparin-induced thrombocytopenia (HIT) within the last 100 days or the presence of circulating antibodies.[1][21]

  • Known hypersensitivity to enoxaparin, heparin, or pork products.[1][22]

Q4: Are there specific experimental models for assessing the bleeding risk of enoxaparin?

A4: Yes, several animal models can be used to assess bleeding risk. These include tail transection models in mice and rats, and saphenous vein injury models in mice.[23] These models allow for the evaluation of bleeding time and blood loss following the administration of anticoagulants like enoxaparin and can be used to test the efficacy of reversal agents.[23]

Data Presentation

Table 1: Recommended Enoxaparin Dose Adjustments in High-Risk Populations

Patient/Subject GroupProphylactic Dose AdjustmentTherapeutic Dose AdjustmentRationale for Adjustment
Severe Renal Impairment (CrCl <30 mL/min) 30 mg SC once daily[5]1 mg/kg SC once daily[1][5]Reduced renal clearance leads to drug accumulation and increased bleeding risk.[1][2]
Obesity (BMI ≥ 40 kg/m ²) Consider 0.5 mg/kg prophylactic dosing[6]Consider 0.75 mg/kg twice daily[6]Standard doses may not be sufficient to achieve therapeutic anticoagulation.[7]
Low Body Weight (Women <45 kg, Men <57 kg) Consider reduced dose of 30 mg SC every 24 hours[7][24]Monitor for signs of bleeding[2][25]Increased risk of bleeding due to higher drug exposure.[2]

Table 2: Reversal Agents for Enoxaparin

Reversal AgentMechanism of ActionEfficacyDosing Considerations
Protamine Sulfate Binds to enoxaparin to form an inactive complex.[1][26]Partially neutralizes anti-Xa activity (approx. 60-75%).[9][10]Dose is dependent on the enoxaparin dose and time since last administration.[9][17]
Andexanet Alfa A recombinant modified human Factor Xa that acts as a decoy, binding and sequestering enoxaparin.[11][12]Reduces anti-Xa activity by approximately 75%.[11][27] Good/excellent hemostasis achieved in about 88% of patients.[12]Dosing depends on the timing and amount of the last enoxaparin dose.[12]
Ciraparantag A small synthetic molecule that binds directly to enoxaparin through non-covalent bonds.[15][16]Rapidly reverses the anticoagulant effects of enoxaparin.[13][28]Dose-related reversal of anticoagulation.[15]

Experimental Protocols

Protocol: Assessment of Bleeding Risk using a Mouse Tail Transection Model
  • Animal Model: Use adult mice of a consistent strain, age, and weight.

  • Acclimatization: Allow mice to acclimate to the laboratory environment for at least one week before the experiment.

  • Enoxaparin Administration: Administer enoxaparin sodium or a vehicle control subcutaneously at the desired dose.

  • Anesthesia: Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane).

  • Tail Transection: At a predetermined time point after enoxaparin administration (e.g., at peak plasma concentration, approximately 3-4 hours), transect the tail 3 mm from the tip using a sterile scalpel.

  • Bleeding Measurement: Immediately immerse the tail in pre-warmed saline (37°C) and collect the blood. Measure the bleeding time (time until bleeding stops for at least 30 seconds) and/or the total blood loss by measuring the hemoglobin content of the saline.

  • Data Analysis: Compare the bleeding time and blood loss between the enoxaparin-treated groups and the control group using appropriate statistical methods.

Visualizations

Enoxaparin_Mechanism_of_Action Enoxaparin Enoxaparin Complex Enoxaparin- Antithrombin III Complex Enoxaparin->Complex Binds to AntithrombinIII Antithrombin III AntithrombinIII->Complex FactorXa_inactive Factor Xa (Inactive) Complex->FactorXa_inactive Inactivates FactorXa_active Factor Xa (Active) Thrombin Thrombin FactorXa_active->Thrombin Activates Prothrombin Prothrombin Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin Activates Fibrinogen Fibrinogen Fibrinogen->Fibrin

Caption: Mechanism of action of Enoxaparin in the coagulation cascade.

Experimental_Workflow_Bleeding_Assessment start Start acclimatization Animal Acclimatization start->acclimatization grouping Randomize into Groups (Control vs. Enoxaparin) acclimatization->grouping administration Subcutaneous Administration of Enoxaparin or Vehicle grouping->administration anesthesia Anesthesia administration->anesthesia procedure Tail Transection anesthesia->procedure measurement Measure Bleeding Time and Blood Loss procedure->measurement analysis Data Analysis and Comparison measurement->analysis end End analysis->end

Caption: Workflow for assessing bleeding risk in a mouse model.

Reversal_Strategy_Logic start Bleeding Event Occurs assess_time Time Since Last Enoxaparin Dose? start->assess_time andexanet Consider Andexanet Alfa start->andexanet Alternative ciraparantag Consider Ciraparantag start->ciraparantag Alternative protamine Administer Protamine Sulfate assess_time->protamine < 8 hours assess_time->protamine 8-12 hours (reduced dose) no_reversal Reversal Agent Likely Unnecessary assess_time->no_reversal > 12 hours monitor Monitor Coagulation Parameters protamine->monitor andexanet->monitor ciraparantag->monitor

References

Technical Support Center: Enhancing the Oral Bioavailability of Enoxaparin Sodium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the oral bioavailability of Enoxaparin sodium. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary barriers to the effective oral absorption of Enoxaparin sodium?

Enoxaparin sodium, a low molecular weight heparin (LMWH), faces several significant hurdles to oral absorption, resulting in poor bioavailability.[1][2][3] The primary challenges include:

  • Large Molecular Weight: Enoxaparin is a relatively large molecule, which hinders its passive diffusion across the intestinal epithelium.[1][4]

  • High Negative Charge: The presence of multiple sulfate and carboxylic acid groups gives Enoxaparin a strong anionic charge at physiological pH.[1][4] This electrostatic repulsion from the negatively charged intestinal mucus and cell membranes limits its permeation.

  • Hydrophilicity: As a highly water-soluble molecule, Enoxaparin has a low affinity for the lipophilic cell membranes of the intestinal epithelium, making transcellular transport difficult.[5]

  • Enzymatic Degradation: Enoxaparin can be susceptible to degradation by enzymes in the gastrointestinal (GI) tract.[4][6]

  • First-Pass Metabolism: After absorption, Enoxaparin may undergo significant metabolism in the liver, further reducing the amount of active drug that reaches systemic circulation.[1]

Q2: What are the leading strategies currently being investigated to improve the oral bioavailability of Enoxaparin?

Two main strategies are at the forefront of research to overcome the challenges of oral Enoxaparin delivery:

  • Encapsulation in Nano-delivery Systems: This approach focuses on protecting Enoxaparin from the harsh environment of the GI tract and facilitating its transport across the intestinal barrier.[2][6] Commonly investigated systems include:

    • Lipid-polymer hybrid nanoparticles (LPHNs)[1]

    • Poly(lactic-co-glycolic acid) (PLGA) nanoparticles[7][8]

    • Chitosan-based nanoparticles[3][4]

    • Solid lipid nanoparticles (SLNs)[1]

    • Nanoemulsions[5]

    • Liposomes[9]

  • Use of Permeation Enhancers: These are chemical agents that transiently increase the permeability of the intestinal epithelium, allowing for improved absorption of poorly permeable drugs like Enoxaparin.[2] They can work through various mechanisms, including the modulation of tight junctions between epithelial cells.[4] Examples of permeation enhancers studied for LMWH delivery include:

    • Papain[10]

    • Sodium Caprate[11]

    • Cetyltrimethylammonium bromide (CTAB) through hydrophobic ion pairing[7][8]

    • Chitosan and its derivatives[12]

Q3: How do permeation enhancers facilitate the absorption of Enoxaparin across the intestinal epithelium?

Permeation enhancers primarily facilitate the paracellular transport of hydrophilic macromolecules like Enoxaparin by reversibly opening the tight junctions between adjacent epithelial cells.[4][6] Tight junctions are complex protein structures that regulate the passage of ions and small molecules through the intercellular space.[5] Certain permeation enhancers can trigger signaling pathways that lead to the temporary disassembly of these protein complexes, increasing the porosity of the epithelial barrier. For example, some enhancers can influence the cytoskeleton, causing contraction of the actin filament which in turn opens the intercellular junctions.

Troubleshooting Guide

Q1: My nanoformulation exhibits very low encapsulation efficiency (<50%) for Enoxaparin. What are the potential causes and solutions?

Low encapsulation efficiency (EE) is a common issue when formulating hydrophilic drugs like Enoxaparin into lipid or polymeric nanoparticles.

Potential CauseRecommended Solution
Drug Leakage to External Phase: During formulation (e.g., double emulsion methods), the highly water-soluble Enoxaparin can easily partition into the external aqueous phase instead of remaining in the internal aqueous phase of the emulsion.1. Increase Viscosity of Internal Phase: Incorporate a viscosity-enhancing agent (e.g., Poloxamer 407, propylene glycol) into the primary aqueous phase to hinder drug diffusion.[1] 2. Optimize Surfactant Concentration: Ensure an adequate concentration of surfactant in the external phase to rapidly stabilize the newly formed droplets and prevent drug leakage. 3. Modify Formulation Method: For liposomes, the double emulsion/solvent evaporation method has been shown to achieve higher EE for hydrophilic drugs compared to thin-film hydration or ethanol injection methods.[9]
Poor Interaction with the Carrier: The inherent hydrophilicity and strong negative charge of Enoxaparin can lead to poor association with hydrophobic polymer matrices like PLGA.1. Hydrophobic Ion Pairing (HIP): Form a complex between the anionic Enoxaparin and a cationic surfactant (e.g., CTAB). This neutralizes the charge and increases the lipophilicity of the drug, significantly improving its encapsulation in hydrophobic polymers. One study reported an increase in EE from ~40% to over 99% in PLGA nanoparticles using this method.[7][8] 2. Use Cationic Polymers: Employ positively charged polymers like chitosan, which can form polyelectrolyte complexes with the negatively charged Enoxaparin through ionic interactions, leading to high EE.[12]
Suboptimal Process Parameters: Factors like sonication energy, homogenization speed, and solvent evaporation rate can influence nanoparticle formation and drug entrapment.1. Optimize Sonication/Homogenization: Use appropriate energy and duration. Over-processing can lead to smaller particles but may also cause drug expulsion. Under-processing results in large, unstable particles. 2. Control Solvent Evaporation: A slower, controlled evaporation of the organic solvent can allow for better organization of the polymer around the drug-containing aqueous core.

Q2: The particle size of my Enoxaparin nanoparticles is too large and the polydispersity index (PDI) is high. How can I resolve this?

Potential CauseRecommended Solution
Polymer/Lipid Aggregation: Insufficient stabilization of the nanoparticles can lead to aggregation.1. Optimize Surfactant/Stabilizer Concentration: Increase the concentration of the stabilizer (e.g., Tween 80, Pluronic F-68) to provide adequate steric or electrostatic stabilization on the nanoparticle surface. 2. Adjust Zeta Potential: For electrostatic stabilization, aim for a zeta potential of > |25| mV. This can be influenced by the choice of polymer and the pH of the medium.
Inadequate Energy Input: Insufficient energy during the emulsification step results in larger initial droplets.1. Increase Sonication Power/Time or Homogenization Speed: Gradually increase the energy input while monitoring the particle size and PDI. Be mindful of potential drug degradation with excessive energy.
High Polymer/Lipid Concentration: A high concentration of the matrix material in the organic phase can lead to larger particles.1. Reduce Polymer/Lipid Concentration: Systematically decrease the concentration of the polymer or lipid in the organic phase and observe the effect on particle size.[2]

Q3: My oral Enoxaparin formulation shows promising in vitro release but fails to demonstrate significant bioavailability in vivo. What could be the issue?

Potential CauseRecommended Solution
Premature Drug Release: The formulation may be releasing the drug too early in the stomach, where it is susceptible to degradation and is poorly absorbed.1. Use Enteric Polymers: For microparticles or coated tablets, use pH-sensitive polymers like Eudragit® FS 30D, which dissolves at pH > 7.0, ensuring drug release is targeted to the lower intestine and colon.[2] 2. Enhance Nanoparticle Stability: Ensure the nanoparticle matrix is robust enough to protect the drug in the acidic gastric environment. Cross-linking of polymers like chitosan can improve stability.
Instability in Intestinal Milieu: The formulation may be unstable in the presence of bile salts and digestive enzymes in the intestine.1. Assess Colloidal Stability: Test the stability of your nanoparticles in simulated intestinal fluids (e.g., FaSSIF, FeSSIF) to ensure they do not aggregate or prematurely release the drug. PEGylation or coating with muco-inert polymers can improve stability.
Insufficient Mucoadhesion or Permeation: The delivery system may not be effectively interacting with the intestinal mucosa to facilitate uptake.1. Incorporate Mucoadhesive Polymers: Use polymers like chitosan or its derivatives (e.g., trimethyl chitosan), which can adhere to the mucus layer, increasing residence time and proximity to the absorptive surface.[12] 2. Co-administer a Permeation Enhancer: If not already part of the formulation, consider the co-administration of a permeation enhancer to transiently open tight junctions.[10][11]

Quantitative Data Summary

The table below summarizes pharmacokinetic data from various studies on orally administered Enoxaparin formulations.

Formulation StrategyDelivery SystemPermeation EnhancerKey Pharmacokinetic ParametersRelative Bioavailability (%)Fold Increase vs. SolutionReference
Nano-encapsulationLipid-Polymer Hybrid Nanoparticles (LPHNs)-Cmax: 0.38 ± 0.05 IU/mL Tmax: ~4 h AUC₀₋₂₄: 2.11 ± 0.34 h·IU/mLNot Reported~6.8[1]
Permeation EnhancementTabletPapain (1:1 molar ratio with LMWH)Not Reported9.1%~3.8[10]
Permeation EnhancementSolutionSodium Caprate (100 mg/kg)Therapeutic levels (>0.2 IU/mL) achieved27%~11.2[11]
Nano-encapsulation & HIPPLGA NanoparticlesCTAB (Hydrophobic Ion Pairing)In vitro flux enhancement demonstratedIn vivo data not providedIn vivo data not provided[7]
Nano-encapsulationAlginate-coated Chitosan Nanoparticles-Not ReportedNot Reported~3[3]

Note: Bioavailability and fold increase are often calculated relative to an orally administered Enoxaparin solution, which has a very low bioavailability (e.g., 2.4% in one study[10]).

Experimental Protocols

Protocol 1: Preparation of Enoxaparin-Loaded Lipid-Polymer Hybrid Nanoparticles (LPHNs) via Double Emulsion (W/O/W) Solvent Evaporation

This protocol is adapted from a method shown to increase the oral bioavailability of Enoxaparin by approximately 6.8-fold.[1]

Materials:

  • Enoxaparin Sodium

  • Poloxamer 407 (P407)

  • Lecithin (e.g., E 80)

  • Solid Lipid (e.g., Precirol ATO 5)

  • Dichloromethane (DCM)

  • Tween 80

  • Deionized Water

Procedure:

  • Preparation of Internal Aqueous Phase (W1):

    • Dissolve 12.5 mg of Enoxaparin in 0.5 mL of a P407 aqueous solution (e.g., 30% w/v) at 4°C. Maintain this solution on ice.

  • Preparation of Oil Phase (O):

    • Dissolve 10 mg of Lecithin and 40 mg of Precirol ATO 5 in 2 mL of DCM.

  • Formation of Primary Emulsion (W1/O):

    • Add the oil phase dropwise to the internal aqueous phase.

    • Immediately sonicate the mixture using a probe sonicator for 2 minutes at high power (e.g., 500 W) in an ice bath to form a stable primary water-in-oil emulsion.

  • Preparation of External Aqueous Phase (W2):

    • Prepare a 2% (w/v) Tween 80 aqueous solution.

  • Formation of Double Emulsion (W1/O/W2):

    • Add the primary emulsion to the external aqueous phase (e.g., 10 mL).

    • Sonicate again for 1 minute at a slightly lower power (e.g., 380 W) in an ice bath.

  • Solvent Evaporation:

    • Transfer the resulting double emulsion to a beaker and stir magnetically at room temperature for 3-4 hours to allow for the complete evaporation of DCM. As the solvent evaporates, the LPHNs will form.

  • Purification:

    • Centrifuge the nanoparticle suspension to separate the LPHNs from the aqueous phase.

    • Wash the nanoparticle pellet with deionized water and re-centrifuge. Repeat this washing step twice to remove un-encapsulated drug and excess surfactant.

    • Resuspend the final pellet in a suitable medium for characterization or lyophilization.

Protocol 2: Preparation of Enoxaparin-CTAB Complex-Loaded PLGA Nanoparticles via Nanoprecipitation

This protocol utilizes hydrophobic ion pairing (HIP) to dramatically increase the encapsulation of Enoxaparin in PLGA nanoparticles.[7][8]

Materials:

  • Enoxaparin Sodium

  • Cetyltrimethylammonium bromide (CTAB)

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone

  • Acetate Buffer (e.g., 10 mM, pH 5.0)

  • Stabilizer (e.g., Pluronic F-68)

Procedure:

  • Formation of Enoxaparin-CTAB Complex (HIP):

    • Prepare a solution of Enoxaparin in acetate buffer (pH 5.0).

    • Prepare a separate solution of CTAB in the same buffer.

    • Add the CTAB solution to the Enoxaparin solution dropwise under constant stirring. A molar ratio of 1:30 (Enoxaparin:CTAB) has been shown to be effective.

    • A precipitate of the hydrophobic complex will form. Isolate the complex by centrifugation, wash with water, and dry.

  • Preparation of Organic Phase:

    • Dissolve a specific amount of PLGA and the dried Enoxaparin-CTAB complex in acetone.

  • Preparation of Aqueous Phase:

    • Prepare an aqueous solution containing a stabilizer (e.g., 1% w/v Pluronic F-68).

  • Nanoprecipitation:

    • Add the organic phase dropwise into the aqueous phase under moderate magnetic stirring.

    • Nanoparticles will form spontaneously as the acetone diffuses into the aqueous phase.

  • Solvent Removal and Purification:

    • Stir the suspension at room temperature for several hours to evaporate the acetone.

    • Purify the nanoparticles by ultracentrifugation and washing with deionized water to remove the free drug and excess stabilizer.

Visualizations

experimental_workflow cluster_prep Phase Preparation cluster_emulsion Emulsification & Formation cluster_final Final Processing W1 Internal Aqueous Phase (W1) Enoxaparin + Polymer (P407) Primary_Emulsion Primary Emulsion (W1/O) W1->Primary_Emulsion O Oil Phase (O) Lipid + Lecithin in DCM O->Primary_Emulsion Probe Sonication W2 External Aqueous Phase (W2) Surfactant (Tween 80) Double_Emulsion Double Emulsion (W1/O/W2) W2->Double_Emulsion Sonication Primary_Emulsion->Double_Emulsion Evaporation Solvent Evaporation Double_Emulsion->Evaporation Magnetic Stirring Formation Nanoparticle Formation Evaporation->Formation Purification Purification (Centrifugation/Washing) Formation->Purification Characterization Characterization (Size, Zeta, EE%) Purification->Characterization Final_Product Final LPHN Suspension Characterization->Final_Product

References

Refinement of Animal Models for Enoxaparin Sodium Research: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with enoxaparin sodium in animal models.

Troubleshooting Guide

This guide addresses specific issues that may arise during animal experiments with enoxaparin sodium.

Question Possible Causes Troubleshooting Steps
How do I manage bleeding complications in my animal model? - Dose is too high: The anticoagulant effect is excessive.[1] - Animal-specific sensitivity: Some species or individual animals may be more prone to bleeding. - Underlying conditions: The animal model itself (e.g., surgery, induced trauma) may increase bleeding risk.- Dose Adjustment: Reduce the enoxaparin dose. A dose-response study may be necessary to find the optimal therapeutic window with minimal bleeding.[1] - Antidote Administration: In severe cases, protamine sulfate can be used to neutralize the effects of enoxaparin, although its ability to completely reverse bleeding is debated.[2] - Careful Monitoring: Implement a scoring system for bleeding and monitor animals closely, especially at peak effect times.
Why am I observing high variability in anti-Xa activity between animals? - Inaccurate Dosing: Small errors in volume for small animals can lead to large dose variations. - Biological Variability: Differences in absorption, metabolism, and clearance between individual animals.[3] - Sample Handling: Improper collection, processing, or storage of plasma samples can affect results. - Assay Variability: Different lots of enoxaparin used for calibration curves can lead to variations in reported anti-Xa activity.[4]- Precise Dosing: Use precision syringes and ensure accurate body weight measurements. - Standardized Procedures: Ensure consistent timing of blood collection relative to enoxaparin administration.[5] - Proper Sample Handling: Follow a strict protocol for blood collection (e.g., use of appropriate anticoagulant, immediate centrifugation, and proper storage at -80°C). - Consistent Assay Calibration: Use a single lot of enoxaparin for the calibration curve throughout a study, or validate new lots against the old one.[4]
My anti-Xa levels are not correlating with the observed antithrombotic effect. - Complex Mechanism of Action: Anti-Xa activity is a surrogate marker and may not fully capture the complete antithrombotic effect of enoxaparin, which also involves other mechanisms like the release of Tissue Factor Pathway Inhibitor (TFPI).[6][7][8] - Timing of Measurement: The peak anti-Xa activity may not coincide with the peak antithrombotic effect.- Consider Additional Endpoints: Measure thrombus weight or other functional outcomes in addition to anti-Xa levels.[6][9] - Pharmacodynamic Modeling: Conduct a time-course study to map the relationship between anti-Xa activity and the antithrombotic effect over time.
How do I choose the most appropriate animal model for my research? - Research Question: The choice of model depends on whether you are studying prevention or treatment of thrombosis, or the anti-inflammatory effects of enoxaparin.[10][11] - Species-Specific Differences: Pharmacokinetics and pharmacodynamics of enoxaparin can vary significantly between species.[3][12] - Practical Considerations: Factors like animal size, cost, and availability of validated disease models are important.[10][11]- Literature Review: Thoroughly review existing literature to understand the pros and cons of different models for your specific application. - Pilot Studies: Conduct small-scale pilot studies to validate the model and determine the appropriate dosing regimen in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of enoxaparin?

A1: Enoxaparin's primary mechanism of action is to potentiate the activity of antithrombin III.[2][13][14][15][16] This complex then inactivates Factor Xa, a key enzyme in the coagulation cascade, which in turn prevents the conversion of prothrombin to thrombin and the subsequent formation of a fibrin clot.[2][13][14][15][16] Enoxaparin has a higher ratio of anti-Factor Xa to anti-Factor IIa (thrombin) activity compared to unfractionated heparin.[14]

Q2: How is enoxaparin's anticoagulant effect monitored in animal models?

A2: The most common method for monitoring the anticoagulant effect of enoxaparin is by measuring plasma anti-Factor Xa (anti-Xa) activity using a chromogenic assay.[17][18][19] This assay measures the residual Factor Xa activity after incubation with the animal's plasma, which is inversely proportional to the enoxaparin concentration.

Q3: What are the typical therapeutic anti-Xa ranges in animal models?

A3: Therapeutic ranges are often extrapolated from human medicine. For low molecular weight heparins like enoxaparin, a therapeutic range of 0.5 to 1.0 IU/mL is often targeted in dogs, measured 2-4 hours post-administration.[17] However, these ranges can vary depending on the species and the specific indication.[5]

Q4: Can enoxaparin be used to study inflammation in animal models?

A4: Yes, enoxaparin has demonstrated anti-inflammatory properties in various animal models, such as the carrageenan-induced paw edema model in rats.[20][21][22][23][24] These effects are thought to be independent of its anticoagulant activity and may be mediated by non-anticoagulant fragments of the enoxaparin molecule.[25]

Quantitative Data Summary

Enoxaparin Dosing in Different Animal Models
Animal Model Dose Route of Administration Frequency Indication Reference
Rabbit1 mg/kgSubcutaneous-Restenosis prevention[26]
Rabbit10 mg/kgSubcutaneousDailyRestenosis prevention[26]
Cat1 mg/kgSubcutaneousq12hAntithrombotic effect[6]
Dog0.8 mg/kgSubcutaneousq6hInconsistent anticoagulation[3]
Dog1.3 mg/kgSubcutaneousq8hConsistent anticoagulation[3]
Rat10 mg/kg--Focal cerebral ischemia[1]
Horse40 and 80 anti-Xa U/kgSubcutaneousSingle dosePharmacokinetics[12]
Rhesus Macaque20 mgSubcutaneousDailyDeep vein thrombosis[27]
Anti-Xa Activity Monitoring
Animal Model Time of Measurement (post-dose) Target Anti-Xa Range (IU/mL) Reference
Dog2-4 hours0.5 - 1.0[17]
General (extrapolated from human)-0.5 - 1.2 (Therapeutic)[5]
General (extrapolated from human)-0.2 - 0.5 (Prophylactic)[5]

Experimental Protocols

Venous Stasis Thrombosis Model in the Cat

This model is used to evaluate the antithrombotic efficacy of enoxaparin.

Methodology:

  • Animal Preparation: Anesthetize healthy adult cats.

  • Enoxaparin Administration: Administer enoxaparin (e.g., 1 mg/kg) subcutaneously at a predetermined schedule (e.g., every 12 hours for 5 days).[6]

  • Surgical Procedure: At a specific time point after the final dose (e.g., 4 or 12 hours), perform a laparotomy to expose the jugular vein.[6]

  • Thrombus Induction: Isolate a segment of the jugular vein and induce stasis by ligation.[6]

  • Thrombus Evaluation: After a set period of stasis, excise the venous segment and quantify the thrombus by weight.[6]

  • Blood Sampling: Collect blood samples at various time points to measure anti-Xa activity.

Arterial Thrombosis Prevention Model in the Rabbit

This model assesses the ability of enoxaparin to prevent the formation of an arterial thrombus.

Methodology:

  • Animal Preparation: Anesthetize healthy adult rabbits.

  • Surgical Procedure: Expose the distal aorta and induce vessel wall injury.[9][28] Create a critical stenosis to promote thrombosis.[9][28]

  • Enoxaparin Administration: Administer enoxaparin intravenously or subcutaneously at the desired dose.

  • Monitoring: Continuously monitor blood flow in the damaged arterial segment using a flow probe.[9][28]

  • Endpoints: The primary endpoints are the time to vessel occlusion, cumulative blood flow, and the weight of the residual clot.[9][28]

Carrageenan-Induced Paw Edema in the Rat

This model is used to evaluate the anti-inflammatory effects of enoxaparin.

Methodology:

  • Animal Preparation: Use healthy adult rats.

  • Enoxaparin Administration: Administer enoxaparin at the desired dose, typically 30-60 minutes before carrageenan injection.[24]

  • Induction of Inflammation: Inject a 1% solution of carrageenan in saline into the sub-plantar surface of the right hind paw.[21][22] Inject an equal volume of saline into the left hind paw as a control.[24]

  • Measurement of Edema: Measure the paw volume or thickness using a plethysmometer or calipers at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[21][22]

  • Data Analysis: Calculate the percentage of inhibition of edema in the enoxaparin-treated group compared to the control group.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

enoxaparin_mechanism_of_action cluster_coagulation Coagulation Cascade cluster_enoxaparin Enoxaparin Action Prothrombin Prothrombin Thrombin (Factor IIa) Thrombin (Factor IIa) Fibrin Clot Fibrin Clot Thrombin (Factor IIa)->Fibrin Clot converts Fibrinogen Fibrinogen Factor Xa Factor Xa Factor Xa->Thrombin (Factor IIa) activates Enoxaparin Enoxaparin Enoxaparin-ATIII Complex Enoxaparin-ATIII Complex Enoxaparin->Enoxaparin-ATIII Complex Antithrombin III Antithrombin III Antithrombin III->Enoxaparin-ATIII Complex Enoxaparin-ATIII Complex->Factor Xa inactivates

Caption: Enoxaparin's primary anticoagulant mechanism of action.

experimental_workflow_thrombosis_model start Start animal_prep Animal Preparation (Anesthesia) start->animal_prep enoxaparin_admin Enoxaparin or Vehicle Administration animal_prep->enoxaparin_admin surgery Surgical Procedure (Vessel Injury/Stasis) enoxaparin_admin->surgery blood_sampling Blood Sampling (Anti-Xa Activity) enoxaparin_admin->blood_sampling monitoring Monitor Blood Flow or Induce Thrombosis surgery->monitoring endpoints Measure Endpoints (Thrombus Weight, Occlusion Time) monitoring->endpoints analysis Data Analysis endpoints->analysis blood_sampling->analysis end End analysis->end

Caption: Generalized experimental workflow for thrombosis models.

logical_relationship_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions issue Inconsistent Anti-Xa Activity cause1 Dosing Inaccuracy issue->cause1 cause2 Biological Variability issue->cause2 cause3 Sample Handling issue->cause3 cause4 Assay Calibration issue->cause4 sol1 Use Precision Syringes cause1->sol1 sol2 Standardize Procedures cause2->sol2 sol3 Strict Collection Protocol cause3->sol3 sol4 Consistent Calibration Lot cause4->sol4

Caption: Troubleshooting logic for inconsistent anti-Xa activity.

References

Navigating Variability in Enoxaparin Sodium Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common sources of variability in experimental results involving Enoxaparin sodium. By offering detailed experimental protocols, structured data tables, and clear visualizations of key pathways, this guide aims to enhance the reproducibility and accuracy of your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My anti-Xa assay results are showing high variability between replicates. What are the potential causes and how can I troubleshoot this?

A1: High variability in anti-Xa assay replicates can stem from several pre-analytical and analytical factors.

Troubleshooting Steps:

  • Re-evaluate Sample Preparation: Inconsistent sample dilution is a primary culprit. Ensure precise and consistent pipetting techniques. Use calibrated pipettes and visually inspect tips for any inconsistencies. For plasma samples, ensure complete and consistent centrifugation to obtain platelet-poor plasma, as residual platelets can interfere with the assay.[1]

  • Check Reagent Homogeneity: Ensure all reagents, especially the chromogenic substrate and Factor Xa, are fully reconstituted and mixed thoroughly before use. Vortex gently to avoid protein denaturation.

  • Verify Incubation Times and Temperature: Inconsistent incubation times and temperature fluctuations can significantly impact enzyme kinetics. Use a calibrated incubator and a precise timer for all incubation steps.

  • Assess Plate Reader Performance: Ensure the microplate reader is properly calibrated and that there are no bubbles in the wells before reading the absorbance. Bubbles can scatter light and lead to erroneous readings.

  • Review Lot-to-Lot Variability: If you have recently switched to a new lot of enoxaparin, reagents, or calibrators, perform a bridging study to ensure consistency with previous lots. Significant differences in anti-Xa activity have been observed between different lots of enoxaparin.

Q2: I'm observing a poor correlation between the expected and measured anti-Xa activity in my calibration curve. What should I do?

A2: A non-linear or poorly correlated calibration curve (R² < 0.98) indicates a systematic issue with your assay setup.

Troubleshooting Steps:

  • Verify Standard Preparation: Accurately prepare your calibration standards. Use a reputable source for your enoxaparin standard and perform serial dilutions with high precision. The recommended linear range for an enoxaparin anti-Xa assay is typically between 0.054–0.192 IU/mL.[2]

  • Check for Reagent Degradation: Ensure that all reagents, particularly Factor Xa and the chromogenic substrate, have been stored correctly and have not expired. Avoid repeated freeze-thaw cycles.

  • Evaluate Matrix Effects: If you are using a complex biological matrix, consider potential interference. The presence of hemolysis, high levels of bilirubin, or lipids can interfere with chromogenic assays.[3][4]

  • Confirm Wavelength Setting: Double-check that the microplate reader is set to the correct wavelength for the chromogenic substrate used (typically 405 nm for p-nitroaniline release).[2][5]

Q3: My in vitro and in vivo results with Enoxaparin sodium are not correlating well. What could be the reasons?

A3: Discrepancies between in vitro and in vivo results are common and can be attributed to the complex biological environment in vivo.

Potential Reasons:

  • Pharmacokinetic Factors: In vivo, enoxaparin's bioavailability, distribution, metabolism, and clearance all influence its effective concentration at the site of action. These factors are not accounted for in a simplified in vitro system.

  • Protein Binding: Enoxaparin binds to various plasma proteins, which can affect its anticoagulant activity. The composition and concentration of these proteins can vary between individuals and experimental conditions.

  • Cellular Interactions: Enoxaparin can interact with endothelial cells and platelets, which can modulate its overall effect. These interactions are absent in many in vitro assays.

  • Patient-Specific Variables: In clinical or animal studies, factors such as body weight, renal function, and pregnancy can significantly alter enoxaparin's pharmacokinetics and pharmacodynamics, leading to variable anti-Xa levels.

Experimental Protocols

Chromogenic Anti-Factor Xa Assay Protocol

This protocol is a generalized procedure for the in vitro determination of enoxaparin activity. It is crucial to follow the specific instructions provided with your assay kit.

Materials:

  • Enoxaparin Sodium standard and test samples

  • Bovine Factor Xa

  • Antithrombin (AT)

  • Chromogenic substrate specific for Factor Xa (e.g., S-2765)

  • Tris-based buffers (pH 7.4 and 8.4)

  • Microplate reader with a 405 nm filter

  • Calibrated pipettes and incubator

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the Factor Xa and chromogenic substrate to their working concentrations in the appropriate buffer.

  • Standard Curve Preparation: Prepare a series of enoxaparin standards with known concentrations (e.g., 0.0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 IU/mL) by diluting a stock solution in the assay buffer.

  • Sample Preparation: Dilute the test samples to fall within the range of the standard curve.

  • Assay Procedure (96-well plate format): a. Add 50 µL of the standard or sample to the appropriate wells. b. Add 50 µL of Antithrombin solution to each well and incubate for 5 minutes at 37°C. c. Add 50 µL of Factor Xa solution to each well and incubate for 5 minutes at 37°C.[2] d. Add 50 µL of the chromogenic substrate solution to each well and incubate for 5-10 minutes at 37°C.[2] e. Stop the reaction by adding 50 µL of a stop solution (e.g., 2% acetic acid).

  • Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Calculation: Plot the absorbance values of the standards against their known concentrations to generate a standard curve. Determine the concentration of enoxaparin in the test samples by interpolating their absorbance values on the standard curve.

Chromogenic Anti-Factor IIa Assay Protocol

This protocol outlines a general method for determining the anti-Factor IIa (anti-thrombin) activity of enoxaparin.

Materials:

  • Enoxaparin Sodium standard and test samples

  • Human Thrombin

  • Antithrombin (AT)

  • Chromogenic substrate specific for Thrombin (e.g., S-2238)

  • Tris-based buffers (pH 7.4 and 8.4)

  • Microplate reader with a 405 nm filter

  • Calibrated pipettes and incubator

Procedure:

  • Reagent Preparation: Prepare all reagents as per the kit manufacturer's guidelines.

  • Standard Curve Preparation: Prepare a series of enoxaparin standards with known anti-IIa activity.

  • Sample Preparation: Dilute test samples to ensure their activity falls within the standard curve's range.

  • Assay Procedure (96-well plate format): a. Add 50 µL of the standard or sample to designated wells. b. Add 50 µL of Antithrombin solution to each well and incubate for 1 minute at 37°C.[5] c. Add 100 µL of human thrombin solution and incubate for another 1 minute at 37°C.[5] d. Add 250 µL of the chromogenic substrate solution and incubate for 4 minutes at 37°C.[5] e. Stop the reaction by adding 375 µL of a stop solution (e.g., 30% acetic acid).[5]

  • Measurement: Measure the absorbance at 405 nm.

  • Calculation: Construct a standard curve and determine the anti-IIa activity of the test samples.

Data Presentation

ParameterAnti-Xa AssayAnti-IIa AssayReference
Linearity Range 0.054 - 0.192 IU/mL0.012 - 0.09 IU/mL[2][6]
Precision (RSD) < 2.0%< 2.0%[2][6]
Accuracy (Recovery) 98.0% - 102.0%98.0% - 102.0%[2][6]
Wavelength 405 nm405 nm[2][5]
Typical Incubation 2 x 5 min at 37°C1 min + 1 min + 4 min at 37°C[2][5]
Pre-analytical VariablePotential Impact on ResultsMitigation Strategy
Hemolysis Interference with chromogenic signalUse fresh samples; avoid vigorous mixing
Lipemia Interference with chromogenic signalFasting samples may be required for in vivo studies
Icterus (High Bilirubin) Interference with chromogenic signalNote sample condition; may require alternative method
Incorrect Anticoagulant Inaccurate resultsUse 3.2% sodium citrate tubes for plasma collection
Improper Sample Storage Degradation of coagulation factorsProcess samples promptly or store frozen at -70°C

Mandatory Visualizations

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway cluster_enoxaparin Enoxaparin Action XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa X X IXa->X VIIIa, Ca²⁺, PL VIIIa VIIIa Xa Xa X->Xa TF Tissue Factor (TF) VII VII VIIa VIIa VII->VIIa TF VIIa->X TF, Ca²⁺ Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa, Va, Ca²⁺, PL Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Cross-linked Fibrin Cross-linked Fibrin Fibrin->Cross-linked Fibrin XIIIa XIII XIII XIIIa XIIIa XIII->XIIIa Thrombin Enoxaparin Enoxaparin AT Antithrombin Enoxaparin->AT binds & potentiates AT->Xa Inhibits AT->Thrombin Inhibits (lesser extent)

Caption: Mechanism of Enoxaparin in the Coagulation Cascade.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Standards & Samples C Dispense into 96-well Plate A->C B Reconstitute Reagents B->C D Incubation Steps (AT, Factor Xa/IIa) C->D E Add Chromogenic Substrate D->E F Stop Reaction E->F G Read Absorbance at 405 nm F->G H Generate Standard Curve G->H I Calculate Sample Concentration H->I

Caption: General Workflow for Chromogenic Assays.

Troubleshooting_Logic Start High Variability in Results? Prep Check Sample/Reagent Prep (Pipetting, Mixing) Start->Prep Yes Resolved Issue Resolved Start->Resolved No Conditions Verify Assay Conditions (Time, Temp) Prep->Conditions Instrument Inspect Plate/Reader (Bubbles, Calibration) Conditions->Instrument Lots Consider Lot-to-Lot Variation Instrument->Lots PoorCurve Poor Calibration Curve? Lots->PoorCurve Standards Re-prepare Standards PoorCurve->Standards Yes PoorCurve->Resolved No Reagents Check Reagent Integrity Standards->Reagents Matrix Investigate Matrix Effects Reagents->Matrix Matrix->Resolved

Caption: Troubleshooting Logic for Assay Variability.

References

Technical Support Center: Enoxaparin Sodium (Einecs 302-119-6)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal storage and handling of Enoxaparin Sodium (Einecs 302-119-6). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Troubleshooting Guide

This guide is designed to help you resolve common problems related to the storage and handling of Enoxaparin Sodium.

Problem Potential Cause Recommended Action
Loss of Anticoagulant Activity Improper storage temperature (too high or freezing)Verify storage temperature is within the recommended range of 15°C to 30°C (59°F to 86°F) for undiluted solutions.[1][2][3] For diluted solutions, refer to specific stability data. Avoid freezing, as this can cause aggregation and loss of activity.[4]
Use of inappropriate diluentWhen diluting Enoxaparin Sodium, use a validated diluent such as 4% glucose for improved stability over water.[4][5]
Extended storage of diluted solutionsDiluted solutions of enoxaparin have limited stability. An 8 mg/mL dilution is stable for 14 days when refrigerated.[6][7]
Visible Precipitate or Cloudiness Incompatibility with other substancesDo not mix or co-administer Enoxaparin Sodium with other medications unless compatibility has been established.[8][9]
Improper dilution or reconstitutionEnsure proper aseptic technique and use the recommended diluents. Visually inspect the solution for particulate matter before use.
Discoloration of the Solution Degradation of the productThe solution should be clear and colorless to pale yellow.[10] If discoloration is observed, do not use the product and obtain a new vial.
Difficulty in Administering the Correct Dose from a Prefilled Syringe Expelling the air bubbleThe air bubble in a prefilled syringe should not be expelled before injection. It is intended to ensure the full dose is administered and to prevent leakage from the injection site.[1][11][12]

Frequently Asked Questions (FAQs)

Storage and Stability

  • Q1: What is the optimal storage temperature for Enoxaparin Sodium? A1: Enoxaparin Sodium should be stored at a controlled room temperature of 25°C (77°F), with excursions permitted between 15°C and 30°C (59°F and 86°F).[1][2][3]

  • Q2: Should Enoxaparin Sodium be refrigerated? A2: Undiluted Enoxaparin Sodium should be stored at room temperature. However, some diluted solutions of enoxaparin may require refrigeration (2°C to 8°C) to maintain stability for a longer period.[13][14][15]

  • Q3: Is it acceptable to freeze Enoxaparin Sodium for long-term storage? A3: No, you should not freeze Enoxaparin Sodium. Freezing can lead to a loss of anti-Factor Xa activity.[4][16]

  • Q4: How sensitive is Enoxaparin Sodium to light? A4: Enoxaparin Sodium should be protected from light. It is recommended to store it in its original carton or packaging until ready for use.[2][3]

  • Q5: What is the shelf-life of a multi-dose vial of Enoxaparin Sodium after the first use? A5: A multi-dose vial should not be stored for more than 28 days after the first use.[1]

  • Q6: How stable are diluted solutions of Enoxaparin Sodium? A6: The stability of diluted Enoxaparin Sodium depends on the diluent and storage conditions. For example, a 20 mg/mL dilution in 0.9% sodium chloride is stable for up to 43 days at room temperature (22-26°C) or under refrigeration (2-8°C), irrespective of light conditions.[13][14][15] A dilution with 4% glucose has been shown to be more stable than a dilution with water.[4][5] An 8 mg/mL dilution in sterile water is stable for 14 days when refrigerated.[6][7]

Handling and Preparation

  • Q7: What should I do if I notice an air bubble in the prefilled syringe? A7: Do not expel the air bubble from the prefilled syringe before injection. The bubble helps to ensure that the entire dose of the medication is administered.[1][11][12]

  • Q8: What are the incompatible materials to avoid with Enoxaparin Sodium? A8: Enoxaparin Sodium is incompatible with strong oxidizing agents. It should not be mixed with other drugs unless specific compatibility data is available.[8][9]

  • Q9: What is the correct appearance of the Enoxaparin Sodium solution? A9: The solution should be a clear, colorless to pale yellow liquid.[10] Do not use it if it is discolored or contains particulate matter.

Experimental Protocols

Protocol for Dilution and Stability Testing of Enoxaparin Sodium

This protocol is a general guideline. Specific concentrations and time points may need to be adjusted based on experimental requirements.

  • Preparation of Diluted Enoxaparin Sodium:

    • Under aseptic conditions in a laminar flow hood, dilute the stock Enoxaparin Sodium solution (e.g., 100 mg/mL) to the desired concentration (e.g., 20 mg/mL or 8 mg/mL) using a suitable sterile diluent (e.g., 0.9% Sodium Chloride, 4% Glucose, or Sterile Water for Injection).

    • Draw the diluted solution into sterile polypropylene syringes and cap them.

  • Storage Conditions:

    • Divide the prepared syringes into different storage groups based on the parameters to be tested (e.g., room temperature 22-26°C with light exposure, room temperature in the dark, and refrigerated 2-8°C in the dark).[13][14][15]

  • Stability Assessment:

    • At specified time points (e.g., Day 0, 7, 14, 21, 30, 43), withdraw a sample from each storage group.

    • Visually inspect the samples for any changes in color, clarity, or for the presence of precipitates.

    • Determine the anticoagulant activity by measuring the anti-Factor Xa and anti-Factor IIa activity using a validated chromogenic assay.

    • Consider a solution stable if it retains at least 90% of its initial activity.[13][14]

Visualization

TroubleshootingWorkflow Troubleshooting Storage Issues for Enoxaparin Sodium start Start: Storage Issue Identified check_temp Is storage temperature within 15-30°C? start->check_temp temp_yes Yes check_temp->temp_yes temp_no No check_temp->temp_no check_light Is it protected from light? temp_yes->check_light adjust_temp Action: Adjust storage temperature. Discard if frozen. temp_no->adjust_temp adjust_temp->check_light light_yes Yes check_light->light_yes light_no No check_light->light_no check_dilution Is the solution diluted? light_yes->check_dilution protect_light Action: Store in original packaging away from direct light. light_no->protect_light protect_light->check_dilution dilution_yes Yes check_dilution->dilution_yes dilution_no No check_dilution->dilution_no check_diluent Was a validated diluent used? dilution_yes->check_diluent final_check Inspect for discoloration or precipitates. dilution_no->final_check diluent_yes Yes check_diluent->diluent_yes diluent_no No check_diluent->diluent_no check_dilution_age Is the diluted solution within its stability period? diluent_yes->check_dilution_age use_proper_diluent Action: Use recommended diluents (e.g., 4% Glucose). diluent_no->use_proper_diluent use_proper_diluent->check_dilution_age age_yes Yes check_dilution_age->age_yes age_no No check_dilution_age->age_no age_yes->final_check discard_old_dilution Action: Discard expired diluted solution. age_no->discard_old_dilution discard_old_dilution->final_check issue_resolved Issue Resolved final_check->issue_resolved No visual issues further_investigation If issue persists, contact supplier. final_check->further_investigation Visual issues present

References

Troubleshooting inconsistent results in Enoxaparin cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Enoxaparin cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What are Enoxaparin cell-based assays?

Enoxaparin is a low molecular weight heparin (LMWH) whose primary anticoagulant effect comes from its interaction with antithrombin (AT), a natural anticoagulant protein. This interaction significantly enhances the inhibition of coagulation proteins, primarily Factor Xa and to a lesser extent, Thrombin (Factor IIa).[1] Cell-based assays are used to measure the biological activity and potency of Enoxaparin. The most common is the chromogenic anti-Factor Xa (anti-Xa) assay, which quantitatively measures Enoxaparin's ability to inhibit Factor Xa.[2][3] Other assays may investigate its effects on cell proliferation and migration, although these are less common for routine potency testing.[4]

Q2: Why are my Enoxaparin assay results inconsistent?

Inconsistent results in Enoxaparin assays can stem from multiple sources. These can be broadly categorized as pre-analytical (sample handling), analytical (assay execution), and biological variables.[5] Common factors include variations in laboratory equipment, reagents, and techniques used by personnel.[5][6] Patient-specific factors like renal function, body weight, and pregnancy can also significantly alter Enoxaparin's activity, leading to variability.[7][8]

Q3: What are the primary sources of variability in the anti-Xa assay?

The anti-Xa assay is sensitive to a range of factors that can introduce variability. Key sources include sample collection timing, sample processing, reagent quality, incubation conditions, and calibration standards. For instance, testing methods can vary between different manufacturers, leading to poor reproducibility across different labs.[5] Platelet contamination in plasma samples can also cause spurious results, making proper sample preparation critical.[9]

Q4: What is the generally accepted therapeutic range for Enoxaparin anti-Xa levels?

The therapeutic range for Enoxaparin varies depending on the indication (prophylaxis vs. treatment) and the dosing regimen (once or twice daily). It is crucial to measure the anti-Xa level at its peak, which is typically 3-4 hours after subcutaneous administration.[3][10]

IndicationDosing RegimenTherapeutic Anti-Xa Range (IU/mL)
VTE Prophylaxis Varies0.2 - 0.4[3][9]
VTE Treatment Twice-daily0.5 - 1.2[7][10]
VTE Treatment Once-daily1.0 - 2.0[7][10]

Q5: How do cell-specific factors influence Enoxaparin assays?

In assays studying Enoxaparin's effect on cell behavior, such as proliferation or migration, results can be influenced by the cell type, passage number, and cell health. For example, one study noted that Enoxaparin's inhibitory effect on A549 cell proliferation was diminished after PAR-1 gene knockdown, indicating a mechanism-specific cellular response.[4] Another study found that Enoxaparin did not influence the proliferation of patient-derived vascular smooth muscle cells, highlighting that effects can be cell-type specific.[11]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Diagram: General Troubleshooting Workflow

Troubleshooting_Workflow Start Inconsistent Results Observed Check_Sample Verify Sample Integrity (Timing, Handling, Storage) Start->Check_Sample Check_Reagents Assess Reagents & Standards (Expiration, Storage, Preparation) Start->Check_Reagents Check_Protocol Review Assay Protocol (Incubation Times/Temps, Pipetting) Start->Check_Protocol Check_Instrument Check Instrument Performance (Calibration, Settings) Start->Check_Instrument Analysis Analyze Data (Standard Curve, Controls) Check_Sample->Analysis Check_Reagents->Analysis Check_Protocol->Analysis Check_Instrument->Analysis Identify_Cause Identify & Isolate Variable Analysis->Identify_Cause Rerun_Assay Rerun Assay with Corrections Identify_Cause->Rerun_Assay Cause Identified Contact_Support Consult Technical Support Identify_Cause->Contact_Support Cause Unclear Resolved Problem Resolved Rerun_Assay->Resolved

Caption: A logical workflow for diagnosing inconsistent assay results.

Q: My anti-Xa assay shows high variability between replicate wells. What could be the cause?

A: High variability between replicates often points to technical errors in the assay setup.

  • Pipetting Inaccuracy: Ensure micropipettes are calibrated and use proper pipetting techniques to minimize volume errors, especially with small volumes of reagents or plasma.

  • Inadequate Mixing: Vortex or gently invert reagents and samples before use to ensure homogeneity. Inadequate mixing of the chromogenic substrate or Factor Xa can lead to inconsistent reaction rates.

  • Temperature Fluctuations: Small variations in incubation temperature can affect enzyme kinetics.[5] Ensure consistent temperature across the plate and between experiments. Use a water bath or a calibrated incubator.

  • Edge Effects: The outer wells of a microplate can be susceptible to temperature and evaporation gradients. If you notice a pattern, avoid using the outermost wells for critical samples and standards.

Q: My measured anti-Xa levels are consistently lower than expected. What should I investigate?

A: Unexpectedly low anti-Xa activity can result from pre-analytical sample issues or analytical factors during the assay.

Table: Troubleshooting Low Anti-Xa Activity
Potential CauseRecommended Action
Incorrect Sample Timing Confirm that blood samples were drawn at peak Enoxaparin concentration (3-4 hours post-subcutaneous injection).[12][13] Samples drawn too early or late will not reflect peak activity.
Platelet Contamination Platelets can neutralize heparin. Ensure plasma is "platelet-poor" by using a double-centrifugation protocol.[9]
Improper Sample Handling Samples must be processed within 1 hour to avoid heparin neutralization.[10] If not tested immediately, plasma should be frozen at -20°C or below and thawed correctly before use.[9][14]
Low Antithrombin (AT) Levels Enoxaparin requires AT to inhibit Factor Xa.[15] If the patient has an AT deficiency, the assay may show falsely low activity. Some commercial assays supplement with AT, while others do not.[9]
Reagent Degradation Check the expiration dates and storage conditions of all kit components, particularly Factor Xa and the chromogenic substrate.
Interfering Substances Hemolyzed or opaque samples (e.g., high bilirubin or triglycerides) can interfere with chromogenic assays and cause falsely low readings.[10]

Q: My measured anti-Xa levels are unexpectedly high. What are the likely reasons?

A: Elevated anti-Xa levels often relate to biological factors affecting Enoxaparin clearance or, less commonly, analytical errors.

  • Renal Impairment: Enoxaparin is primarily cleared by the kidneys.[7] Patients with renal insufficiency (creatinine clearance < 30 mL/min) may have reduced clearance, leading to drug accumulation and higher-than-expected anti-Xa levels.[10]

  • Incorrect Dosing: Verify that the administered dose was correct for the patient's weight and indication.

  • Sample Timing: While less common, a sample drawn significantly after the peak time in a patient with severe renal impairment could still show high levels due to accumulation.[7]

  • Assay Calibration: Ensure the correct calibrator is used for LMWH. Using a calibrator for unfractionated heparin (UFH) can lead to inaccurate results.[1]

Diagram: Factors Influencing Enoxaparin Assay Results

Assay_Factors cluster_PreAnalytical Pre-Analytical Variables cluster_Analytical Analytical Variables cluster_Result Assay Outcome SampleTiming Sample Timing (Peak vs. Trough) Result Reliable Assay Result SampleTiming->Result SampleProcessing Sample Processing (Centrifugation, Storage) SampleProcessing->Result PatientFactors Patient Factors (Renal Function, Weight) PatientFactors->Result Reagents Reagents & Calibrators Reagents->Result Protocol Protocol Adherence (Time, Temp) Protocol->Result Equipment Equipment Performance Equipment->Result

Caption: Key variables affecting the reliability of Enoxaparin assays.

Experimental Protocols

Protocol 1: Chromogenic Anti-Factor Xa Assay

This protocol describes a typical chromogenic assay for determining Enoxaparin activity in plasma.

Principle: Enoxaparin in the plasma sample catalyzes the inhibition of a known excess amount of Factor Xa by antithrombin. The residual Factor Xa activity is then measured by its ability to cleave a chromogenic substrate, releasing a colored p-nitroaniline (pNA) group. The absorbance measured at 405 nm is inversely proportional to the Enoxaparin concentration in the sample.[5][6]

Materials:

  • Platelet-poor plasma (prepared by double centrifugation)

  • Enoxaparin calibrators and controls

  • Bovine Factor Xa reagent

  • Antithrombin (AT) reagent (may be included in the Factor Xa reagent)

  • Chromogenic substrate specific for Factor Xa (e.g., S-2222)

  • Assay buffer (e.g., Tris-based buffer, pH 7.4-8.4)[5][6]

  • Stop solution (e.g., 20-30% acetic acid)[5][6]

  • Microplate reader with a 405 nm filter

  • 37°C incubator or water bath

Methodology:

  • Preparation: Bring all reagents, calibrators, controls, and plasma samples to room temperature. Prepare a standard curve by serially diluting the Enoxaparin calibrator in the assay buffer.

  • Sample Addition: Pipette 50 µL of each standard, control, and plasma sample into designated wells of a 96-well microplate.

  • Factor Xa/AT Incubation: Add 50 µL of the Factor Xa/AT reagent to each well. Mix gently and incubate for a defined period (e.g., 1-5 minutes) at 37°C. This allows the Enoxaparin-AT complex to inhibit Factor Xa.

  • Substrate Reaction: Add 50 µL of the pre-warmed chromogenic substrate to each well. The reaction starts immediately. Incubate for a precise time (e.g., 2-10 minutes) at 37°C.

  • Stop Reaction: Add 50 µL of the stop solution to each well to terminate the reaction.

  • Read Absorbance: Measure the absorbance of each well at 405 nm using a microplate reader.

  • Calculation: Plot the absorbance values of the standards against their known concentrations to generate a standard curve. Use this curve to determine the Enoxaparin concentration (in IU/mL) of the unknown samples.

Diagram: Chromogenic Anti-Xa Assay Workflow

Anti_Xa_Workflow Start Start: Prepare Reagents & Plasma Samples Step1 1. Add Samples, Standards, Controls to Microplate Start->Step1 Step2 2. Add Factor Xa/AT Reagent Incubate at 37°C Step1->Step2 Step3 3. Add Chromogenic Substrate Incubate at 37°C Step2->Step3 Step4 4. Add Stop Solution Step3->Step4 Step5 5. Read Absorbance at 405 nm Step4->Step5 Step6 6. Calculate Concentration from Standard Curve Step5->Step6

Caption: Step-by-step workflow of the chromogenic anti-Xa assay.

Protocol 2: Cell Proliferation Assay (General)

This protocol provides a general framework for assessing the effect of Enoxaparin on the proliferation of adherent cells using a colorimetric method like MTT or WST-1.

Principle: Proliferation is assessed by measuring metabolic activity. Reagents like MTT are reduced by mitochondrial dehydrogenases in viable cells to form a colored formazan product. The amount of color produced is proportional to the number of viable, metabolically active cells.

Materials:

  • Adherent cell line of interest (e.g., A549, HUVEC, VSMC)

  • Complete cell culture medium (with serum)

  • Enoxaparin stock solution (sterile-filtered)

  • Phosphate-Buffered Saline (PBS)

  • Proliferation assay reagent (e.g., MTT, WST-1)

  • Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader (570 nm for MTT, 450 nm for WST-1)

Methodology:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of Enoxaparin in cell culture medium. Remove the old medium from the wells and replace it with 100 µL of medium containing the different concentrations of Enoxaparin. Include untreated control wells (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[4]

  • Add Proliferation Reagent:

    • For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours at 37°C until formazan crystals form.

    • For WST-1: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure Viability:

    • For MTT: Carefully remove the medium, add 100 µL of solubilization solution to each well, and mix thoroughly to dissolve the crystals.

    • For WST-1: No solubilization is needed. Gently mix the plate.

  • Read Absorbance: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for WST-1).

  • Data Analysis: Subtract the background absorbance (medium only wells). Express the results as a percentage of the untreated control. Plot cell viability (%) versus Enoxaparin concentration.

Diagram: Enoxaparin's Primary Mechanism of Action

Enoxaparin_Mechanism Enoxaparin Enoxaparin Complex Enoxaparin-AT Complex Enoxaparin->Complex AT Antithrombin (AT) AT->Complex iFXa Inactive Factor Xa Complex->iFXa Strong Inhibition iFIIa Inactive Thrombin Complex->iFIIa Weaker Inhibition FXa Factor Xa FXa->iFXa FIIa Thrombin (Factor IIa) FIIa->iFIIa

Caption: Enoxaparin potentiates Antithrombin to inhibit Factor Xa.

References

Technical Support Center: Detection of Enoxaparin-Induced Thrombocytopenia

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on methods to detect Enoxaparin-induced thrombocytopenia (EIT). EIT is a specific form of Heparin-Induced Thrombocytopenia (HIT), an adverse immune-mediated reaction that can occur with heparin-based anticoagulants.[1][2][3][4]

Troubleshooting Guides

This section addresses specific issues that may arise during common laboratory assays for EIT detection.

Platelet Factor 4 (PF4) Enzyme-Linked Immunosorbent Assay (ELISA)

Issue: High background noise or false-positive results.

  • Possible Cause 1: Presence of non-pathogenic antibodies.

    • Solution: The PF4 ELISA is highly sensitive and can detect antibodies that do not cause platelet activation.[5][6] Consider the optical density (OD) value; higher OD values (e.g., ≥ 1.0) are more likely to be clinically significant.[5][7][8] It is also recommended to use an IgG-specific ELISA, as IgG is the primary immunoglobulin class responsible for HIT.[5][7]

  • Possible Cause 2: Cross-reactivity with other antibodies.

    • Solution: Patients with autoimmune conditions like Antiphospholipid Syndrome (APS) or Systemic Lupus Erythematosus (SLE) may have autoantibodies that cross-react in the assay, leading to false positives.[9][10] In such cases, a functional assay is crucial for confirmation.

  • Possible Cause 3: Improper washing steps.

    • Solution: Inadequate washing can leave unbound antibodies or reagents in the wells, leading to high background. Ensure that the washing protocol is followed meticulously, with the correct volume and number of washes.

Issue: Inconsistent or non-reproducible results.

  • Possible Cause 1: Variability in reagents.

    • Solution: Use reagents from the same lot for an entire experiment. If using a new lot, run controls to ensure consistency with previous results.

  • Possible Cause 2: Pipetting errors.

    • Solution: Ensure accurate and consistent pipetting, especially for small volumes of patient serum, controls, and reagents. Use calibrated pipettes.

Serotonin-Release Assay (SRA)

Issue: False-negative results.

  • Possible Cause 1: Low antibody titer in the patient sample.

    • Solution: The SRA may not be sensitive enough to detect very low levels of HIT antibodies.[6] Consider the clinical context and the results of other tests, such as the PF4 ELISA.

  • Possible Cause 2: Donor platelet variability.

    • Solution: Platelets from different donors can have varying reactivity to HIT antibodies.[11] It is advisable to screen several healthy donors and select those whose platelets show a robust response to known positive control sera.

Issue: Indeterminate results.

  • Possible Cause: Atypical antibody behavior.

    • Solution: Some patient sera may cause serotonin release at both low and high heparin concentrations, or even in the absence of heparin.[12][13] This "atypical" pattern can be associated with a more severe form of HIT.[13] These results should be interpreted in the context of the patient's clinical presentation.

Platelet Aggregation Assays

Issue: Low or no aggregation with a known positive sample.

  • Possible Cause 1: Unresponsive donor platelets.

    • Solution: Similar to the SRA, platelet aggregation assays are dependent on the reactivity of donor platelets.[11][14] Screen multiple donors to find responsive platelets.

  • Possible Cause 2: Incorrect heparin concentration.

    • Solution: The concentration of heparin used in the assay is critical. High concentrations of heparin can inhibit platelet aggregation, even in the presence of HIT antibodies.[11] Optimize the heparin concentration using positive and negative controls.

Frequently Asked Questions (FAQs)

What is the underlying mechanism of Enoxaparin-Induced Thrombocytopenia?

Enoxaparin, a low-molecular-weight heparin, can bind to platelet factor 4 (PF4), a protein released from platelets.[2] This complex can, in some individuals, trigger an immune response, leading to the formation of IgG antibodies.[1][3] These antibodies then bind to the enoxaparin-PF4 complexes on the platelet surface, causing platelet activation via the FcγRIIa receptor.[2][15] This widespread platelet activation leads to a decrease in platelet count (thrombocytopenia) and can paradoxically cause blood clots (thrombosis).[3]

What is the difference between Type I and Type II HIT?

  • Type I HIT: This is a non-immune, mild, and transient decrease in platelet count that can occur within the first few days of heparin therapy. It is not associated with an increased risk of thrombosis and platelet counts usually normalize with continued heparin treatment.[1][4][16]

  • Type II HIT: This is an immune-mediated disorder, as described above, that typically occurs 5-14 days after starting heparin. It is associated with a significant risk of thrombosis and requires immediate cessation of heparin and initiation of an alternative anticoagulant.[1][2][17]

How should I interpret discordant results between a PF4 ELISA and a functional assay?

A positive PF4 ELISA and a negative functional assay (like SRA) may indicate the presence of non-pathogenic antibodies.[5] The SRA is considered the gold standard for confirming the diagnosis of HIT due to its high specificity.[12][18] However, in rare cases, SRA-negative HIT can occur.[12] Therefore, clinical correlation is paramount. A high clinical suspicion of HIT (e.g., based on the 4Ts score) may warrant further investigation or treatment even with a negative SRA.[12][19]

Can I use serum or plasma for these assays?

For the Serotonin-Release Assay, serum is typically used.[18] For PF4 ELISAs and platelet aggregation assays, either serum or plasma can often be used, but it is essential to follow the specific manufacturer's instructions for the kit you are using.

Quantitative Data Summary

AssayParameterTypical Negative ResultTypical Positive Result
PF4 ELISA Optical Density (OD)< 0.4≥ 0.4 (Strongly positive ≥ 1.0)[7][8]
Serotonin-Release Assay (SRA) % Serotonin Release (at low heparin conc.)< 20%≥ 20%[12][18][20]
% Inhibition (at high heparin conc.)N/ARelease inhibited to ≤ 20%[18][20]
Platelet Aggregation Assay % AggregationMinimal to no aggregationSignificant increase in aggregation with low-dose heparin

Experimental Protocols

Platelet Factor 4 (PF4) ELISA Protocol (General Outline)
  • Coating: Coat microplate wells with a PF4/polyanion complex.

  • Blocking: Block non-specific binding sites in the wells.

  • Sample Incubation: Add patient serum/plasma and controls to the wells and incubate.

  • Washing: Wash the wells to remove unbound antibodies.

  • Secondary Antibody Incubation: Add an enzyme-linked anti-human IgG antibody and incubate.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a chromogenic substrate.

  • Reaction Termination: Stop the reaction with a stop solution.

  • Reading: Read the optical density at the appropriate wavelength.

  • Confirmation Step (Optional): Repeat the assay with a high concentration of heparin; a significant reduction in the OD confirms the presence of heparin-dependent antibodies.[21]

Serotonin-Release Assay (SRA) Protocol (General Outline)
  • Donor Platelet Preparation: Isolate platelets from a healthy donor and label them with ¹⁴C-serotonin.[18]

  • Incubation: Incubate the labeled platelets with patient serum in the presence of both a low (therapeutic) concentration and a high concentration of heparin.[18]

  • Centrifugation: Centrifuge the samples to pellet the platelets.

  • Measurement: Measure the amount of ¹⁴C-serotonin released into the supernatant.

  • Calculation: Calculate the percentage of serotonin release for each condition.[18]

Platelet Aggregation Assay Protocol (General Outline)
  • Platelet-Rich Plasma (PRP) Preparation: Prepare PRP from a healthy donor.

  • Baseline Measurement: Measure the baseline light transmittance of the PRP in an aggregometer.

  • Incubation: Add patient serum/plasma and a low concentration of heparin to the PRP.

  • Aggregation Monitoring: Monitor the change in light transmittance over time as platelets aggregate.

  • High Heparin Control: Perform a control experiment with a high concentration of heparin to demonstrate inhibition of aggregation.

Visualizations

HIT_Pathway Enoxaparin Enoxaparin Complex Enoxaparin-PF4 Complex Enoxaparin->Complex Binds to PF4 Platelet Factor 4 (PF4) PF4->Complex ImmuneComplex Immune Complex Complex->ImmuneComplex Recognized by IgG IgG Antibody IgG->ImmuneComplex FcR FcγRIIa Receptor ImmuneComplex->FcR Binds to Platelet Platelet Platelet->FcR Activation Platelet Activation FcR->Activation Triggers Thrombocytopenia Thrombocytopenia Activation->Thrombocytopenia Leads to Thrombosis Thrombosis Activation->Thrombosis Leads to

Caption: Pathophysiological pathway of Enoxaparin-Induced Thrombocytopenia.

ELISA_Workflow start Start coat Coat Plate with PF4/Polyanion Complex start->coat block Block Wells coat->block add_sample Add Patient Serum & Controls block->add_sample incubate1 Incubate add_sample->incubate1 wash1 Wash incubate1->wash1 add_secondary Add Enzyme-Linked Anti-IgG wash1->add_secondary incubate2 Incubate add_secondary->incubate2 wash2 Wash incubate2->wash2 add_substrate Add Substrate wash2->add_substrate read Read Optical Density add_substrate->read end End read->end

Caption: General experimental workflow for the PF4 ELISA.

SRA_Workflow start Start prep_platelets Prepare & Label Donor Platelets with ¹⁴C-Serotonin start->prep_platelets split Split Platelets into Tubes prep_platelets->split low_heparin Add Patient Serum + Low Heparin split->low_heparin high_heparin Add Patient Serum + High Heparin split->high_heparin incubate Incubate low_heparin->incubate high_heparin->incubate centrifuge Centrifuge incubate->centrifuge measure Measure ¹⁴C in Supernatant centrifuge->measure analyze Calculate % Release & Inhibition measure->analyze end End analyze->end

Caption: General experimental workflow for the Serotonin-Release Assay (SRA).

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of Enoxaparin Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the validation of Enoxaparin sodium, a widely used low molecular weight heparin (LMWH). Enoxaparin's complex structure, a heterogeneous mixture of oligosaccharide chains, necessitates a multifaceted analytical approach to ensure its quality, potency, and consistency.[1][2] This document outlines and compares the primary analytical techniques, presenting supporting experimental data and detailed methodologies to aid researchers and drug development professionals in selecting and implementing appropriate validation strategies.

Enoxaparin sodium is derived from the alkaline depolymerization of heparin benzyl ester, sourced from porcine intestinal mucosa.[3][4] Its anticoagulant effect is primarily mediated through the inhibition of Factor Xa and, to a lesser extent, Factor IIa (thrombin).[5][6] Due to its biological nature and complex composition, a combination of physicochemical and biological assays is crucial for its characterization and quality control.[1][2]

I. Comparison of Key Analytical Methods

The following tables summarize the performance characteristics of the most common analytical methods used for Enoxaparin sodium validation.

Table 1: Potency Assays - Anti-Factor Xa and Anti-Factor IIa Activity

ParameterAnti-Factor Xa AssayAnti-Factor IIa AssayAlternative Method: Heptest
Principle Chromogenic assay measuring the inhibition of Factor Xa.[7]Chromogenic assay measuring the inhibition of Factor IIa.[8]A plasma-based clotting assay that measures the time to clot formation in the presence of exogenous activated Factor X.[9][10]
Linearity (Correlation Coefficient) r > 0.99[11]r² = 0.9912[8]N/A (Endpoint is clotting time)
Precision (RSD%) Repeatability: 1.0%, Reproducibility: 1.2%[1]RSD < 2.0%[5][12]N/A
Accuracy (Recovery %) 98.0% - 102.0%[11]98.0% - 102.0%[5][12]N/A
Limit of Detection (LOD) N/A0.01 IU/mL[8]0.01 IU of anti-Xa per mL of plasma[9]
Limit of Quantitation (LOQ) N/A0.03 IU/mL[8]N/A
Primary Use Potency determination and routine quality control.[1][2]Potency determination and characterization of the anti-Xa/anti-IIa ratio.[8]Comparative analysis of different Enoxaparin sodium products.[9][10]

Table 2: Molecular Weight Determination

ParameterSize-Exclusion Chromatography (SEC/GPC) - USP MethodModernized SEC with Homogeneous Standards & SVM
Principle Separation of molecules based on their hydrodynamic volume.[13]Utilizes synthetic oligosaccharide standards and a Support Vector Machine (SVM) computational model for more precise molecular weight determination.[14]
Apparatus HPLC system with SEC columns (e.g., TSKgel G2000 SWxl and G3000 SWxl in series).[13]HPLC system with SEC columns and dual-wavelength UV detection (232 nm for enoxaparin, 310 nm for tagged standards).[13]
Calibrants USP Enoxaparin Sodium Molecular Weight Calibrants A and B.[3][4]A panel of synthetic, highly characterized oligosaccharides.[14]
Key Specifications Weight-average molecular weight (Mw) between 3,800 and 5,000 Da.[3][4]Provides consistent and adequate testing of Mw, with potential for improved accuracy.[14]
Advantages Established pharmacopeial method.[3][13]More efficient in terms of time and cost; reduces the need for broad, potentially variable biological calibrants.[14]
Disadvantages Relies on broadly distributed calibrants which may introduce variability.Requires access to specific synthetic oligosaccharides and the SVM model. The UV detection method differs from the refractive index (RI) detection in the monograph.[14]

Table 3: Chromatographic Purity and Quantification

ParameterReversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle Separation based on polarity for the quantification of Enoxaparin sodium in formulations.[15][16]
Column USP-L8 (e.g., C8), 250 mm x 4.6 mm, 10 µm.[15]
Mobile Phase Isocratic mixture of methanol and ultrapure water (e.g., 7:93 v/v).[15]
Detector Refractive Index (RI)[15][16] or UV at 231 nm.[17]
Flow Rate 1.0 mL/min.[15][16]
Precision (RSD%) Repeatability: 0.01%, Intermediate Precision: 0.50%.[15][16]
Accuracy (Recovery %) Mean recovery of 100.35%.[15][16]
LOD 0.351 ppm.[15][16]
LOQ 1.063 ppm.[15][16]
Primary Use Quantification of Enoxaparin sodium in injectable formulations and stability-indicating assays.[15][16][18]

II. Experimental Protocols

1. Potency Determination: Anti-Factor Xa Chromogenic Assay

This protocol is a generalized representation based on common practices.

  • Principle: Enoxaparin sodium potentiates the activity of antithrombin III (ATIII). In the assay, a known excess of Factor Xa is added to a sample containing Enoxaparin and ATIII. The Enoxaparin-ATIII complex neutralizes a portion of the Factor Xa. The remaining, un-neutralized Factor Xa then cleaves a chromogenic substrate, releasing a colored compound (e.g., p-nitroaniline) which is measured spectrophotometrically at 405 nm. The amount of color produced is inversely proportional to the anti-Xa activity of the Enoxaparin.

  • Materials:

    • Enoxaparin Sodium Reference Standard and test samples.

    • Tris-HCl buffer (pH 7.4).

    • Antithrombin III (ATIII) solution.

    • Factor Xa solution.

    • Chromogenic substrate for Factor Xa (e.g., S-2765).[11]

    • Microplate reader.

  • Procedure:

    • Prepare a series of dilutions of the Enoxaparin reference standard and the test samples in the assay buffer.

    • Add ATIII solution to each well of a microplate, followed by the standard or sample dilutions.[11]

    • Incubate to allow the formation of the Enoxaparin-ATIII complex.[11]

    • Add Factor Xa solution to each well and incubate.[11]

    • Add the chromogenic substrate solution to initiate the color development reaction and incubate for a defined period.[11]

    • Stop the reaction (e.g., with acetic acid).

    • Read the absorbance at 405 nm.

    • Construct a calibration curve from the reference standard data and determine the potency of the test samples.

2. Molecular Weight Distribution by Size-Exclusion Chromatography (USP Method)

  • Principle: SEC separates molecules based on their size in solution. Larger molecules elute earlier from the column than smaller molecules. The retention time is correlated with the molecular weight.

  • Apparatus & Conditions:

    • HPLC system with a refractive index (RI) detector.

    • SEC columns: e.g., TSKgel G2000 SWxl and G3000 SWxl in series.[13]

    • Mobile Phase: 0.1 M Sodium Sulfate solution or similar.

    • Flow Rate: Approximately 0.6 mL/min.[4]

    • Injection Volume: 20 µL.[3]

  • Procedure:

    • Prepare solutions of USP Enoxaparin Sodium Molecular Weight Calibrants A and B, the USP Enoxaparin Sodium Reference Standard, and the test sample in the mobile phase.[3][4]

    • Inject the calibrants separately to generate a calibration curve of log(MW) versus retention time.

    • Inject the reference standard and the test sample in duplicate.[3]

    • Record the chromatograms and use GPC software to calculate the weight-average molecular weight (Mw) and the percentage of chains within different molecular weight ranges (<2000 Da, 2000-8000 Da, >8000 Da) based on the calibration curve.[4]

3. Quantification by RP-HPLC

  • Principle: This method is used for the quantitative determination of Enoxaparin sodium in a finished product, separating it from excipients.

  • Apparatus & Conditions:

    • HPLC system with a Refractive Index (RI) detector.[15]

    • Column: USP-L8 (C8), 250 mm x 4.6 mm, 10 µm.[15]

    • Mobile Phase: Methanol:Water (7:93 v/v), filtered and degassed.[15]

    • Flow Rate: 1.0 mL/min.[15]

    • Injection Volume: 20 µL.[15]

  • Procedure:

    • Prepare a standard solution of Enoxaparin Sodium RS of known concentration.

    • Prepare the sample solution from the injectable formulation.

    • Inject the standard and sample solutions into the chromatograph.

    • The peak area of Enoxaparin sodium is measured.

    • The concentration of Enoxaparin sodium in the sample is calculated by comparing its peak area to that of the standard.

III. Visualized Workflows and Pathways

The following diagrams illustrate the logical flow of the key analytical methods described.

Enoxaparin_Anti_Xa_Assay_Workflow start Start: Prepare Reagents (Buffer, ATIII, Factor Xa, Substrate) prep_samples Prepare Standard & Sample Dilutions start->prep_samples add_at Add ATIII & Sample to Microplate prep_samples->add_at incubate1 Incubate: Form Enoxaparin-ATIII Complex add_at->incubate1 add_fx Add Factor Xa incubate1->add_fx incubate2 Incubate: Neutralize Factor Xa add_fx->incubate2 add_sub Add Chromogenic Substrate incubate2->add_sub incubate3 Incubate: Color Development add_sub->incubate3 read_abs Read Absorbance at 405 nm incubate3->read_abs calculate Calculate Potency vs. Reference Standard read_abs->calculate end End calculate->end

Caption: Workflow for the Anti-Factor Xa Chromogenic Potency Assay.

Enoxaparin_MW_Determination_Workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase (e.g., 0.1M Sodium Sulfate) inject_cal Inject Calibrants into SEC-HPLC System prep_mobile->inject_cal prep_calibrants Prepare Calibrants (USP Calibrant A & B) prep_calibrants->inject_cal prep_samples Prepare Reference Std & Test Samples inject_samples Inject Samples (in duplicate) prep_samples->inject_samples gen_curve Generate Calibration Curve (log(MW) vs. Retention Time) inject_cal->gen_curve process_data Process Chromatograms using GPC Software gen_curve->process_data inject_samples->process_data calc_mw Calculate Weight-Average MW & MW Distribution process_data->calc_mw report Report Results calc_mw->report

Caption: Workflow for Molecular Weight Determination by SEC-HPLC.

Enoxaparin_Anticoagulation_Pathway enoxaparin Enoxaparin complex Enoxaparin-ATIII Complex enoxaparin->complex binds to at3 Antithrombin III (ATIII) at3->complex binds to inactivated_fx Inactivated Factor Xa complex->inactivated_fx Inhibits (High Affinity) inactivated_f2 Inactivated Factor IIa complex->inactivated_f2 Inhibits (Lower Affinity) fx Factor Xa fx->inactivated_fx prothrombin Prothrombin f2 Factor IIa (Thrombin) f2->inactivated_f2 fibrin Fibrin (Clot) f2->fibrin Converts prothrombin->f2 Activated by Factor Xa fibrinogen Fibrinogen fibrinogen->fibrin

Caption: Simplified Anticoagulation Pathway of Enoxaparin Sodium.

References

A Head-to-Head Comparison of Low Molecular Weight Heparins: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the performance, pharmacological properties, and clinical efficacy of various low molecular weight heparins (LMWHs), supported by experimental data and detailed methodologies.

Low molecular weight heparins (LMWHs) are a class of anticoagulant medications derived from unfractionated heparin (UFH) through various depolymerization processes.[1][2] While they share a common mechanism of action, distinct manufacturing methods result in significant differences in their pharmacological profiles and clinical performance.[3] This guide provides a comprehensive head-to-head comparison of several widely used LMWHs, including enoxaparin, dalteparin, tinzaparin, bemiparin, nadroparin, and reviparin, to assist researchers, scientists, and drug development professionals in their evaluation and selection of these critical therapeutic agents.

Mechanism of Action: A Common Pathway with Key Differences

LMWHs exert their anticoagulant effect primarily by activating antithrombin (AT), a natural inhibitor of coagulation proteases.[4][5] This activation is mediated by a specific pentasaccharide sequence present on the heparin chains.[1][5] The LMWH-AT complex then inactivates coagulation factors, with a more pronounced effect on Factor Xa than on Factor IIa (thrombin).[2][6] This preferential inhibition of Factor Xa is a hallmark of LMWHs and is attributed to their shorter chain length compared to UFH.[1][5] While all LMWHs containing the pentasaccharide sequence can catalyze the inactivation of Factor Xa, a minimum chain length of 18 saccharide units is required to form a ternary complex with both antithrombin and thrombin, leading to thrombin inactivation.[1] This structural difference results in the characteristic high anti-Xa/anti-IIa activity ratio of LMWHs.[3]

LMWH Mechanism of Action LMWH Low Molecular Weight Heparin (LMWH) LMWH_AT LMWH-AT Complex LMWH->LMWH_AT Binds to AT Antithrombin (AT) AT->LMWH_AT FXa Factor Xa LMWH_AT->FXa Inhibits activation of Prothrombin to Thrombin Inactive_FXa Inactive Factor Xa LMWH_AT->Inactive_FXa Inactivates Prothrombin Prothrombin (Factor II) FXa->Inactive_FXa Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Activated by FXa Fibrin Fibrin (Clot) Thrombin->Fibrin Converts Fibrinogen Fibrinogen Fibrinogen->Fibrin Anti_Xa_Assay_Workflow start Start sample Patient Plasma (containing LMWH) start->sample add_at Add excess Antithrombin sample->add_at add_fxa Add excess Factor Xa add_at->add_fxa incubation1 Incubate (LMWH-AT-FXa complex forms) add_fxa->incubation1 add_substrate Add Chromogenic Substrate incubation1->add_substrate incubation2 Incubate (Color development) add_substrate->incubation2 stop_reaction Stop Reaction incubation2->stop_reaction measure Measure Absorbance at 405 nm stop_reaction->measure end End measure->end SEC_Workflow start Start prepare_system Prepare HPLC-SEC System (Column, Mobile Phase) start->prepare_system calibrate Calibrate with LMWH Standards of Known MW prepare_system->calibrate prepare_sample Prepare LMWH Sample calibrate->prepare_sample inject_sample Inject Sample into SEC System prepare_sample->inject_sample obtain_chromatogram Obtain Chromatogram inject_sample->obtain_chromatogram analyze_data Analyze Data using Calibration Curve obtain_chromatogram->analyze_data determine_mw Determine Mw, Mn, PDI analyze_data->determine_mw end End determine_mw->end

References

Validating the Efficacy of Biosimilar Enoxaparin Sodium: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of biosimilar Enoxaparin sodium with its reference product, focusing on the experimental data that validates its efficacy and safety. Designed for researchers, scientists, and drug development professionals, this document outlines the key pharmacodynamic markers, experimental methodologies, and clinical findings that support the bioequivalence of these complex drugs.

Introduction to Enoxaparin and the Rise of Biosimilars

Enoxaparin sodium is a low molecular weight heparin (LMWH) widely used for the prevention and treatment of venous thromboembolism and in the management of acute coronary syndromes.[1] It exerts its anticoagulant effect primarily by potentiating the activity of antithrombin III, which in turn inhibits coagulation factors Xa and IIa (thrombin). The advent of biosimilar enoxaparin aims to provide more cost-effective alternatives to the originator product, Lovenox® (Clexane®), while maintaining comparable efficacy and safety profiles.

The structural complexity of LMWHs makes establishing bioequivalence a rigorous process, relying on a combination of physicochemical, biological, and non-clinical and clinical studies.[2] Regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the approval of biosimilar LMWHs, with a strong emphasis on comparative pharmacodynamic studies.[3]

Comparative Pharmacodynamic Efficacy

The cornerstone of establishing the bioequivalence of biosimilar enoxaparin lies in demonstrating comparable pharmacodynamic (PD) profiles to the reference product. The primary endpoints for these studies are the anti-Factor Xa (anti-Xa) and anti-Factor IIa (anti-IIa) activities, which are surrogate markers for the anticoagulant effect of enoxaparin.[4]

Numerous studies have demonstrated the bioequivalence of various biosimilar enoxaparin products with the reference product. These studies are typically conducted as single-dose, randomized, double-blind, two-period crossover studies in healthy volunteers.[4][5] The results consistently show that the 90% confidence intervals (CIs) for the ratio of the primary PD parameters (maximum activity [Amax] and area under the effect curve [AUECt]) for both anti-Xa and anti-IIa activities fall within the predefined bioequivalence margin of 80% to 125%.[1][4]

Key Pharmacodynamic Parameters: A Tabular Comparison

The following tables summarize the quantitative data from key comparative studies, demonstrating the bioequivalence of biosimilar enoxaparin with the reference product.

Table 1: Bioequivalence of Biosimilar Enoxaparin (Cloti-Xa™) vs. Reference Enoxaparin (Clexane®) [4]

Pharmacodynamic ParameterGeometric Least Square Mean Ratio (Test/Reference) %90% Confidence IntervalBioequivalence Margin
Anti-Xa Activity
Amax109.62105.50 - 113.9080% - 125%
AUECt107.96103.97 - 112.0880% - 125%
Anti-IIa Activity
Amax112.11106.56 - 117.9080% - 125%
AUECt115.82107.35 - 124.8680% - 125%

Table 2: Bioequivalence of another Biosimilar Enoxaparin vs. Reference Enoxaparin (Clexane®) [5]

Pharmacodynamic ParameterGeometric Least Square Mean Ratio (Test/Reference) %95% Confidence IntervalBioequivalence Margin
Anti-Xa Activity
Amax100.0894.6 - 105.980% - 125%
AUEC0–T103.8299.8 - 108.080% - 125%
Anti-IIa Activity
Amax100.8692.8 - 109.680% - 125%
AUEC0–T103.0195.8 - 110.780% - 125%

In addition to the primary endpoints, secondary PD parameters such as the ratio of anti-Xa to anti-IIa activity, tissue factor pathway inhibitor (TFPI) activity, and activated partial thromboplastin time (aPTT) are also assessed to provide supportive evidence of biosimilarity.[1][4] Studies have shown that these secondary parameters are also comparable between biosimilar and reference enoxaparin.[1]

Clinical trials in patient populations have further corroborated these findings, showing no significant differences in the prevention of postoperative subclinical thrombotic events, bleeding, heparin-induced thrombocytopenia, or mortality between biosimilar and originator enoxaparin.[6][7]

Experimental Protocols

The validation of biosimilar enoxaparin efficacy relies on a set of well-defined experimental protocols. Below are the methodologies for the key experiments cited in the comparative studies.

Pharmacodynamic Bioequivalence Study Design

A typical pharmacodynamic bioequivalence study for enoxaparin is a single-center, single-dose, randomized, double-blind, two-period, two-sequence, crossover study conducted in healthy adult human volunteers under fasting conditions.[4][5]

  • Subject Recruitment : Healthy male and non-pregnant female volunteers are enrolled after a comprehensive health screening.

  • Randomization and Blinding : Subjects are randomly assigned to one of two treatment sequences (e.g., Test product followed by Reference product, or vice-versa). Both the subjects and the investigators are blinded to the treatment administered.

  • Drug Administration : A single subcutaneous dose of the biosimilar or reference enoxaparin is administered.

  • Washout Period : A washout period of at least one week separates the two treatment periods to ensure complete elimination of the drug from the previous period.[4]

  • Blood Sampling : Blood samples are collected at predetermined time points before and up to 24 hours after drug administration to measure anti-Xa and anti-IIa activities, as well as other secondary PD parameters.[4]

Key Pharmacodynamic Assays

These assays quantify the inhibitory effect of the enoxaparin-antithrombin III complex on Factor Xa and Factor IIa.

  • Principle : The patient's plasma, containing enoxaparin, is incubated with a known amount of excess Factor Xa or Factor IIa. The enoxaparin in the plasma potentiates the inhibitory activity of antithrombin III, leading to the inactivation of a portion of the added Factor Xa or IIa. The remaining, uninhibited Factor Xa or IIa then cleaves a specific chromogenic substrate, releasing a colored compound (p-nitroaniline). The intensity of the color produced is inversely proportional to the concentration of enoxaparin in the plasma.[8][9]

  • Procedure Outline :

    • Platelet-poor plasma is prepared from the collected blood samples.

    • The plasma is incubated with antithrombin III and then with a known concentration of Factor Xa or Factor IIa.

    • A chromogenic substrate specific for either Factor Xa (e.g., S-2765) or Factor IIa (e.g., S-2238) is added.[4][10]

    • After a specified incubation time, the reaction is stopped, and the absorbance is measured at 405 nm.

    • The anti-Xa or anti-IIa activity is determined by comparing the absorbance to a standard curve prepared with known concentrations of enoxaparin.

The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways.

  • Principle : The aPTT test measures the time it takes for a clot to form after the addition of a reagent (containing a phospholipid and a contact activator) and calcium to the plasma. Enoxaparin prolongs the aPTT by inhibiting factors in these pathways.

  • Procedure Outline :

    • Platelet-poor plasma is incubated with an aPTT reagent.

    • Calcium chloride is then added to initiate the clotting cascade.

    • The time to clot formation is measured, typically using an automated coagulometer.[11]

This assay measures the activity of TFPI, an important endogenous anticoagulant that is released by enoxaparin.

  • Principle : The TFPI activity assay is based on the ability of TFPI in the plasma to inhibit the catalytic activity of the Tissue Factor/Factor VIIa complex in the presence of Factor Xa. The residual activity of the TF/FVIIa complex is then measured using a chromogenic substrate.[12]

  • Procedure Outline :

    • Plasma is incubated with reagents containing Tissue Factor, Factor VIIa, and Factor Xa, allowing for the formation of an inactive TF/FVIIa/TFPI/FXa complex.

    • Factor X and a chromogenic substrate are then added.

    • The residual TF/FVIIa activity cleaves Factor X to Factor Xa, which in turn cleaves the chromogenic substrate, releasing a colored product.

    • The color intensity is measured and is inversely related to the TFPI activity in the sample.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the anticoagulant signaling pathway of enoxaparin and a typical experimental workflow for a bioequivalence study.

cluster_0 Enoxaparin's Anticoagulant Signaling Pathway Enoxaparin Enoxaparin Enox_ATIII Enoxaparin-ATIII Complex Enoxaparin->Enox_ATIII Binds to ATIII Antithrombin III (ATIII) ATIII->Enox_ATIII FXa_inactive Inactive Factor Xa Enox_ATIII->FXa_inactive Inhibits (Major Effect) FIIa_inactive Inactive Factor IIa (Thrombin) Enox_ATIII->FIIa_inactive Inhibits (Minor Effect) FXa_active Active Factor Xa FXa_active->FXa_inactive FIIa_active Active Factor IIa (Thrombin) FIIa_active->FIIa_inactive Prothrombin Prothrombin Prothrombin->FIIa_active Activated by Factor Xa Fibrinogen Fibrinogen Fibrin Fibrin (Clot) Fibrinogen->Fibrin Converted by Factor IIa cluster_1 Experimental Workflow for Bioequivalence Study Start Healthy Volunteers Screening Screening & Informed Consent Start->Screening Randomization Randomization Screening->Randomization GroupA Sequence A: Test -> Reference Randomization->GroupA Group 1 GroupB Sequence B: Reference -> Test Randomization->GroupB Group 2 Dosing1A Period 1: Dose Test Product GroupA->Dosing1A Dosing1B Period 1: Dose Reference Product GroupB->Dosing1B Sampling1 Serial Blood Sampling Dosing1A->Sampling1 Dosing1B->Sampling1 Washout Washout Period Sampling1->Washout Dosing2A Period 2: Dose Reference Product Washout->Dosing2A Dosing2B Period 2: Dose Test Product Washout->Dosing2B Sampling2 Serial Blood Sampling Dosing2A->Sampling2 Dosing2B->Sampling2 Analysis Pharmacodynamic Analysis (Anti-Xa, Anti-IIa, etc.) Sampling2->Analysis StatAnalysis Statistical Analysis (90% CI for Ratio) Analysis->StatAnalysis Conclusion Conclusion on Bioequivalence StatAnalysis->Conclusion

References

A Comparative Analysis of Enoxaparin Sodium and Direct Oral Anticoagulants for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the performance, mechanisms, and experimental evaluation of Enoxaparin and Direct Oral Anticoagulants (DOACs), presenting key data and methodologies for scientific and research applications.

This guide provides a comprehensive comparative analysis of Enoxaparin sodium, a low-molecular-weight heparin (LMWH), and the class of direct oral anticoagulants (DOACs), including apixaban, rivaroxaban, edoxaban, and dabigatran. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering a detailed examination of their mechanisms of action, clinical efficacy, safety profiles, and the experimental protocols used for their assessment.

Introduction: The Evolving Landscape of Anticoagulation

For decades, parenteral heparins and oral vitamin K antagonists were the cornerstones of anticoagulant therapy. The advent of Enoxaparin sodium offered a more predictable pharmacokinetic profile compared to unfractionated heparin. More recently, the development of DOACs has revolutionized the field by providing orally administered agents with rapid onset of action and fixed-dosing regimens without the need for routine monitoring in most patients.[1] This guide delves into the scientific data that underpins the clinical use of these agents.

Mechanism of Action: Targeting the Coagulation Cascade

The anticoagulant effects of both Enoxaparin and DOACs are mediated through their interaction with key factors in the coagulation cascade.

Enoxaparin Sodium: Enoxaparin exerts its anticoagulant effect by binding to and potentiating the activity of antithrombin III (ATIII). This enhanced ATIII activity leads to the inhibition of coagulation factors, primarily Factor Xa and to a lesser extent, Factor IIa (thrombin).[2] The preferential inhibition of Factor Xa is a key characteristic of low-molecular-weight heparins.

Direct Oral Anticoagulants (DOACs): As their name suggests, DOACs directly inhibit specific coagulation factors. They can be broadly categorized into two groups:

  • Direct Factor Xa Inhibitors: Rivaroxaban, apixaban, and edoxaban bind directly and reversibly to the active site of Factor Xa, preventing it from converting prothrombin to thrombin.[3]

  • Direct Thrombin Inhibitors: Dabigatran directly and reversibly inhibits Factor IIa (thrombin), preventing the conversion of fibrinogen to fibrin.[3]

Below is a diagram illustrating the points of inhibition for Enoxaparin and DOACs within the coagulation cascade.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XI Factor XI XII->XI IX Factor IX XI->IX VIII Factor VIIIa IX->VIII X Factor X IX->X TF Tissue Factor VII Factor VII TF->VII VII->X V Factor Va X->V Prothrombin Prothrombin (II) X->Prothrombin Prothrombinase Complex Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Enoxaparin Enoxaparin (+ Antithrombin III) Enoxaparin->X Inhibits Enoxaparin->Thrombin Inhibits (lesser extent) DOAC_Xa Direct Xa Inhibitors (Rivaroxaban, Apixaban, Edoxaban) DOAC_Xa->X Directly Inhibits DOAC_IIa Direct Thrombin Inhibitor (Dabigatran) DOAC_IIa->Thrombin Directly Inhibits

Figure 1. Mechanism of action of Enoxaparin and DOACs on the coagulation cascade.

Comparative Efficacy and Safety: A Data-Driven Overview

The clinical performance of Enoxaparin and DOACs has been extensively evaluated in numerous clinical trials and meta-analyses across various indications, including the prevention and treatment of venous thromboembolism (VTE). The following tables summarize key comparative data.

Efficacy in Venous Thromboembolism (VTE) Prophylaxis and Treatment
ComparisonIndicationKey FindingOdds Ratio (95% CI)Reference
DOACs vs. Enoxaparin VTE Prevention (Asians, TKA)DOACs showed a significant benefit in overall VTE prevention.0.42 (0.24-0.74)[4]
Apixaban vs. Enoxaparin VTE Prophylaxis (Knee Replacement)Apixaban was superior to enoxaparin in reducing the primary outcome of VTE or all-cause death.Relative Risk: 0.62 (0.51-0.74)[5]
Rivaroxaban vs. Enoxaparin VTE Prevention (Knee Replacement)Rivaroxaban demonstrated superior efficacy in preventing VTE.49% Relative Risk Reduction[6]
DOACs vs. Enoxaparin VTE Prevention (Orthopedic Surgery)Factor Xa inhibitors generally showed greater efficacy than enoxaparin.0.35–0.75 (vs. both enoxaparin doses)[7][8]
Dabigatran vs. Enoxaparin VTE Prevention (Orthopedic Surgery)Dabigatran showed variable efficacy compared to enoxaparin depending on the enoxaparin dosing regimen.0.66–1.21 (vs. both enoxaparin doses)[7][8]
DOACs vs. LMWH Cancer-Associated ThrombosisDOACs were associated with a significantly reduced risk of VTE recurrence compared to LMWH.Relative Risk: 0.67 (0.55-0.81)[2]
Safety Profile: Bleeding Risk
ComparisonIndicationKey FindingOdds Ratio / Relative Risk (95% CI)Reference
DOACs vs. Enoxaparin VTE Prevention (Asians, TKA)No significant difference in major bleeding rates.OR for Major Bleeding: 3.17 (0.81-12.43) (nonsignificant advantage for enoxaparin)[4]
Apixaban vs. Enoxaparin VTE Prophylaxis (Knee Replacement)No significant difference in major or clinically relevant non-major bleeding.p=0.09[5]
Apixaban vs. Enoxaparin/Warfarin VTE Treatment (AMPLIFY Trial)Apixaban was associated with significantly less major bleeding.Relative Risk: 0.31 (0.17-0.55)[9]
Rivaroxaban vs. Enoxaparin VTE Prevention (Knee Replacement)Similar low rates of major bleeding.0.6% vs 0.5%[6]
Factor Xa Inhibitors vs. Enoxaparin VTE Prevention (Orthopedic Surgery)Generally less bleeding compared to the higher dose of enoxaparin.0.76–1.09 (vs. both enoxaparin doses)[7][8]
Dabigatran vs. Enoxaparin VTE Prevention (Orthopedic Surgery)Generally more bleeding compared to enoxaparin.1.10–1.38 (vs. both enoxaparin doses)[7][8]

Experimental Protocols for Key Coagulation Assays

Accurate assessment of anticoagulant activity is crucial in research and drug development. The following are detailed methodologies for key coagulation assays.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay evaluates the integrity of the intrinsic and common pathways of the coagulation cascade.

Principle: The time to clot formation is measured after the addition of a contact activator (e.g., silica, kaolin) and phospholipid to platelet-poor plasma, followed by recalcification.

Methodology:

  • Sample Preparation: Collect whole blood in a tube containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio). Centrifuge at 2500 x g for 15 minutes to obtain platelet-poor plasma (PPP).[10]

  • Reagent Preparation: Reconstitute aPTT reagent (containing a contact activator and phospholipid) and calcium chloride (0.025 M) solution according to the manufacturer's instructions.

  • Assay Procedure (Manual Method):

    • Pipette 50 µL of PPP into a test tube.[10]

    • Add 50 µL of pre-warmed aPTT reagent.[10]

    • Incubate the mixture for 3-5 minutes at 37°C.[10]

    • Add 50 µL of pre-warmed calcium chloride solution and simultaneously start a stopwatch.[1]

    • Tilt the tube and observe for clot formation. Stop the timer as soon as a fibrin clot is visible.

  • Automated Method: Follow the specific instructions for the automated coagulometer being used. The instrument will automatically dispense reagents and detect clot formation.

aPTT_Workflow start Start: Platelet-Poor Plasma (PPP) add_reagent Add aPTT Reagent (Activator + Phospholipid) start->add_reagent incubate Incubate at 37°C add_reagent->incubate add_calcium Add Calcium Chloride (CaCl2) incubate->add_calcium measure_time Measure Time to Clot Formation add_calcium->measure_time end End: aPTT in seconds measure_time->end

Figure 2. Experimental workflow for the aPTT assay.

Prothrombin Time (PT) Assay

The PT assay assesses the extrinsic and common pathways of the coagulation cascade.

Principle: The time to clot formation is measured after the addition of thromboplastin (a source of tissue factor and phospholipid) and calcium to platelet-poor plasma.

Methodology:

  • Sample Preparation: Prepare PPP as described for the aPTT assay.[11]

  • Reagent Preparation: Reconstitute the PT reagent (thromboplastin) according to the manufacturer's instructions.

  • Assay Procedure (Manual Method):

    • Pipette 100 µL of PPP into a test tube and incubate at 37°C for 1-2 minutes.

    • Add 200 µL of pre-warmed PT reagent and simultaneously start a stopwatch.

    • Observe for clot formation. Stop the timer as soon as a fibrin clot is visible.

  • Automated Method: Utilize an automated coagulometer according to the manufacturer's protocol for automated PT testing.

PT_Workflow start Start: Platelet-Poor Plasma (PPP) incubate Incubate at 37°C start->incubate add_reagent Add PT Reagent (Thromboplastin + Calcium) incubate->add_reagent measure_time Measure Time to Clot Formation add_reagent->measure_time end End: PT in seconds measure_time->end

Figure 3. Experimental workflow for the PT assay.

Chromogenic Anti-Factor Xa Assay

This assay is used to measure the activity of Factor Xa inhibitors, including Enoxaparin and direct Factor Xa inhibitor DOACs.

Principle: A known amount of Factor Xa is added to plasma containing the anticoagulant. The residual Factor Xa activity is then measured by its ability to cleave a chromogenic substrate, releasing a colored compound that is quantified spectrophotometrically. The amount of color produced is inversely proportional to the concentration of the anti-Xa anticoagulant in the sample.[12]

Methodology:

  • Sample Preparation: Prepare PPP as for other coagulation assays.

  • Reagent Preparation: Reconstitute Factor Xa, antithrombin (for heparin assays), and the chromogenic substrate according to the assay kit manufacturer's instructions.[12][13] Prepare a standard curve using calibrators of known anticoagulant concentration.

  • Assay Procedure (General Steps for Automated Systems):

    • The analyzer pipettes the patient plasma, a reagent containing antithrombin (for heparin assays), and a reagent with a known excess of Factor Xa into a cuvette.

    • The mixture is incubated to allow the anticoagulant in the plasma to inhibit Factor Xa.

    • The chromogenic substrate is added.

    • The analyzer measures the rate of color change (kinetic method) or the final color intensity (endpoint method) at a specific wavelength (typically 405 nm).

    • The anticoagulant concentration in the patient sample is determined by comparing its result to the standard curve.

AntiXa_Workflow start Start: Platelet-Poor Plasma (PPP) add_reagents Add Excess Factor Xa and Antithrombin (for Heparin) start->add_reagents incubation Incubate to allow Factor Xa Inhibition add_reagents->incubation add_substrate Add Chromogenic Substrate incubation->add_substrate measure_absorbance Measure Absorbance at 405 nm add_substrate->measure_absorbance calculate_concentration Calculate Anticoagulant Concentration from Standard Curve measure_absorbance->calculate_concentration end End: Anti-Xa Activity (IU/mL or ng/mL) calculate_concentration->end Logical_Comparison Enoxaparin_Node Mechanism: Potentiates Antithrombin III Route: Subcutaneous Monitoring: Anti-Xa in specific populations Reversal: Protamine Sulfate (partial) Onset: Slower than DOACs Pharmacokinetics: Less predictable than DOACs Comparison Key Considerations DOACs_Node Mechanism: Direct inhibition of Factor Xa or IIa Route: Oral Monitoring: Generally not required Reversal: Specific reversal agents available Onset: Rapid Pharmacokinetics: Predictable Efficacy Efficacy: Often non-inferior or superior to Enoxaparin Comparison->Efficacy Safety Safety: Variable bleeding risk, some with lower risk than Enoxaparin/Warfarin Comparison->Safety Convenience Convenience: Oral administration is a major advantage Comparison->Convenience Cost Cost: May be a factor in drug development and clinical trial design Comparison->Cost

References

A Comparative Guide to Enoxaparin Sodium Quantification: A Cross-Validation of Analytical Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of two predominant analytical methods for the quantification of Enoxaparin sodium: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and the Chromogenic Anti-Factor Xa (Anti-Xa) Assay. Enoxaparin sodium, a low molecular weight heparin (LMWH), is a critical anticoagulant medication for the prevention and treatment of thromboembolic disorders.[1][2] Accurate and precise quantification is paramount for ensuring its quality, safety, and efficacy. This document outlines the experimental protocols and presents comparative performance data to aid researchers and quality control professionals in selecting the most appropriate method for their needs.

Methodological Comparison at a Glance

The selection of an analytical method for Enoxaparin sodium quantification is contingent on the specific requirements of the analysis, such as the need for stability indication, the nature of the sample matrix, and the desired analytical endpoint (i.e., direct mass measurement versus biological activity).

ParameterRP-HPLCChromogenic Anti-Xa Assay
Principle Separation based on polarity and quantification by UV or RI detection.Measurement of the inhibition of Factor Xa by the Enoxaparin-Antithrombin III complex.
Measures Direct quantification of Enoxaparin sodium concentration.Biological activity (potency) of Enoxaparin sodium.
Specificity High; can separate Enoxaparin from degradation products.[3]High for Anti-Xa activity; may be susceptible to interference from other anticoagulants.[4][5]
Linearity Range 5-150 µg/mL[2][3][6]0.054–0.192 IU/mL[7]
Accuracy (% Recovery) 97.05% - 100.35%[1][6]98.0% - 102.0%[7][8]
Precision (%RSD) < 2.0%[2][6]< 2.0%[7][8]
Limit of Detection (LOD) 0.179 - 98 µg/mL[2][9]Not consistently reported in provided abstracts.
Limit of Quantitation (LOQ) 0.545 - 298 µg/mL[2][9]Not consistently reported in provided abstracts.
Primary Application Quality control, stability studies, formulation analysis.[1][10]Potency determination, clinical monitoring, biosimilarity studies.[7][11]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the cross-validation of Enoxaparin sodium quantification methods.

Enoxaparin Quantification Workflow cluster_SamplePrep Sample Preparation cluster_Methods Analytical Methods cluster_HPLC RP-HPLC Method cluster_Chromogenic Chromogenic Anti-Xa Assay cluster_Analysis Data Analysis & Comparison Start Enoxaparin Sodium Sample StandardPrep Prepare Standard Solutions Start->StandardPrep SamplePrep Prepare Sample Solutions Start->SamplePrep HPLC_System HPLC System Setup StandardPrep->HPLC_System Assay_Setup Assay Plate Preparation StandardPrep->Assay_Setup SamplePrep->HPLC_System SamplePrep->Assay_Setup HPLC_Analysis Chromatographic Separation & Detection HPLC_System->HPLC_Analysis HPLC_Data Data Acquisition & Peak Integration HPLC_Analysis->HPLC_Data Quantification Quantification of Concentration/Activity HPLC_Data->Quantification Incubation Incubation with AT-III & Factor Xa Assay_Setup->Incubation Substrate_Reaction Addition of Chromogenic Substrate Incubation->Substrate_Reaction Absorbance_Read Measure Absorbance at 405 nm Substrate_Reaction->Absorbance_Read Absorbance_Read->Quantification Validation Method Validation (Linearity, Accuracy, Precision) Quantification->Validation Comparison Comparative Analysis of Results Validation->Comparison

Caption: Workflow for comparing RP-HPLC and Chromogenic Anti-Xa assays for Enoxaparin quantification.

Detailed Experimental Protocols

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is stability-indicating and allows for the separation of Enoxaparin sodium from its degradation products.[3]

Instrumentation and Conditions:

  • HPLC System: Waters 1525 with a gradient pump and a Waters 2414 refractive index (RI) detector.[1]

  • Column: USP-L8 (250 mm × 4.6 mm, 10 µm particle size).[1]

  • Mobile Phase: A mixture of methanol and ultrapure water in a ratio of 7:93 (v/v).[1] The mobile phase should be filtered through a 0.45 µm filter.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 20 µL.[1]

  • Detector Wavelength: 230 nm (UV) or Refractive Index (RI).[1][3]

Preparation of Solutions:

  • Standard Solution: Accurately weigh 100 mg of Enoxaparin sodium reference standard and dissolve it in a 20 mL volumetric flask with water.[10] Sonicate to ensure complete dissolution and make up the volume with water.[10] Further dilutions can be made to achieve the desired concentrations for the calibration curve.[10]

  • Sample Solution: For an injectable formulation, transfer 1 mL of the injection (equivalent to 100 mg of Enoxaparin sodium) into a 20 mL volumetric flask and dilute with water.[1]

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions in increasing concentrations to generate a calibration curve.

  • Inject the sample solution.

  • The peak corresponding to Enoxaparin sodium is identified based on its retention time compared to the standard.[1] The area under the peak is used for quantification.[2]

Chromogenic Anti-Factor Xa (Anti-Xa) Assay

This is a functional assay that measures the biological activity of Enoxaparin sodium.

Instrumentation and Reagents:

  • Spectrophotometer: Capable of measuring absorbance at 405 nm.[8]

  • Incubator: Set to 37°C.[8]

  • Reagents: Antithrombin III (AT-III) solution, human thrombin solution (for Anti-IIa) or Factor Xa solution, and a chromogenic substrate solution.[8] A 30% acetic acid solution is required to stop the reaction.[8]

Preparation of Solutions:

  • Standard Solutions: Prepare a series of dilutions of an Enoxaparin sodium reference standard with known potency (in IU/mL) in a suitable buffer (e.g., pH 7.4 buffer).[8]

  • Sample Solutions: Dilute the Enoxaparin sodium samples to fall within the linear range of the standard curve.[8]

Procedure:

  • In a microcentrifuge tube or microplate well, add 50 µL of the test solution (standard or sample) and 50 µL of antithrombin III solution.[8]

  • Incubate the mixture at 37°C for 1 minute.[8]

  • Add 100 µL of Factor Xa solution and incubate again at 37°C for 1 minute.[8]

  • Add 250 µL of the chromogenic substrate solution and incubate for 4 minutes at 37°C.[8]

  • Stop the enzymatic reaction by adding 375 µL of 30% acetic acid solution.[8]

  • Measure the absorbance of the resulting solution at 405 nm.[8] The absorbance is inversely proportional to the Anti-Xa activity of Enoxaparin. A standard curve is constructed by plotting the absorbance versus the concentration of the standards, and the potency of the sample is determined from this curve.

Concluding Remarks

Both RP-HPLC and the Chromogenic Anti-Xa Assay are robust and reliable methods for the quantification of Enoxaparin sodium, each with its distinct advantages. The RP-HPLC method offers direct quantification of the active pharmaceutical ingredient and is well-suited for quality control and stability testing.[1][10] The Chromogenic Anti-Xa Assay, on the other hand, provides a measure of the biological potency, which is crucial for clinical efficacy and biosimilarity assessments.[7][11] The choice between these methods should be guided by the specific analytical needs and regulatory requirements. A thorough cross-validation as outlined in this guide is essential for ensuring the accuracy and consistency of Enoxaparin sodium quantification.

References

In Vivo Validation of Enoxaparin Sodium's Antithrombotic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo antithrombotic performance of Enoxaparin sodium against other common anticoagulants. The information presented is supported by experimental data from various preclinical and clinical studies, offering valuable insights for researchers and professionals in drug development.

Executive Summary

Enoxaparin sodium, a low molecular weight heparin (LMWH), exerts its antithrombotic effect primarily by inhibiting Factor Xa, a critical enzyme in the coagulation cascade.[1][2][3] In vivo studies consistently demonstrate its efficacy in preventing and treating thrombosis in various animal models and clinical settings. This guide compares Enoxaparin's performance with unfractionated heparin (UFH), other LMWHs such as Dalteparin and Tinzaparin, and direct oral anticoagulants (DOACs) like Rivaroxaban and Apixaban.

Comparative Antithrombotic Efficacy

The following tables summarize quantitative data from head-to-head in vivo studies, providing a comparative overview of Enoxaparin's antithrombotic effects.

Table 1: Enoxaparin vs. Unfractionated Heparin (UFH)

Experimental Model Species Key Outcomes Enoxaparin UFH Reference
Venous Thromboembolism (VTE) Prophylaxis in ICUHumanDeep Vein Thrombosis (DVT) RateSimilar to UFHSimilar to Enoxaparin[4]
VTE Prophylaxis in ICUHumanPulmonary Embolism (PE) RateSimilar to UFHSimilar to Enoxaparin[4]
Acute Coronary SyndromesHumanMyocardial Infarction (MI) Risk Reduction12% reduction-[5]
VTE Prophylaxis after CraniotomyHumanPostoperative DVT Rate22%20.6% (p=0.86)[6]
VTE Prophylaxis after CraniotomyHumanPostoperative PE Rate9.7%8.9% (p=0.86)[6]

Table 2: Enoxaparin vs. Other Low Molecular Weight Heparins (LMWHs)

Comparator Experimental Model Species Key Outcomes Enoxaparin Comparator Reference
DalteparinDeep Vein ThrombosisDogThrombus Propagation (gamma emissions)171+/-6% of control168+/-36% of control[7]
DalteparinVTE Prophylaxis in TraumaHumanOverall VTE Rate5.1%4.5% (p=0.85)[8]
TinzaparinNon-ST-Elevation Acute Coronary SyndromesHumanComposite Endpoint (death, MI, recurrent angina) at 7 days12.3%21.1% (p=0.015)[9]

Table 3: Enoxaparin vs. Direct Oral Anticoagulants (DOACs)

Comparator Experimental Model Species Key Outcomes Enoxaparin Comparator Reference
RivaroxabanDVT Prophylaxis in ArthroplastyHumanDVT or PE OccurrenceNo eventsNo events[10][11]
ApixabanVTE Treatment (AMPLIFY Trial)HumanRecurrent VTE or VTE-related death2.7%2.3% (non-inferior)[12]
ApixabanVTE Treatment (AMPLIFY Trial)HumanMajor Bleeding1.8%0.6% (significantly lower)[12]
ApixabanVTE Prophylaxis in Medically Ill PatientsHuman30-day VTE composite outcome3.06%2.71% (not superior)[13]

Table 4: Comparison of Different Enoxaparin Dosing Regimens

Regimen 1 Regimen 2 Patient Population Key Outcomes Regimen 1 Result Regimen 2 Result Reference
40 mg once daily30 mg twice dailySurgical PatientsDVT Incidence2.9%25% (significantly higher)[14]
40 mg once daily30 mg twice dailyHigh-Risk Trauma PatientsOverall VTE Rate2.9%1.1% (not statistically significant)[5]
40 mg once daily40 mg twice dailyPlastic Surgery Patients90-day Acute VTE5.3%0% (p=0.012)[15]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams are provided in DOT language for use with Graphviz.

Coagulation Cascade and Enoxaparin's Mechanism of Action

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway cluster_enoxaparin Enoxaparin Action XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa X X TF Tissue Factor VII VII VIIa VIIa VII->VIIa TF Xa Xa X->Xa X->Xa IXa, VIIIa or VIIa, TF Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa, Va Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Cross-linked Fibrin Cross-linked Fibrin Fibrin->Cross-linked Fibrin XIIIa Enoxaparin Enoxaparin ATIII Antithrombin III Enoxaparin->ATIII Binds to & potentiates ATIII->Xa Inhibits ATIII->Thrombin Inhibits (lesser extent)

Caption: Mechanism of Enoxaparin on the Coagulation Cascade.

Experimental Workflow: Ferric Chloride-Induced Carotid Artery Thrombosis Model

Ferric_Chloride_Workflow start Start anesthesia Anesthetize Mouse start->anesthesia expose_carotid Expose Carotid Artery anesthesia->expose_carotid baseline_flow Measure Baseline Blood Flow expose_carotid->baseline_flow apply_fecl3 Apply FeCl3-soaked Filter Paper baseline_flow->apply_fecl3 monitor_flow Monitor Blood Flow for Occlusion apply_fecl3->monitor_flow thrombus_analysis Excise Artery for Thrombus Analysis monitor_flow->thrombus_analysis end End thrombus_analysis->end

References

Comparative Proteomics of Enoxaparin-Treated Endothelial Cells: A Fictionalized Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the proteomic profile of human umbilical vein endothelial cells (HUVECs) following treatment with Enoxaparin, a low molecular weight heparin. The data presented here is a synthesized representation based on published literature on the effects of enoxaparin and similar compounds on endothelial cell biology. This document is intended for researchers, scientists, and drug development professionals interested in the vascular effects of enoxaparin.

Introduction

Enoxaparin is a widely used anticoagulant that has been shown to have pleiotropic effects on the vascular endothelium beyond its antithrombotic properties. These effects include modulation of inflammation, cell adhesion, and signaling pathways.[1][2] Understanding the global changes in protein expression in endothelial cells treated with enoxaparin can provide valuable insights into its mechanisms of action and potential therapeutic applications. This guide summarizes the expected proteomic changes and provides detailed experimental protocols for such an investigation.

Quantitative Proteomic Data

The following table summarizes hypothetical quantitative proteomic data from a comparative study of HUVECs treated with enoxaparin (100 IU/mL for 24 hours) versus untreated control cells. The data reflects expected changes based on the known anti-inflammatory and signaling-modulatory effects of enoxaparin.

ProteinGeneCellular LocationFunctionFold Change (Enoxaparin/Control)
Down-regulated Proteins
Intercellular Adhesion Molecule 1ICAM1Cell MembraneCell adhesion, leukocyte transmigration-1.8
P-selectinSELPCell MembraneCell adhesion, inflammation-2.1
Interleukin-1 betaIL1BSecretedPro-inflammatory cytokine-2.5
Caspase-1CASP1CytoplasmInflammasome component, apoptosis-1.6
Mitogen-activated protein kinase 1MAPK1Cytoplasm, NucleusSignal transduction, cell proliferation-1.4
AKT Serine/Threonine Kinase 1AKT1Cytoplasm, NucleusSignal transduction, cell survival-1.3
Up-regulated Proteins
Endothelial Nitric Oxide SynthaseNOS3Cytoplasm, Cell MembraneNitric oxide production, vasodilation+1.5
Placental Growth FactorPGFSecretedAngiogenesis, endothelial cell growth+1.7
Tissue Factor Pathway InhibitorTFPISecretedAnticoagulation+2.0

Experimental Protocols

A detailed methodology for a comparative proteomic analysis of enoxaparin-treated endothelial cells is provided below.

Endothelial Cell Culture and Treatment
  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used model for studying endothelial function.[3]

  • Culture Conditions: HUVECs are cultured in Endothelial Cell Growth Medium (EGM-2) supplemented with growth factors and 5% fetal bovine serum (FBS) at 37°C in a humidified atmosphere of 5% CO2.

  • Enoxaparin Treatment: Passage 3-5 HUVECs are seeded in T-75 flasks and grown to 80-90% confluency. The cells are then treated with enoxaparin sodium (e.g., 100 IU/mL) in EGM-2 with 2% FBS for 24 hours. Control cells receive the vehicle (EGM-2 with 2% FBS) only.

Protein Extraction and Quantification
  • Cell Lysis: After treatment, cells are washed twice with ice-cold phosphate-buffered saline (PBS). Total cellular proteins are extracted using a lysis buffer (e.g., RIPA buffer) containing a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA or Bradford protein assay to ensure equal loading for subsequent analyses.[4]

Sample Preparation for Mass Spectrometry
  • Protein Digestion: An equal amount of protein from each sample (e.g., 100 µg) is reduced with dithiothreitol (DTT), alkylated with iodoacetamide, and then digested overnight at 37°C with sequencing-grade trypsin.

  • Peptide Cleanup: The resulting peptide mixtures are desalted and concentrated using C18 solid-phase extraction columns.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • LC Separation: The digested peptides are separated by reverse-phase liquid chromatography using a nano-flow HPLC system.

  • Mass Spectrometry: The eluted peptides are analyzed using a high-resolution mass spectrometer (e.g., Orbitrap). The mass spectrometer is operated in a data-dependent acquisition mode to acquire both MS and MS/MS spectra.

Data Analysis
  • Protein Identification and Quantification: The raw MS data is processed using a proteomic software suite (e.g., MaxQuant, Proteome Discoverer). The MS/MS spectra are searched against a human protein database (e.g., UniProt) to identify peptides and proteins. Label-free quantification is used to determine the relative abundance of proteins between the enoxaparin-treated and control groups.

  • Bioinformatic Analysis: Differentially expressed proteins are identified based on a fold-change threshold (e.g., >1.5 or <0.67) and a p-value < 0.05. Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) are performed to identify the biological processes and signaling pathways affected by enoxaparin treatment.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate key signaling pathways modulated by enoxaparin and the experimental workflow for the proteomic analysis.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis HUVEC_culture HUVEC Culture Enoxaparin_treatment Enoxaparin Treatment HUVEC_culture->Enoxaparin_treatment Control Control Treatment HUVEC_culture->Control Protein_extraction Protein Extraction Enoxaparin_treatment->Protein_extraction Control->Protein_extraction Protein_quantification Protein Quantification Protein_extraction->Protein_quantification Protein_digestion Protein Digestion Protein_quantification->Protein_digestion Peptide_cleanup Peptide Cleanup Protein_digestion->Peptide_cleanup LC_MSMS LC-MS/MS Peptide_cleanup->LC_MSMS Data_analysis Data Analysis LC_MSMS->Data_analysis

Caption: Experimental workflow for comparative proteomics.

mapk_pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun) ERK->Transcription_Factors Enoxaparin Enoxaparin Enoxaparin->MEK Enoxaparin->ERK

Caption: Enoxaparin's effect on the MAPK/ERK pathway.

pi3k_akt_pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Cell_Survival Cell Survival & Apoptosis Inhibition Akt->Cell_Survival Enoxaparin Enoxaparin Enoxaparin->PI3K Enoxaparin->Akt

Caption: Enoxaparin's effect on the PI3K/Akt pathway.

Discussion

The proteomic data, though hypothetical, aligns with published findings on the effects of enoxaparin on endothelial cells. The down-regulation of adhesion molecules like ICAM-1 and P-selectin, along with the pro-inflammatory cytokine IL-1β and its processing enzyme caspase-1, is consistent with the known anti-inflammatory properties of enoxaparin.[1][2] Furthermore, the observed decrease in key signaling proteins such as ERK (MAPK1) and Akt is supported by studies demonstrating that enoxaparin can inhibit the MAPK/ERK and PI3K/Akt signaling pathways.[5]

Conversely, the up-regulation of eNOS suggests a potential mechanism for improved endothelial function through increased nitric oxide bioavailability. The increase in secreted proteins like PGF and TFPI may reflect the complex role of enoxaparin in modulating angiogenesis and maintaining an anticoagulant surface on the endothelium.[6]

Conclusion

Comparative proteomic analysis is a powerful tool for elucidating the molecular mechanisms underlying the effects of drugs like enoxaparin on endothelial cells. The presented data and protocols provide a framework for investigating these effects, highlighting enoxaparin's potential to modulate key cellular processes such as inflammation, cell signaling, and vascular homeostasis. Further research in this area will continue to uncover the multifaceted roles of enoxaparin in vascular biology and its therapeutic implications.

References

A Comparative Guide to Biomarkers for Enoxaparin Sodium Efficacy Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of biomarkers used to validate the efficacy of Enoxaparin sodium and its alternatives. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate anticoagulant and monitoring strategy for their specific needs. The information presented is supported by experimental data and detailed methodologies.

Introduction to Anticoagulant Monitoring

Enoxaparin, a low molecular weight heparin (LMWH), and Direct Oral Anticoagulants (DOACs) are pivotal in the prevention and treatment of thromboembolic events.[1][2] While these anticoagulants have predictable pharmacokinetic profiles, monitoring their efficacy is crucial in certain clinical situations to ensure optimal therapeutic outcomes and minimize risks of bleeding or thrombosis.[3][4] This guide focuses on the primary biomarkers and assays used to measure the anticoagulant effect of Enoxaparin and compares them with those used for its common alternatives, such as the DOACs rivaroxaban and apixaban.

Mechanism of Action: Enoxaparin vs. Direct Oral Anticoagulants

The primary mechanism of action for Enoxaparin involves potentiating the activity of antithrombin III, which in turn inhibits coagulation factors, primarily Factor Xa and to a lesser extent, thrombin (Factor IIa).[5][6][7] This indirect inhibition disrupts the coagulation cascade, preventing the formation of fibrin clots.[5]

In contrast, DOACs like rivaroxaban and apixaban are direct Factor Xa inhibitors.[8][9] They bind directly to the active site of Factor Xa, inhibiting its activity without the need for a cofactor like antithrombin.[8][9] This direct and selective inhibition offers a more targeted approach to anticoagulation. Dabigatran, another DOAC, is a direct thrombin inhibitor, acting on Factor IIa.[10][11]

Comparative Analysis of Efficacy Biomarkers

The gold standard for monitoring Enoxaparin therapy is the anti-Factor Xa (anti-Xa) assay.[12] This chromogenic assay measures the plasma concentration of Enoxaparin by quantifying its inhibitory effect on Factor Xa. While DOACs generally do not require routine monitoring due to their predictable pharmacokinetics, anti-Xa assays, calibrated specifically for each drug, can be used in specific clinical scenarios to measure their concentration and anticoagulant effect.[4][13]

The following tables summarize quantitative data for the primary efficacy biomarkers of Enoxaparin and its alternatives.

Anticoagulant Primary Biomarker Assay Type Therapeutic Range (Peak) Time to Peak Level Primary Use of Monitoring
Enoxaparin Anti-Factor Xa ActivityChromogenic0.6-1.0 IU/mL (once daily) 0.5-1.2 IU/mL (twice daily)[14]3-5 hours post-injection[14]Patients with renal impairment, obesity, pregnancy, or unexpected clinical events.[12]
Rivaroxaban Anti-Factor Xa Activity (Rivaroxaban-calibrated)ChromogenicNot well-established for routine monitoring.[15]2-4 hours post-ingestion[16]Cases of overdose, bleeding, urgent procedures, or suspected non-adherence.[4]
Apixaban Anti-Factor Xa Activity (Apixaban-calibrated)ChromogenicNot well-established for routine monitoring.[17]3-4 hours post-ingestion[18]Cases of overdose, bleeding, urgent procedures, or suspected non-adherence.[4]
Dabigatran Diluted Thrombin Time (dTT) / Ecarin Clotting Time (ECT)Clotting / ChromogenicNot well-established for routine monitoring.1.5-3 hours post-ingestion[13]Cases of overdose, bleeding, urgent procedures, or suspected non-adherence.[13]

Table 1: Comparison of Primary Efficacy Biomarkers for Enoxaparin and Alternatives.

Parameter Enoxaparin (Anti-Xa Assay) Rivaroxaban (Anti-Xa Assay) Apixaban (Anti-Xa Assay) Dabigatran (dTT/ECT)
Correlation with Drug Concentration HighHigh[19]HighHigh[20]
Inter-laboratory Variability ModerateLow to ModerateLow to ModerateModerate
Interference from other Anticoagulants Yes[5]Yes[15]Yes[17]Minimal (for dTT)
Availability Widely availableBecoming more availableBecoming more availableLess commonly available

Table 2: Performance Characteristics of Biomarker Assays.

Experimental Protocols

Detailed methodologies for the key biomarker assays are provided below to facilitate their implementation and interpretation in a research setting.

Anti-Factor Xa (Anti-Xa) Chromogenic Assay Protocol (for Enoxaparin, Rivaroxaban, or Apixaban)

1. Principle: This assay measures the anticoagulant's activity by quantifying the inhibition of a known amount of Factor Xa. The residual Factor Xa activity is inversely proportional to the concentration of the anticoagulant in the sample.

2. Materials:

  • Citrated platelet-poor plasma (PPP) from the patient.
  • Factor Xa reagent.
  • Chromogenic substrate specific for Factor Xa.
  • Assay-specific calibrators and controls (for Enoxaparin, Rivaroxaban, or Apixaban).
  • Microplate reader or automated coagulation analyzer.

3. Sample Preparation:

  • Collect whole blood in a 3.2% sodium citrate tube.
  • Centrifuge at 1500 x g for 15 minutes to obtain PPP.
  • Carefully separate the plasma from the cellular components.

4. Assay Procedure:

  • Pre-warm the reagents and plasma sample to 37°C.
  • Add a specific volume of patient plasma to a reaction cuvette.
  • Add a known excess of Factor Xa to the plasma. The anticoagulant in the plasma will form a complex with antithrombin (for Enoxaparin) or directly inhibit (for Rivaroxaban/Apixaban) the Factor Xa.
  • Incubate for a defined period to allow for the inhibition of Factor Xa.
  • Add the chromogenic substrate. The residual, uninhibited Factor Xa will cleave the substrate, releasing a colored compound.
  • Measure the rate of color development spectrophotometrically.
  • The concentration of the anticoagulant is determined by comparing the result to a standard curve generated using calibrators with known concentrations of the specific anticoagulant.

Diluted Thrombin Time (dTT) Assay Protocol (for Dabigatran)

1. Principle: The dTT measures the time it takes for a fibrin clot to form in a plasma sample after the addition of a standardized, low concentration of thrombin. The presence of a direct thrombin inhibitor like dabigatran prolongs this clotting time in a concentration-dependent manner.

2. Materials:

  • Citrated platelet-poor plasma (PPP) from the patient.
  • Dilute thrombin reagent.
  • Dabigatran calibrators and controls.
  • Automated coagulation analyzer.

3. Sample Preparation:

  • Follow the same procedure as for the anti-Xa assay to obtain PPP.

4. Assay Procedure:

  • Pre-warm the plasma sample and thrombin reagent to 37°C.
  • Add a specific volume of patient plasma to a reaction cuvette.
  • Add the dilute thrombin reagent to initiate clotting.
  • The coagulation analyzer measures the time to fibrin clot formation.
  • The dabigatran concentration is determined by comparing the clotting time to a standard curve generated with dabigatran calibrators.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by these anticoagulants and a typical experimental workflow for their efficacy validation.

G cluster_0 Coagulation Cascade cluster_1 Enoxaparin Action cluster_2 DOAC (Rivaroxaban/Apixaban) Action Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Clot Fibrin Clot Fibrinogen->Fibrin Clot Thrombin Factor Xa Factor Xa Enoxaparin Enoxaparin Antithrombin III Antithrombin III Enoxaparin->Antithrombin III activates Antithrombin III->Factor Xa inhibits Rivaroxaban/Apixaban Rivaroxaban/Apixaban Rivaroxaban/Apixaban->Factor Xa directly inhibits

Caption: Mechanism of action for Enoxaparin and Direct Oral Anticoagulants (DOACs).

G Blood Sample Collection Blood Sample Collection Plasma Separation (Centrifugation) Plasma Separation (Centrifugation) Blood Sample Collection->Plasma Separation (Centrifugation) Biomarker Assay Biomarker Assay Plasma Separation (Centrifugation)->Biomarker Assay Data Analysis & Interpretation Data Analysis & Interpretation Biomarker Assay->Data Analysis & Interpretation Therapeutic Decision Therapeutic Decision Data Analysis & Interpretation->Therapeutic Decision

Caption: Experimental workflow for anticoagulant efficacy validation.

References

A Comparative Analysis of the Anti-inflammatory Properties of Heparins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of various heparins, including Unfractionated Heparin (UFH), Low Molecular Weight Heparins (LMWHs), and their derivatives. The information is supported by experimental data to aid in research and development decisions.

Executive Summary

Heparin, a widely used anticoagulant, and its derivatives possess significant anti-inflammatory properties independent of their effects on coagulation. These properties stem from their ability to interact with a variety of molecules involved in the inflammatory cascade, including cytokines, chemokines, and cell adhesion molecules. This guide summarizes the comparative anti-inflammatory effects of different heparins, presents key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.

While both Unfractionated Heparin (UFH) and Low Molecular Weight Heparins (LMWHs) exhibit anti-inflammatory activities, there are notable differences in their potency and mechanisms of action. Generally, UFH appears to be a more potent anti-inflammatory agent in certain contexts, particularly in inhibiting leukocyte adhesion, though LMWHs also demonstrate significant effects on cytokine modulation.[1] Non-anticoagulant heparin derivatives are being developed to harness these anti-inflammatory benefits while minimizing bleeding risks.

Data Presentation: Comparative Anti-inflammatory Effects

The following tables summarize the quantitative data on the anti-inflammatory effects of different heparins. Direct comparative studies with uniform methodologies are limited; therefore, data should be interpreted within the context of the specific experimental conditions cited.

Table 1: Comparative Effects of Heparins on Pro-inflammatory Cytokine Levels

Heparin TypeTarget CytokineCell/Model SystemConcentration/DoseObserved EffectReference
UFHTNF-α, IL-6, IL-1β, IL-8LPS-stimulated human monocytes1 and 10 µ g/million cellsSignificant attenuation of cytokine production[2]
LMWHTNF-α, IL-6, IL-1β, IL-8LPS-stimulated human monocytes1 and 10 µ g/million cellsSignificant attenuation of cytokine production (equivalent to UFH at these doses)[2]
LMWH (prophylactic)IL-6Critically ill COVID-19 patientsProphylactic doseAssociated with significantly lower maximum IL-6 levels compared to UFH[3]
LMWH (therapeutic)IL-6Critically ill COVID-19 patientsTherapeutic doseNo statistically significant difference in maximum IL-6 levels compared to UFH[3]

Table 2: Comparative Effects of Heparins on Cell Adhesion Molecules

Heparin TypeTarget Adhesion MoleculeAssayIC50 / Effective ConcentrationKey FindingsReference
UFHP-selectin, L-selectinNeutrophil adhesion to activated endothelial cellsTherapeutically relevant concentrationsEffective inhibitor[1]
LMWH (Enoxaparin, Dalteparin)P-selectin, L-selectinNeutrophil adhesion to activated endothelial cells-Potency reduced 100-fold compared to UFH[1]
Tinzaparin---Has a higher anti-IIa activity, closer to UFH, which may influence its interaction with inflammatory mediators.[4]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are synthesized protocols for assessing the anti-inflammatory properties of heparins.

In Vitro Cytokine Inhibition Assay

Objective: To quantify the inhibitory effect of different heparins on the production of pro-inflammatory cytokines by immune cells.

Methodology:

  • Cell Culture: Human monocytic cell lines (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

  • Cell Stimulation: Cells are seeded in 96-well plates and pre-treated with various concentrations of UFH, LMWHs (e.g., enoxaparin, dalteparin), or non-anticoagulant heparin derivatives for 15-30 minutes.

  • Inflammatory Challenge: Inflammation is induced by adding Lipopolysaccharide (LPS) at a final concentration of 1 ng/mL to each well.

  • Incubation: The plates are incubated for 6-24 hours at 37°C in a 5% CO2 incubator.

  • Cytokine Measurement: Supernatants are collected, and the concentrations of TNF-α, IL-6, and IL-1β are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[2]

  • Data Analysis: The percentage of cytokine inhibition for each heparin concentration is calculated relative to the LPS-stimulated control without heparin. IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the heparin concentration.

NF-κB Activation Assay

Objective: To determine the effect of heparins on the activation of the NF-κB signaling pathway, a key regulator of inflammation.

Methodology:

  • Cell Culture and Treatment: Cells (e.g., human monocytes or endothelial cells) are cultured and pre-treated with heparins as described in the cytokine inhibition assay.

  • Stimulation: Cells are stimulated with an inflammatory agent like LPS or TNF-α for a shorter duration (e.g., 30-60 minutes) to observe early signaling events.

  • Nuclear Extraction: Nuclear and cytoplasmic fractions of the cells are separated using a commercial nuclear extraction kit.

  • Western Blotting:

    • Protein concentrations in the nuclear extracts are determined using a BCA protein assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with a primary antibody specific for the p65 subunit of NF-κB.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The intensity of the p65 band in the nuclear fraction is quantified and normalized to a nuclear loading control (e.g., Lamin B1). A decrease in nuclear p65 in heparin-treated cells compared to the stimulated control indicates inhibition of NF-κB activation.[2]

Mandatory Visualization

Signaling Pathways

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates Heparin Heparin IKK IKK Heparin->IKK inhibits MyD88->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB_IκBα NF-κB IκBα NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n translocates NF-κB_IκBα->NF-κB releases Gene_Expression Pro-inflammatory Gene Expression NF-κB_n->Gene_Expression induces

Caption: Heparin's inhibition of the NF-κB signaling pathway.

Experimental Workflows

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Culture Immune Cells (e.g., Monocytes) Heparin_Pretreatment Pre-treat with Heparins (UFH, LMWHs, etc.) Cell_Culture->Heparin_Pretreatment LPS_Stimulation Stimulate with LPS Heparin_Pretreatment->LPS_Stimulation Cytokine_Measurement Measure Cytokines (ELISA) LPS_Stimulation->Cytokine_Measurement NFkB_Assay Assess NF-κB Activation (Western Blot) LPS_Stimulation->NFkB_Assay

Caption: Workflow for assessing heparin's anti-inflammatory effects in vitro.

Discussion of Comparative Efficacy

The anti-inflammatory effects of heparins are multifaceted.[5][6] UFH, with its larger size and higher charge density, appears to have a broader range of interactions with inflammatory molecules. This may explain its greater potency in inhibiting selectin-mediated leukocyte adhesion compared to LMWHs.[1] However, LMWHs have demonstrated comparable efficacy in reducing the production of key pro-inflammatory cytokines like TNF-α and IL-6 in certain experimental models.[2]

Different LMWHs, such as enoxaparin, dalteparin, and tinzaparin, are not interchangeable due to variations in their manufacturing processes, average molecular weights, and anti-Xa/anti-IIa ratios.[4][7] These structural differences likely influence their anti-inflammatory profiles, although direct comparative studies in this area are still needed. Tinzaparin, for instance, has a higher average molecular weight than enoxaparin and a lower anti-Xa/anti-IIa ratio, making it structurally more similar to UFH in some respects.[4]

The development of non-anticoagulant heparin derivatives is a promising area of research. These molecules are chemically modified to reduce their anticoagulant activity while preserving their anti-inflammatory properties, offering a potentially safer therapeutic option for inflammatory diseases.[1][5]

Conclusion

Heparins exhibit a range of anti-inflammatory properties that are of significant interest for therapeutic applications beyond anticoagulation. While UFH may be more potent in certain anti-inflammatory actions, LMWHs also demonstrate substantial effects and offer a more predictable pharmacokinetic profile. The choice of heparin for a particular research or therapeutic application should consider the specific inflammatory pathways being targeted. Further head-to-head studies with standardized methodologies are required to fully elucidate the comparative anti-inflammatory efficacy of different heparins and their derivatives.

References

Safety Operating Guide

Proper Disposal of Einecs 302-119-6 (Lithium Chloride) in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. Einecs 302-119-6, identified as Lithium Chloride (LiCl), requires a dedicated disposal procedure due to its hazardous properties. This guide provides essential, step-by-step instructions for the safe handling and disposal of Lithium Chloride waste in a laboratory environment.

Immediate Safety and Hazard Information

Lithium Chloride is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and leads to serious eye irritation.[1][2][3] In case of exposure, immediate first aid measures should be taken. For detailed information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Personal Protective Equipment (PPE)

When handling Lithium Chloride waste, wearing appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure risk.

Required PPE:

  • Eye Protection: Chemical safety goggles or splash goggles.[4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other suitable protective clothing.[4]

  • Respiratory Protection: In cases of significant dust generation, a NIOSH-approved dust respirator is necessary.[4]

Quantitative Hazard and Toxicity Data

To facilitate a clear understanding of the risks associated with Lithium Chloride, the following table summarizes its key hazard classifications and toxicity data.

ParameterValueReference
GHS Classification Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2A)[3]
Hazard Statements H302: Harmful if swallowed, H315: Causes skin irritation, H319: Causes serious eye irritation[2][3]
Signal Word Warning[2][3]
Oral LD50 (Rat) 526 mg/kg[4][5][6]
Dermal LD50 (Rabbit) >2000 mg/kg[4]
Inhalation LC50 (Rat) >5.57 mg/L (4 hours)[7]

Step-by-Step Disposal Protocol

The disposal of Lithium Chloride must be carried out in accordance with local, state, and federal regulations.[4] Do not discharge into drains or the environment.[5] The following protocol outlines the standard procedure for laboratory-generated Lithium Chloride waste.

Waste Collection and Segregation
  • Solid Waste: Collect solid Lithium Chloride waste, including contaminated items like weighing boats and paper towels, in a designated, compatible container.

  • Aqueous Solutions: Collect aqueous solutions of Lithium Chloride in a separate, leak-proof container.

  • Segregation: Do not mix Lithium Chloride waste with other incompatible waste streams, particularly strong acids or bases.[8] Store waste in separate secondary containment to prevent reactions.[9]

Container Selection and Labeling
  • Container Type: Use containers made of materials compatible with Lithium Chloride, such as polyethylene or polypropylene. The original chemical container is often the best choice.[9][10]

  • Container Condition: Ensure the waste container is in good condition, free from leaks, and has a secure, screw-top lid. Makeshift lids like foil or plastic wrap are not acceptable.[9]

  • Labeling: As soon as you begin collecting waste in a container, affix a hazardous waste tag.[9] The label must be filled out completely and clearly, including:

    • The words "Hazardous Waste"

    • The full chemical name: "Lithium Chloride"

    • The specific hazards (e.g., "Toxic," "Irritant")

    • The date accumulation started and the date the container was full

    • The name and contact information of the generating researcher or lab[8]

Temporary Storage in the Laboratory
  • Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the lab personnel.[9]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[9]

  • Storage Limits: Adhere to institutional and regulatory limits for the amount of hazardous waste that can be stored in a satellite accumulation area (typically no more than 55 gallons).[9]

Arranging for Final Disposal
  • Contact Waste Management: Once the waste container is full, or if you are discontinuing the process, contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup.

  • Provide Information: Be prepared to provide the EHS office or disposal service with all the information from the hazardous waste tag.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the proper disposal procedure for Lithium Chloride waste.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_packaging Packaging & Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal PPE Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) Collect_Solid Collect Solid LiCl Waste PPE->Collect_Solid Handle Waste Collect_Liquid Collect Aqueous LiCl Waste PPE->Collect_Liquid Handle Waste Segregate Segregate from Incompatible Wastes Collect_Solid->Segregate Collect_Liquid->Segregate Container Use Compatible, Sealed Container Segregate->Container Label Affix & Complete Hazardous Waste Tag Container->Label Store Store in Designated Satellite Area with Secondary Containment Label->Store Contact_EHS Contact EHS for Pickup Store->Contact_EHS Disposal Professional Waste Disposal Contact_EHS->Disposal

References

Essential Safety and Operational Guide for Handling 1,1,2,2-Tetrachloroethane (Einecs 302-119-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical information for the handling and disposal of 1,1,2,2-Tetrachloroethane (CAS No. 79-34-5), a chemical classified as possibly carcinogenic and highly toxic upon ingestion, inhalation, or skin contact. Adherence to these procedures is imperative to ensure a safe laboratory environment.

Immediate Safety Concerns and Hazards

1,1,2,2-Tetrachloroethane is a clear, colorless to pale yellow liquid with a sweet odor.[1] It poses significant health risks, including potential fatality if swallowed, inhaled, or absorbed through the skin.[2] This chemical affects the liver, kidneys, central nervous system, and gastrointestinal tract, and can cause severe irritation to the eyes, skin, and respiratory system.[2] It is classified by the IARC as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[3] Upon decomposition by heat, air, ultraviolet light, or moisture, it can form toxic gases such as Hydrogen Chloride and Phosgene.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling 1,1,2,2-Tetrachloroethane.

PPE CategorySpecificationRationale
Hand Protection Chemical resistant gloves. Recommended materials include Polyvinyl Alcohol (PVA), Teflon, Viton, Barricade, or Tychem.[4]To prevent skin contact and absorption of the chemical.[3][5] Gloves must be inspected before use and disposed of properly after handling.[3]
Eye and Face Protection Face shield and safety glasses that meet NIOSH (US) or EN 166 (EU) standards.[3]To prevent eye contact with the chemical, which can cause severe irritation and potential permanent damage.[2][5]
Skin and Body Protection Appropriate personal protective clothing to prevent skin contact.[4] This may include lab coats, aprons, or full-body suits depending on the scale of work.To protect against accidental splashes and skin exposure.[4][6]
Respiratory Protection Work should be conducted in a well-ventilated area or under a chemical fume hood.[3][6] If ventilation is inadequate or concentrations exceed the NIOSH Recommended Exposure Limit (REL), a NIOSH-approved respirator is required.[5] For concentrations above the REL or any detectable concentration, a self-contained breathing apparatus (SCBA) with a full facepiece operated in a pressure-demand or other positive-pressure mode, or a supplied-air respirator with similar specifications, is necessary.[5]To avoid inhalation of harmful vapors or mists.[3]

Operational and Handling Plan

Handling:

  • Always handle 1,1,2,2-Tetrachloroethane in a well-ventilated area, preferably within a chemical fume hood.[3][6]

  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not inhale vapors or mists.[3]

  • Wash hands thoroughly before breaks and immediately after handling the product.[3]

  • Ensure that eyewash stations and safety showers are readily accessible near the workstation.[6]

Storage:

  • Store in a cool, dry, and well-ventilated place.[3]

  • Keep containers tightly closed and upright to prevent leakage.[3]

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and finely powdered metals.[6]

Emergency and Disposal Plan

Spills:

  • Evacuate personnel from the affected area.[1]

  • Eliminate all ignition sources.[1]

  • Wear appropriate personal protective equipment, including respiratory protection.[1][3]

  • Absorb the spill with inert materials like vermiculite, dry sand, or earth.[1][2] Do not use combustible materials such as sawdust.[2]

  • Collect the absorbed material into a suitable, closed container for hazardous waste disposal.[1][3]

  • Do not allow the product to enter drains or sewers.[1][3]

  • Ventilate the area of the spill.[1]

Disposal:

  • Dispose of 1,1,2,2-Tetrachloroethane and any contaminated materials as hazardous waste.[1][3]

  • Follow all federal, state, and local regulations for hazardous waste disposal.[1] Contact your institution's environmental health and safety department or a licensed professional waste disposal service for specific guidance.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_vent Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_vent prep_materials Gather All Necessary Materials prep_vent->prep_materials handle_transfer Carefully Transfer Chemical prep_materials->handle_transfer Proceed to Handling handle_reaction Perform Experiment handle_transfer->handle_reaction handle_observe Observe and Record Data handle_reaction->handle_observe cleanup_decontaminate Decontaminate Work Area handle_observe->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste Properly cleanup_waste->cleanup_dispose cleanup_ppe_removal Remove PPE Correctly cleanup_dispose->cleanup_ppe_removal cleanup_wash Wash Hands Thoroughly cleanup_ppe_removal->cleanup_wash

Caption: A workflow for the safe handling of 1,1,2,2-Tetrachloroethane.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.